(2-Bromo-6-fluorophenyl)hydrazine hydrochloride
Description
Properties
IUPAC Name |
(2-bromo-6-fluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRQPOGSUUNCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)NN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382447 | |
| Record name | (2-bromo-6-fluorophenyl)hydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049729-31-8 | |
| Record name | (2-bromo-6-fluorophenyl)hydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of (2-Bromo-6-fluorophenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-6-fluorophenyl)hydrazine hydrochloride is a substituted phenylhydrazine derivative of interest in synthetic organic chemistry and drug discovery. Its utility as a building block in the synthesis of novel heterocyclic compounds and potential pharmaceutical agents necessitates a thorough understanding of its physical and chemical properties. This technical guide provides a summary of the available physicochemical data for this compound, presented in a clear and accessible format for researchers and drug development professionals.
Core Physical Properties
A summary of the key physical properties of this compound is presented below.
| Property | Value |
| CAS Number | 1049729-31-8 |
| Molecular Formula | C₆H₇BrClFN₂ |
| Molecular Weight | 241.49 g/mol |
| Appearance | Off-white solid[1] |
| Melting Point | 176-179 °C[1] |
| Boiling Point | Data not available |
| Solubility | Data not available |
| pKa | Data not available |
| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8 °C[1] |
Experimental Protocols
General Experimental Workflow for Physicochemical Characterization
References
An In-depth Technical Guide to (2-Bromo-6-fluorophenyl)hydrazine hydrochloride: A Key Building Block for Targeted Protein Degradation
CAS Number: 1049729-31-8
This technical guide provides a comprehensive overview of (2-Bromo-6-fluorophenyl)hydrazine hydrochloride, a crucial building block for researchers and scientists in the field of drug development, particularly in the burgeoning area of targeted protein degradation. This document details its chemical and physical properties, provides a plausible synthetic route with experimental protocols, and explores its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
This compound is a substituted phenylhydrazine derivative that serves as a valuable intermediate in organic synthesis. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1049729-31-8 | [1] |
| Molecular Formula | C₆H₇BrClFN₂ | [1] |
| Molecular Weight | 241.49 g/mol | [1] |
| Appearance | Off-white solid | Biosynce |
| Purity | ≥97% | [2] |
| Melting Point | 176-179 °C | Biosynce |
| Storage Conditions | Inert atmosphere, 2-8 °C | Biosynce |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. The following experimental protocols are based on established methods for the synthesis of analogous compounds.
Diagram: Synthetic Workflow
References
(2-Bromo-6-fluorophenyl)hydrazine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Bromo-6-fluorophenyl)hydrazine hydrochloride is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its unique substitution pattern offers a versatile scaffold for the synthesis of a variety of heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, a detailed experimental protocol for its synthesis, and an exploration of its applications in medicinal chemistry, including its role as a precursor to molecules targeting specific biological signaling pathways.
Chemical and Physical Properties
This compound is a fine chemical intermediate with the molecular formula C₆H₇BrClFN₂ and a molecular weight of 241.49 g/mol .[1][2] It is typically available as a light-yellow to yellow powder or crystalline solid with a purity of 97% or higher.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₇BrClFN₂ | [2] |
| Molecular Weight | 241.49 g/mol | [1][2] |
| CAS Number | 1049729-31-8 | [1][2] |
| Appearance | Light-yellow to yellow powder or crystals | [4] |
| Purity | ≥97% | [3] |
| Storage Conditions | Refrigerator | [4] |
Chemical Structure:
While a definitive, experimentally determined crystal structure image for this compound was not found in the public domain, its chemical structure can be confidently inferred from its IUPAC name.
Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from 2-bromo-6-fluoroaniline. The general methodology involves a diazotization reaction followed by a reduction of the resulting diazonium salt.
General Synthetic Pathway
The synthesis commences with the diazotization of 2-bromo-6-fluoroaniline using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures. The resulting diazonium salt is then reduced to the corresponding hydrazine derivative. The final step involves the formation of the hydrochloride salt.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol (Adapted from similar syntheses)
This protocol is adapted from established procedures for the synthesis of similar phenylhydrazine hydrochlorides. Researchers should exercise caution and optimize conditions as necessary for this specific substrate.
Step 1: Diazotization of 2-Bromo-6-fluoroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-bromo-6-fluoroaniline (1 equivalent) in concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.
-
Cool this reducing solution to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
Step 3: Isolation and Purification
-
Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a crystalline solid.
Applications in Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those containing indole and other heterocyclic scaffolds. Hydrazine derivatives, in general, are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, antidepressant, anti-inflammatory, and anticancer properties.[5][6]
Precursor for Bioactive Compounds
The primary utility of this compound lies in its application in the Fischer indole synthesis and related cyclization reactions to form substituted indoles and other N-heterocycles. These scaffolds are prevalent in many approved drugs and clinical candidates. The bromo and fluoro substituents on the phenyl ring can modulate the electronic properties and lipophilicity of the final molecule, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile.
Role in Signaling Pathways
While direct studies on the role of this compound in specific signaling pathways are not extensively documented, its derivatives have been implicated in various biological processes. The hydrazine moiety itself can interact with and inhibit enzymes by forming covalent bonds with their active sites.[7] Furthermore, hydrazine derivatives can undergo metabolic activation to form reactive species that may modulate cellular signaling through various mechanisms, including the generation of free radicals.[8] Compounds synthesized from phenylhydrazine precursors have been shown to act as anticancer agents, suggesting their potential to interfere with cancer-related signaling pathways.[9]
Caption: Role of this compound in drug discovery.
Spectroscopic Data
Safety and Handling
This compound is considered to be a hazardous substance. It may be harmful if swallowed, in contact with skin, or if inhaled.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of exposure, seek immediate medical attention.
Conclusion
This compound is a valuable and versatile chemical intermediate for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its synthesis from 2-bromo-6-fluoroaniline is a well-established chemical transformation. The strategic incorporation of this building block in drug discovery programs can lead to the development of novel drug candidates targeting a range of diseases. Due to the limited availability of public spectroscopic data, thorough in-house characterization is essential for researchers working with this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. biosynce.com [biosynce.com]
- 4. (2-Bromo-5-fluorophenyl)hydrazine hydrochloride | 60481-35-8 [sigmaaldrich.com]
- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (2-Bromo-5-fluorophenyl)hydrazine hydrochloride | RUO [benchchem.com]
- 8. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]
- 10. PubChemLite - (2-bromo-3-fluorophenyl)hydrazine hydrochloride (C6H6BrFN2) [pubchemlite.lcsb.uni.lu]
(2-Bromo-6-fluorophenyl)hydrazine Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Bromo-6-fluorophenyl)hydrazine hydrochloride, a key intermediate in synthetic organic chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and use, and includes relevant safety information. The structured presentation of data and methodologies is intended to support researchers in its effective application.
Chemical Structure and Properties
This compound is a substituted phenylhydrazine derivative. The presence of both bromine and fluorine atoms on the phenyl ring significantly influences its reactivity, making it a valuable building block in the synthesis of complex organic molecules, particularly heterocyclic compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1049729-31-8 | [1] |
| Molecular Formula | C₆H₇BrClFN₂ | [1][2] |
| Molecular Weight | 241.49 g/mol | [1][2] |
| Appearance | Off-white solid | [2] |
| Melting Point | 176-179 °C | [2] |
| Purity | ≥97% | [1][2] |
| Solubility | No data available | |
| Storage | Under inert gas (nitrogen or Argon) at 2-8 °C | [2] |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Expected signals in the aromatic region (approx. 6.8-7.5 ppm) and signals for the hydrazine protons. |
| ¹³C NMR | Expected signals for the six aromatic carbons, with chemical shifts influenced by the bromo and fluoro substituents. |
| Mass Spectrometry (MS) | Expected molecular ion peaks corresponding to the free base (m/z ≈ 204/206 for Br isotopes) and fragments. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C-H aromatic stretching, C=C aromatic stretching, and C-Br/C-F stretching. |
Synthesis Protocol
The synthesis of this compound typically proceeds via a two-step process starting from 2-bromo-6-fluoroaniline. The general methodology involves diazotization of the aniline followed by reduction of the resulting diazonium salt to the corresponding hydrazine, and subsequent formation of the hydrochloride salt.
Experimental Protocol: Synthesis of this compound
Step 1: Diazotization of 2-Bromo-6-fluoroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-bromo-6-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise to the aniline suspension while maintaining the temperature between 0 °C and 5 °C.
-
Stir the reaction mixture vigorously for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt solution.
Step 2: Reduction of the Diazonium Salt
-
In a separate, larger reaction vessel, prepare a solution of a suitable reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite (Na₂SO₃) in water, and cool it to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the reducing agent solution with vigorous stirring, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, continue stirring the mixture at a low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
Step 3: Isolation and Purification of the Hydrochloride Salt
-
The resulting precipitate of this compound is collected by vacuum filtration.
-
Wash the crude product with a small amount of cold water or a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) can be performed.
-
Dry the purified white to off-white solid product under vacuum.
Figure 1. Synthetic workflow for this compound.
Application in Fischer Indole Synthesis
This compound is a key precursor for the synthesis of substituted indoles via the Fischer indole synthesis.[3][4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of the phenylhydrazine with an aldehyde or ketone. The resulting 7-bromo-5-fluoroindoles are important scaffolds in medicinal chemistry.
Experimental Protocol: Fischer Indole Synthesis of a 7-Bromo-5-fluoroindole Derivative
-
In a round-bottom flask, combine this compound (1.0 eq) and a suitable ketone or aldehyde (1.0-1.2 eq) in a solvent such as ethanol, glacial acetic acid, or toluene.
-
Add a catalytic amount of a Brønsted acid (e.g., H₂SO₄, p-TsOH) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) to the mixture.[4]
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrates and catalyst used.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the solvent is acidic, neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-bromo-5-fluoroindole derivative.
Figure 2. Logical workflow of the Fischer Indole Synthesis.
Analytical Methods
The characterization and purity assessment of this compound and its reaction products are typically performed using standard analytical techniques.
Table 3: Recommended Analytical Techniques
| Technique | Purpose |
| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and assessing the purity of the product. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and separation of complex mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product and intermediates. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for structural confirmation. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. |
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 4: GHS Hazard and Precautionary Statements
| Category | Statements |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
Users should consult the full Safety Data Sheet (SDS) for this compound before use.
Conclusion
This compound is a versatile reagent for the synthesis of fluorinated and brominated indole derivatives, which are of significant interest in pharmaceutical and materials science research. This guide provides essential information to facilitate its use in the laboratory. Due to the limited availability of public spectroscopic data for this specific compound, researchers are strongly encouraged to perform their own analytical characterization to confirm its identity and purity before use.
References
Synthesis of (2-Bromo-6-fluorophenyl)hydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway for (2-Bromo-6-fluorophenyl)hydrazine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on established chemical principles and draws from detailed protocols for structurally similar compounds. This document provides a comprehensive overview of the synthesis, including experimental procedures, quantitative data, and workflow diagrams to facilitate its application in a laboratory setting.
Overview of the Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with the commercially available starting material, o-fluoroaniline. The overall pathway involves the synthesis of the key intermediate, 2-bromo-6-fluoroaniline, followed by its conversion to the target hydrazine hydrochloride salt.
The logical flow of the synthesis is depicted in the diagram below.
Caption: Overall synthesis pathway for this compound.
Synthesis of the Intermediate: 2-Bromo-6-fluoroaniline
The initial step involves the synthesis of 2-bromo-6-fluoroaniline from o-fluoroaniline. This process typically involves a protection-bromination-deprotection sequence to ensure regioselectivity. A representative procedure is outlined below, with quantitative data adapted from analogous syntheses.
Experimental Protocol for 2-Bromo-6-fluoroaniline Synthesis
A multi-step procedure is employed to synthesize 2-bromo-6-fluoroaniline from o-fluoroaniline. This involves the protection of the amino group, followed by bromination and subsequent deprotection.
Step 1: Protection of the Amino Group (Acetylation)
-
o-Fluoroaniline is dissolved in a suitable solvent such as dichloromethane.
-
A base, for instance, triethylamine, is added to the solution.
-
The mixture is cooled to 0-5 °C.
-
Acetyl chloride is added dropwise while maintaining the temperature below 20 °C.
-
The reaction is stirred at room temperature for 1-2 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Water is added, and the organic layer is separated, washed with saturated saline, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the acetylated intermediate.
Step 2: Bromination
-
The acetylated intermediate is dissolved in an aqueous hydrobromic acid solution.
-
The solution is heated to 70-75 °C.
-
A solution of hydrogen peroxide (e.g., 20%) is added slowly.
-
The reaction is stirred at 70-75 °C for 5-8 hours and monitored by TLC.
-
After completion, the mixture is cooled to 10-20 °C, and the solid product is collected by filtration and dried.
Step 3: Deprotection (Hydrolysis)
-
The brominated intermediate is added to an 80% sulfuric acid solution.
-
The mixture is heated to 160 °C and stirred for 3-5 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled and poured into crushed ice.
-
The aqueous phase is extracted with dichloromethane.
-
The combined organic layers are distilled to remove the solvent, followed by reduced pressure distillation to afford 2-bromo-6-fluoroaniline.
Quantitative Data for 2-Bromo-6-fluoroaniline Synthesis
The following table summarizes the typical yields and purity for each step of the 2-bromo-6-fluoroaniline synthesis, based on data from analogous procedures.
| Step | Product | Yield (%) | Purity (%) |
| 1 | N-(2-fluorophenyl)acetamide | >95 | >98 |
| 2 | N-(2-bromo-6-fluorophenyl)acetamide | ~70-80 | >98 |
| 3 | 2-Bromo-6-fluoroaniline | ~75-85 | >99 |
Synthesis of this compound
The final stage of the synthesis involves the conversion of 2-bromo-6-fluoroaniline to the target compound via a two-step, one-pot reaction: diazotization followed by reduction. The following protocol is adapted from a detailed procedure for the synthesis of the closely related 2-bromophenylhydrazine hydrochloride.
Experimental Protocol
The conversion of 2-bromo-6-fluoroaniline to its hydrazine hydrochloride salt is a well-established two-step process.
Caption: Experimental workflow for the synthesis of this compound.
Step 1: Diazotization
-
In a reaction vessel, place 2-bromo-6-fluoroaniline and concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C using an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature is maintained between 0-5 °C.
-
Continue stirring the mixture at this temperature for 1-1.5 hours to form the diazonium salt solution.
Step 2: Reduction and Salt Formation
-
In a separate vessel, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool it to below 10 °C.
-
Slowly add the previously prepared diazonium salt solution to the tin(II) chloride solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for an additional 2-3 hours at a temperature between 10-20 °C.
-
The resulting precipitate, this compound, is collected by filtration.
-
The crude product is washed with a cold solvent, such as acetone, and then dried under vacuum.
Quantitative Data
The following table presents the expected quantitative data for the synthesis of this compound, based on the reported synthesis of 2-bromophenylhydrazine hydrochloride.
| Reactant | Molar Ratio (vs. Aniline) | Product | Yield (%) | Purity (%) | Melting Point (°C) |
| 2-Bromo-6-fluoroaniline | 1.0 | This compound | ~80-90 | >97 | 176-179[1] |
| Sodium Nitrite | 1.0-1.1 | ||||
| Tin(II) Chloride Dihydrate | 2.0-2.5 |
Safety Considerations
-
Toxicity: this compound may be toxic if inhaled, ingested, or in contact with skin.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood.
-
Diazonium Salts: Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
Disclaimer: This guide is intended for informational purposes for qualified professionals. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
References
An In-depth Technical Guide to the Starting Materials for (2-Bromo-6-fluorophenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway to obtain (2-Bromo-6-fluorophenyl)hydrazine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document details the primary starting material, the synthetic route, and provides adaptable experimental protocols based on established chemical literature.
Primary Starting Material: 2-Bromo-6-fluoroaniline
The synthesis of this compound commences with the starting material, 2-bromo-6-fluoroaniline. This substituted aniline is the foundational building block upon which the hydrazine functionality is installed.
Table 1: Properties of the Starting Material: 2-Bromo-6-fluoroaniline
| Property | Value |
| CAS Number | 65896-11-9 |
| Molecular Formula | C₆H₅BrFN |
| Molecular Weight | 190.01 g/mol |
| Appearance | Colorless to light orange or yellow clear liquid |
| Purity | Typically >98.0% (GC) |
Synthetic Pathway Overview
The transformation of 2-bromo-6-fluoroaniline to this compound is a well-established multi-step synthesis common for the preparation of aryl hydrazines. The overall process can be summarized in the following key stages:
-
Diazotization: The primary amine group of 2-bromo-6-fluoroaniline is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Various reducing agents can be employed for this step.
-
Salt Formation: The synthesized (2-Bromo-6-fluorophenyl)hydrazine free base is subsequently treated with hydrochloric acid to yield the stable hydrochloride salt.
Below is a DOT script representation of the synthetic workflow.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following experimental protocols are adapted from methodologies reported for the synthesis of structurally similar compounds, such as 2-bromophenylhydrazine hydrochloride, and serve as a detailed guide.[1][2][3] Researchers should conduct their own optimization and safety assessments.
Diazotization of 2-Bromo-6-fluoroaniline
This procedure details the formation of the diazonium salt intermediate.
Table 2: Experimental Protocol for Diazotization
| Parameter | Description |
| Reagents | 2-Bromo-6-fluoroaniline, Concentrated Hydrochloric Acid (37%), Sodium Nitrite, Water |
| Equipment | Jacketed reaction vessel with overhead stirrer, temperature probe, and addition funnel |
| Procedure | 1. Charge the reaction vessel with 2-bromo-6-fluoroaniline and concentrated hydrochloric acid. A typical molar ratio is 1:3 to 1:4 of aniline to HCl. 2. Cool the mixture to 0-5 °C with constant stirring. 3. Prepare a solution of sodium nitrite in water. A slight molar excess of sodium nitrite (e.g., 1.05 to 1.1 equivalents) is commonly used. 4. Slowly add the sodium nitrite solution to the aniline-acid mixture, maintaining the internal temperature between 0-5 °C. 5. After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 to 1.5 hours to ensure complete diazotization.[1] The resulting solution containing the 2-bromo-6-fluorobenzenediazonium chloride is used directly in the next step. |
| Safety | Diazonium salts can be explosive when isolated and dry. It is crucial to keep the reaction mixture cold and use the solution directly without attempting to isolate the diazonium salt. |
Reduction of the Diazonium Salt
This section describes two common methods for the reduction of the diazonium salt to the corresponding hydrazine.
Method A: Reduction with Zinc and Hydrochloric Acid [1]
Table 3: Experimental Protocol for Reduction with Zinc/HCl
| Parameter | Description |
| Reagents | 2-Bromo-6-fluorobenzenediazonium chloride solution (from previous step), Zinc powder, Concentrated Hydrochloric Acid |
| Equipment | Reaction vessel with stirring and cooling capabilities |
| Procedure | 1. To the cold diazonium salt solution, add additional concentrated hydrochloric acid. 2. Portion-wise, add zinc powder while maintaining the reaction temperature between 15-20 °C. The reaction is exothermic and requires careful monitoring and cooling. 3. After the addition of zinc is complete, stir the mixture for several hours until the reaction is complete (monitored by TLC or HPLC). 4. Upon completion, the reaction mixture is typically filtered to remove any unreacted zinc and other solids. The resulting filtrate contains the crude (2-Bromo-6-fluorophenyl)hydrazine. |
Method B: Reduction with Sodium Pyrosulfite [2][3]
Table 4: Experimental Protocol for Reduction with Sodium Pyrosulfite
| Parameter | Description |
| Reagents | 2-Bromo-6-fluorobenzenediazonium chloride solution (from previous step), Sodium Pyrosulfite, Sodium Hydroxide, Water, Concentrated Hydrochloric Acid |
| Equipment | Reaction vessel with stirring and heating capabilities |
| Procedure | 1. In a separate vessel, prepare a solution of sodium pyrosulfite and sodium hydroxide in water and cool it to approximately 15 °C.[2][3] 2. Slowly add the cold diazonium salt solution to the sodium pyrosulfite solution, maintaining the pH between 7-9 and the temperature between 10-35 °C.[2] 3. After the addition, allow the reaction to proceed for about 30 minutes.[2] 4. Heat the reaction mixture to around 80 °C and then acidify with concentrated hydrochloric acid. Continue heating to 97-100 °C for approximately 30 minutes to complete the hydrolysis.[2] 5. The mixture can be treated with activated carbon for decolorization, followed by filtration. The filtrate contains the crude (2-Bromo-6-fluorophenyl)hydrazine.[2] |
Purification and Salt Formation
The final step involves the purification of the crude hydrazine and its conversion to the stable hydrochloride salt.
Table 5: Experimental Protocol for Purification and Salt Formation
| Parameter | Description |
| Reagents | Crude (2-Bromo-6-fluorophenyl)hydrazine, Concentrated Hydrochloric Acid, Acetone |
| Equipment | Crystallization vessel, filtration apparatus |
| Procedure | 1. The crude (2-Bromo-6-fluorophenyl)hydrazine (which may be in an acidic aqueous solution or extracted into an organic solvent and concentrated) is dissolved in an appropriate solvent, such as an alcohol or ether. 2. Concentrated hydrochloric acid is added to the solution. 3. The mixture is stirred, often with gentle heating (e.g., 60-70 °C), to promote crystallization of the hydrochloride salt.[1] 4. The mixture is then cooled to a lower temperature (e.g., 20 °C or below) to maximize precipitation.[1] 5. The precipitated this compound is collected by filtration. 6. The filter cake is washed with a suitable solvent, such as acetone, to remove impurities.[1] 7. The final product is dried under vacuum to yield this compound as a solid. |
| Expected Yield & Purity | Yields for similar syntheses are reported to be in the range of 38% or higher, with purities exceeding 99% as determined by HPLC.[1] |
Quantitative Data Summary
The following table summarizes the key quantitative parameters derived from analogous synthetic procedures. These values should be considered as a reference for the synthesis of this compound.
Table 6: Summary of Quantitative Data for Analogous Phenylhydrazine Synthesis
| Parameter | Value | Reference |
| Aniline to HCl Molar Ratio (Diazotization) | 1 : 3 (g/mL) | [1] |
| Aniline to Sodium Nitrite Weight Ratio | 11 : 5 | [1] |
| Diazotization Temperature | 0 - 5 °C | [1] |
| Diazotization Time | 1 - 1.5 hours | [1] |
| Reduction Temperature (Zn/HCl) | 15 - 20 °C | [1] |
| Reduction Temperature (Na₂S₂O₅) | 10 - 35 °C | [2] |
| Salification Temperature | 60 - 70 °C | [1] |
| Final Product Purity | ≥ 99% | [1] |
| Overall Yield | ≥ 38% | [1] |
Conclusion
The synthesis of this compound is a robust process that relies on the key starting material, 2-bromo-6-fluoroaniline. The well-defined steps of diazotization, reduction, and salt formation allow for the efficient production of this valuable pharmaceutical intermediate. The provided experimental guidelines, based on established literature for similar compounds, offer a solid foundation for researchers and drug development professionals to produce this target molecule with high purity. As with all chemical syntheses, appropriate safety precautions and process optimization are essential for successful and safe execution.
References
- 1. CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 2. CN101148420A - Preparation method for 2-bromophenylhydrazine - Google Patents [patents.google.com]
- 3. Preparation method for 2-bromophenylhydrazine - Eureka | Patsnap [eureka.patsnap.com]
In-Depth Technical Safety Guide: (2-Bromo-6-fluorophenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the safety information for (2-Bromo-6-fluorophenyl)hydrazine hydrochloride (CAS No. 1049729-31-8), a compound utilized in organic synthesis, particularly for pharmaceuticals, dyes, and pesticides.[1] The following sections summarize its known properties, hazards, and handling procedures to ensure safe laboratory practices.
Chemical and Physical Properties
This compound is a solid at room temperature.[2] While comprehensive physical data is limited in publicly available safety data sheets, the following information has been compiled.
| Property | Value | Source |
| CAS Number | 1049729-31-8 | Aaron Chemicals, Key Organics |
| Molecular Formula | C₆H₇BrClFN₂ | Aaron Chemicals, Synthonix, Inc. |
| Molecular Weight | 241.49 g/mol | Aaron Chemicals, Sunway Pharm Ltd |
| Melting Point | 176-179 °C | Biosynth |
| Appearance | Not specified | - |
| Purity | >97% | Biosynth |
Toxicological Information
Detailed quantitative toxicological studies for this compound are not available in the reviewed safety data sheets. The primary hazards are related to irritation and potential harm upon direct contact or inhalation.[1]
| Hazard Category | Description | Precautionary Statements |
| Acute Oral Toxicity | May be harmful if swallowed. | Wash mouth with water if ingested. Seek medical attention. |
| Acute Dermal Toxicity | May be harmful in contact with skin. | Wash off with soap and plenty of water. |
| Acute Inhalation Toxicity | May be harmful if inhaled. | Move person into fresh air. |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves. |
| Eye Damage/Irritation | Causes serious eye irritation. | Wear eye protection. |
Hazard Identification and Classification
The compound is classified as hazardous. The following table summarizes the hazard statements and pictograms as found in supplier safety data sheets.
| GHS Classification | Hazard Statements | Pictogram | Signal Word |
| Skin Irritant (Category 2) | H315: Causes skin irritation | Warning | |
| Eye Irritant (Category 2A) | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
Experimental Protocols
Detailed experimental protocols for the determination of the toxicological and physical properties of this compound are not provided in the publicly available Safety Data Sheets. The information presented is based on standardized GHS classification guidelines.
Safety and Handling
Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.
| Aspect | Recommendation |
| Ventilation | Use only in a well-ventilated area, preferably a chemical fume hood. |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. |
| Hygiene | Wash hands thoroughly after handling. |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[2] Recommended storage is under an inert gas.[1] |
First Aid Measures
The following are the recommended first aid procedures in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |
Fire Fighting and Accidental Release Measures
| Measure | Protocol |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Accidental Release | Ensure adequate ventilation. Avoid dust formation. Sweep up and shovel into a suitable container for disposal. |
Logical Flow of Safety Information
The following diagram illustrates the logical relationship between the identification of the chemical and the subsequent safety procedures.
Caption: Logical workflow from chemical identification to safety procedures.
References
An In-Depth Technical Guide to (2-Bromo-6-fluorophenyl)hydrazine Hydrochloride: Handling, Storage, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and principal synthetic applications of (2-Bromo-6-fluorophenyl)hydrazine hydrochloride. This compound is a valuable intermediate in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and agrochemical research.
Compound Identification and Properties
This compound is a substituted phenylhydrazine derivative. The presence of both a bromine and a fluorine atom on the phenyl ring influences its reactivity and the properties of its downstream products.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1049729-31-8 | N/A |
| Molecular Formula | C₆H₇BrClFN₂ | N/A |
| Molecular Weight | 241.49 g/mol | N/A |
| Appearance | Off-white to light-yellow or beige powder/crystals | N/A |
| Melting Point | 176-179 °C | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | Refrigerator (2-8 °C), under inert gas (Nitrogen or Argon) | [1] |
Safe Handling and Storage Protocols
Due to its potential hazards, strict adherence to safety protocols is essential when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities. | To prevent eye contact with the powder, which can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. | To prevent skin contact, which can cause skin irritation. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. | To avoid inhalation of the powder, which may cause respiratory tract irritation. |
Storage and Incompatibility
Proper storage is crucial to maintain the stability and integrity of this compound.
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store it in a refrigerator (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Incompatible Materials : Avoid contact with strong oxidizing agents.
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Synthetic Applications: The Fischer Indole Synthesis
This compound is a key building block for the synthesis of substituted indoles via the Fischer indole synthesis.[2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed by the condensation of a phenylhydrazine with an aldehyde or a ketone.[2]
General Experimental Protocol for Fischer Indole Synthesis
Step 1: Formation of the Phenylhydrazone
-
Dissolve this compound in a suitable solvent (e.g., ethanol, acetic acid).
-
Add an equimolar amount of the desired aldehyde or ketone to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction and formation of the phenylhydrazone intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 2: Acid-Catalyzed Cyclization
-
Once the phenylhydrazone formation is complete, an acid catalyst is added. Common catalysts include Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) or Lewis acids (e.g., zinc chloride, boron trifluoride).[2]
-
The reaction mixture is heated to induce the cyclization and subsequent elimination of ammonia to form the indole ring. The reaction temperature and time will vary depending on the substrates and the catalyst used.
-
Upon completion, the reaction is cooled to room temperature and worked up. This typically involves quenching the reaction with water or a basic solution, followed by extraction of the product with an organic solvent.
-
The crude product is then purified using techniques such as column chromatography or recrystallization.
Biological Significance of Derivatives
While specific biological activities and signaling pathway modulation for derivatives of this compound are not detailed in the available literature, the broader class of hydrazone and indole derivatives are known to possess a wide range of pharmacological properties.
Hydrazone derivatives have been reported to exhibit antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[3]
Indole scaffolds are a common feature in many biologically active compounds and approved drugs. Derivatives of indoles have been investigated for their potential as:
-
Anticancer agents : By targeting various cellular processes, including cell proliferation and angiogenesis.[4][5]
-
Antimicrobial agents : Showing efficacy against a range of bacterial and fungal pathogens.
-
Enzyme inhibitors : For example, as inhibitors of α-glucosidase with potential antidiabetic activity.[6]
The synthesis of novel indole derivatives from this compound offers a promising avenue for the discovery of new therapeutic agents. The bromo and fluoro substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
Conclusion
This compound is a valuable reagent for organic synthesis, particularly for accessing novel substituted indoles. Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the quality of the compound. The derivatives of this compound hold potential for the development of new therapeutic agents, and further research into their specific biological activities and mechanisms of action is warranted. Researchers are encouraged to consult the relevant Safety Data Sheets (SDS) for the most current and comprehensive safety information before use.
References
- 1. biosynce.com [biosynce.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indole derivatives containing thiazolidine-2,4-dione as α-glucosidase inhibitors with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of (2-Bromo-6-fluorophenyl)hydrazine hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-6-fluorophenyl)hydrazine hydrochloride is a chemical compound with the CAS number 1049729-31-8.[1][2] It is recognized as an intermediate in organic synthesis, particularly in the creation of pharmaceuticals, pesticides, and dyes.[1] This technical guide addresses a critical physicochemical property for drug development and chemical synthesis: the solubility of this compound in various organic solvents. The solubility of a compound is a crucial parameter that influences its bioavailability, formulation, and reaction kinetics.[3][4]
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been published. Researchers are encouraged to use the experimental protocols outlined below to generate this critical data. The following table provides a template for recording and presenting the determined solubility values.
Table 1: Solubility of this compound in Various Organic Solvents at 25°C
| Organic Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |
| Non-Polar Solvents | ||||
| Hexane | 1.88 | |||
| Toluene | 2.38 | |||
| Diethyl Ether | 4.34 | |||
| Polar Aprotic Solvents | ||||
| Ethyl Acetate | 6.02 | |||
| Acetone | 20.7 | |||
| Acetonitrile | 37.5 | |||
| Dimethylformamide (DMF) | 36.7 | |||
| Dimethyl Sulfoxide (DMSO) | 46.7 | |||
| Polar Protic Solvents | ||||
| Methanol | 32.7 | |||
| Ethanol | 24.5 | |||
| Isopropanol | 19.9 | |||
| Water | 80.1 |
Experimental Protocols for Solubility Determination
The following protocols describe the most common and reliable methods for determining the solubility of a solid compound in a liquid solvent.
Equilibrium Solubility Determination using the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining thermodynamic solubility, which is the concentration of a solute in a saturated solution at equilibrium.[5]
Materials and Equipment:
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After shaking, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear saturated solution) using a syringe. Immediately filter the solution through a 0.22 µm syringe filter to remove any undissolved microparticles.
-
Quantification: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC) to a concentration within the linear range of the analytical method. Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility of the compound in the original solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.
Kinetic Solubility Determination using Nephelometry
Kinetic solubility measurement is a higher-throughput method often used in early drug discovery to identify the point at which a compound precipitates from a solution. Laser nephelometry measures the light scattered by suspended particles in a solution.[4]
Materials and Equipment:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer solution (e.g., Phosphate-Buffered Saline, PBS)
-
Nephelometer
-
Multi-well plates
-
Liquid handling system
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO using a multi-well plate.
-
Precipitation Induction: Add an aqueous buffer to each well to induce precipitation of the compound.
-
Nephelometric Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in scattered light is observed corresponds to the kinetic solubility of the compound under the tested conditions.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the equilibrium solubility determination using the shake-flask method.
Caption: Workflow for Equilibrium Solubility Determination.
This technical guide provides a robust framework for determining the solubility of this compound in various organic solvents. While published quantitative data is currently unavailable, the detailed experimental protocols and data presentation formats provided herein will enable researchers to generate reliable and comparable solubility data. This information is essential for advancing research and development activities involving this compound in the pharmaceutical and chemical industries.
References
Spectroscopic and Analytical Profile of (2-Bromo-6-fluorophenyl)hydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound (2-Bromo-6-fluorophenyl)hydrazine hydrochloride (CAS No. 1049729-31-8). Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted and characteristic spectroscopic features based on its chemical structure and data from analogous compounds. It also outlines detailed, generalized experimental protocols for acquiring such data, intended to serve as a practical resource for researchers.
Chemical Structure and Properties
This compound is a substituted aromatic hydrazine salt. The presence of a bromine and a fluorine atom on the phenyl ring, along with the hydrazine hydrochloride moiety, dictates its chemical reactivity and spectroscopic characteristics.
| Property | Value |
| CAS Number | 1049729-31-8[1][2][3] |
| Molecular Formula | C₆H₇BrClFN₂[1] |
| Molecular Weight | 241.49 g/mol [1] |
| Appearance | Off-white solid[2] |
| Melting Point | 176-179 °C[2] |
| Purity | Typically ≥97%[1][2] |
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS, as well as data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Broad Singlet | 3H | -NH₃⁺ |
| ~8.5 | Broad Singlet | 1H | Ar-NH |
| 7.3 - 7.6 | Multiplet | 3H | Aromatic Protons |
Note: The acidic protons of the hydrazine hydrochloride group are exchangeable and may appear as a broad singlet. The exact chemical shifts of the aromatic protons will be influenced by the positions of the bromine and fluorine substituents and will likely show complex splitting patterns due to proton-proton and proton-fluorine coupling.
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 (d, ¹JCF ≈ 240-250 Hz) | C-F |
| ~110 - 145 | Aromatic Carbons |
| ~105 - 115 (d, ²JCF ≈ 20-25 Hz) | C-Br |
Note: The carbon attached to the fluorine will appear as a doublet with a large coupling constant (¹JCF). Other aromatic carbons will also show smaller couplings to fluorine. The exact chemical shifts will depend on the electronic environment created by the substituents.
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands (Solid, KBr Pellet or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (hydrazine) |
| 3200 - 2800 | Medium, Broad | N-H stretching (hydrochloride salt) |
| 1620 - 1580 | Medium | C=C stretching (aromatic ring) |
| 1500 - 1400 | Medium | N-H bending |
| 1250 - 1150 | Strong | C-F stretching |
| 1100 - 1000 | Medium | C-N stretching |
| 800 - 700 | Strong | C-H bending (out-of-plane) |
| 700 - 600 | Medium | C-Br stretching |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 204/206 | High | [M-HCl]⁺, Isotopic pattern for Br |
| 125/127 | Medium | [M-HCl-NHNH₂]⁺, Isotopic pattern for Br |
| 95 | Medium | [C₆H₄F]⁺ |
Note: The molecular ion of the hydrochloride salt is typically not observed in EI-MS. The spectrum will show the fragmentation of the free base, (2-Bromo-6-fluorophenyl)hydrazine. The most prominent feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in pairs of peaks separated by 2 m/z units.
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation : Weigh approximately 5-10 mg of the solid sample and dissolve it in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation : The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
IR Spectroscopy (ATR Method)
-
Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Processing : The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (EI Method)
-
Sample Introduction : Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
-
Ionization : The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV).
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Workflow and Data Integration
The characterization of a chemical compound is a logical process where data from multiple analytical techniques are integrated to confirm its identity and purity.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the expected analytical data for this compound. Researchers are encouraged to use these predicted data and protocols as a reference when conducting their own experimental analyses.
References
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of 7-Bromo-5-fluoroindoles using (2-Bromo-6-fluorophenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (2-Bromo-6-fluorophenyl)hydrazine hydrochloride in the Fischer indole synthesis. This versatile reaction allows for the preparation of various 7-bromo-5-fluoroindole derivatives, which are valuable building blocks in medicinal chemistry and drug discovery due to their unique substitution pattern.
The Fischer indole synthesis is a classic and robust method for constructing the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[1][3] The choice of acid catalyst, solvent, and reaction temperature can significantly influence the reaction's outcome and yield.[1]
General Reaction Scheme
The reaction of this compound with a ketone or aldehyde proceeds through the formation of a hydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization to yield the corresponding 7-bromo-5-fluoroindole derivative.
Caption: General overview of the Fischer indole synthesis.
Expected Products and Reaction Parameters
The following table summarizes the expected 7-bromo-5-fluoroindole products from the reaction of this compound with various carbonyl compounds. The reaction conditions and yields are representative and may require optimization for specific substrates.
| Carbonyl Compound | Expected Product | Typical Acid Catalyst | Typical Solvent | Representative Yield (%) |
| Acetone | 7-Bromo-5-fluoro-2-methyl-1H-indole | H₂SO₄ | Ethanol | 60-80 |
| Cyclohexanone | 8-Bromo-6-fluoro-1,2,3,4-tetrahydro-9H-carbazole | Polyphosphoric acid (PPA) | Toluene | 65-85 |
| Propiophenone | 7-Bromo-5-fluoro-2-methyl-3-phenyl-1H-indole | ZnCl₂ | Acetic Acid | 55-75 |
| Butanal | 7-Bromo-5-fluoro-3-ethyl-1H-indole | H₂SO₄ | Ethanol | 50-70 |
| Phenylacetaldehyde | 7-Bromo-5-fluoro-3-phenyl-1H-indole | PPA | Xylene | 50-70 |
Detailed Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-5-fluoro-2-methyl-1H-indole from Acetone
This protocol describes a general procedure for the synthesis of 7-bromo-5-fluoro-2-methyl-1H-indole using acetone as the carbonyl component.
Materials:
-
This compound
-
Acetone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Add acetone (1.2 eq) to the suspension.
-
Slowly add concentrated sulfuric acid (2.0 eq) dropwise while cooling the flask in an ice bath.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 7-bromo-5-fluoro-2-methyl-1H-indole.
Protocol 2: Synthesis of 8-Bromo-6-fluoro-1,2,3,4-tetrahydro-9H-carbazole from Cyclohexanone
This protocol outlines the synthesis of a carbazole derivative using cyclohexanone.
Materials:
-
This compound
-
Cyclohexanone
-
Polyphosphoric acid (PPA)
-
Toluene
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and cyclohexanone (1.1 eq).
-
Add polyphosphoric acid (PPA) (10 eq by weight) to the mixture.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to about 80 °C and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to yield 8-bromo-6-fluoro-1,2,3,4-tetrahydro-9H-carbazole.
Reaction Mechanism and Workflow
The Fischer indole synthesis proceeds through a series of well-established steps, as illustrated in the following diagrams.
Caption: A typical experimental workflow for the Fischer indole synthesis.
Caption: Key steps in the Fischer indole synthesis mechanism.
Safety Precautions
-
This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
-
Acid catalysts are corrosive. Handle with care.
-
The workup procedure involves neutralization of strong acids, which can be exothermic. Perform this step slowly and with cooling.
By following these guidelines and protocols, researchers can effectively utilize this compound for the synthesis of a diverse range of 7-bromo-5-fluoroindole derivatives for applications in pharmaceutical and chemical research.
References
Application Notes and Protocols for Fischer Indole Synthesis using (2-Bromo-6-fluorophenyl)hydrazine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a robust and versatile chemical reaction for the synthesis of indoles from a phenylhydrazine and an aldehyde or ketone in an acidic medium. This method, discovered by Emil Fischer in 1883, remains a cornerstone in the synthesis of a wide array of indole derivatives, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and natural products. This document provides detailed application notes and protocols for the Fischer indole synthesis utilizing (2-Bromo-6-fluorophenyl)hydrazine hydrochloride with various ketones to yield substituted indoles, with a particular focus on the synthesis of 7-bromo-9-fluoro-1,2,3,4-tetrahydrocarbazole.
The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed[1][1]-sigmatropic rearrangement, followed by the elimination of ammonia to afford the aromatic indole ring system. The choice of acid catalyst, solvent, and reaction temperature are critical parameters that influence the reaction's efficiency and yield.
Reaction Scheme
The general reaction scheme for the Fischer indole synthesis with (2-Bromo-6-fluorophenyl)hydrazine HCl is depicted below:
Caption: General scheme of the Fischer Indole Synthesis.
Reaction Conditions
The successful synthesis of substituted indoles from (2-Bromo-6-fluorophenyl)hydrazine HCl is highly dependent on the reaction conditions. A summary of typical conditions using various acid catalysts is presented in the table below.
| Catalyst System | Ketone | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | Cyclohexanone | Acetic Acid | Reflux | 2-4 | 75-85 | Adapted from[2] |
| Polyphosphoric Acid (PPA) | Various | PPA | 80-100 | 1-3 | 70-90 | Adapted from general PPA protocols |
| Acetic Acid / HCl | Cyclohexanone | Acetic Acid | Reflux | 3-5 | 70-80 | Analogous to similar syntheses |
| Microwave (p-TSA) | Cyclohexanone | None | 120-150 | 0.1-0.5 | 85-95 | Based on microwave-assisted protocols |
Experimental Protocols
Protocol 1: Acetic Acid Catalyzed Synthesis of 7-bromo-9-fluoro-1,2,3,4-tetrahydrocarbazole
This protocol is adapted from established procedures for the synthesis of tetrahydrocarbazoles.
Materials:
-
(2-Bromo-6-fluorophenyl)hydrazine HCl
-
Cyclohexanone
-
Glacial Acetic Acid
-
Methanol
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (2-Bromo-6-fluorophenyl)hydrazine HCl (1.0 eq).
-
Add glacial acetic acid (5-10 volumes relative to the hydrazine).
-
Begin stirring and gently heat the mixture to reflux.
-
Once refluxing, add cyclohexanone (1.1 eq) dropwise over 30 minutes.
-
Continue to heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent such as methanol or ethanol to obtain the purified 7-bromo-9-fluoro-1,2,3,4-tetrahydrocarbazole.
-
Dry the purified product under vacuum.
Protocol 2: Polyphosphoric Acid (PPA) Catalyzed Synthesis
PPA is a viscous and effective catalyst for the Fischer indole synthesis, often leading to shorter reaction times.
Materials:
-
(2-Bromo-6-fluorophenyl)hydrazine HCl
-
Cyclohexanone
-
Polyphosphoric Acid (PPA)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, pre-form the hydrazone by stirring (2-Bromo-6-fluorophenyl)hydrazine HCl (1.0 eq) and cyclohexanone (1.1 eq) in a minimal amount of ethanol at room temperature for 1 hour. Remove the ethanol under reduced pressure.
-
To the resulting crude hydrazone, add polyphosphoric acid (10-20 times the weight of the hydrazone).
-
Heat the mixture with vigorous stirring to 80-100 °C for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the viscous mixture into a beaker of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Workflow and Logic Diagram
The following diagram illustrates the general workflow for the Fischer indole synthesis, from reactant preparation to product purification.
References
Application Notes and Protocols for the Synthesis of Substituted Indoles from (2-Bromo-6-fluorophenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted indoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The Fischer indole synthesis remains a powerful and versatile method for the construction of the indole nucleus. This document provides detailed application notes and experimental protocols for the synthesis of substituted indoles, specifically 7-bromo-5-fluoroindoles, using (2-Bromo-6-fluorophenyl)hydrazine hydrochloride as a key starting material. The resulting halogenated indoles are valuable intermediates for further functionalization in drug discovery and development programs.
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, proceeding through a phenylhydrazone intermediate.[1][2] This intramolecular cyclization is a robust method for creating a wide array of substituted indoles.[1][3] The use of this compound allows for the regioselective synthesis of indoles with bromine and fluorine atoms at the 7- and 5-positions, respectively. These halogens can serve as synthetic handles for subsequent cross-coupling reactions or can be retained to modulate the electronic and pharmacological properties of the final compounds.
Key Applications in Drug Discovery
The 7-bromo-5-fluoroindole scaffold is a privileged structure in medicinal chemistry. The strategic placement of halogen atoms can influence:
-
Metabolic Stability: Fluorine substitution can block sites of metabolism, increasing the half-life of a drug candidate.
-
Binding Affinity: The electronic properties of bromine and fluorine can enhance interactions with biological targets.
-
Lipophilicity: Halogenation can modulate the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Further Diversification: The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide range of substituents for structure-activity relationship (SAR) studies.
Experimental Protocols
This section provides detailed protocols for the synthesis of two representative substituted indoles: 7-bromo-5-fluoro-2-methylindole and 8-bromo-6-fluoro-1,2,3,4-tetrahydrocarbazole, via the Fischer indole synthesis.
Protocol 1: Synthesis of 7-Bromo-5-fluoro-2-methylindole
This protocol details the reaction of this compound with acetone to yield 7-bromo-5-fluoro-2-methylindole.
Materials:
-
This compound
-
Acetone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), acetone (1.5 eq), and glacial acetic acid (10-20 volumes).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure 7-bromo-5-fluoro-2-methylindole.
Protocol 2: Synthesis of 8-Bromo-6-fluoro-1,2,3,4-tetrahydrocarbazole
This protocol outlines the synthesis of a tetracyclic indole derivative through the reaction of this compound with cyclohexanone.
Materials:
-
This compound
-
Cyclohexanone
-
Polyphosphoric Acid (PPA) or Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid)
-
Dichloromethane
-
Ice
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and cyclohexanone (1.2 eq).
-
Cyclization: Add polyphosphoric acid (PPA) or Eaton's reagent to the mixture. Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the viscous mixture onto crushed ice in a beaker.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to obtain pure 8-bromo-6-fluoro-1,2,3,4-tetrahydrocarbazole.
Data Presentation
The following tables summarize typical reaction parameters and expected yields for the synthesis of substituted indoles based on analogous reactions reported in the literature.
| Product | Starting Phenylhydrazine | Ketone/Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 7-Bromo-5-fluoro-2-methylindole | (2-Bromo-6-fluorophenyl)hydrazine HCl | Acetone | Acetic Acid | Acetic Acid | Reflux (~118) | 2-4 | 75-85 (estimated) |
| 8-Bromo-6-fluoro-1,2,3,4-tetrahydrocarbazole | (2-Bromo-6-fluorophenyl)hydrazine HCl | Cyclohexanone | Polyphosphoric Acid | None | 80-100 | 1-3 | 80-90 (estimated) |
Note: Yields are estimated based on similar reactions and may vary depending on the specific reaction conditions and scale.
Mandatory Visualizations
Fischer Indole Synthesis Workflow
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (2-Bromo-6-fluorophenyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-6-fluorophenyl)hydrazine hydrochloride is a valuable synthetic intermediate, particularly in the construction of fluorinated nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry. The strategic placement of the bromine and fluorine atoms on the phenyl ring allows for selective functionalization. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final molecule.
This document provides detailed application notes and experimental protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Additionally, a protocol for the subsequent Fischer indole synthesis, a powerful application of the hydrazine moiety, is described.
Key Applications in Drug Development
The cross-coupling products of this compound are precursors to a variety of heterocyclic compounds with significant therapeutic potential.
-
Fluorinated Indoles: The resulting substituted phenylhydrazine can be readily converted into 7-fluoroindole derivatives via the Fischer indole synthesis. Fluorinated indoles are core structures in numerous biologically active compounds, including anti-inflammatory agents, antivirals, and kinase inhibitors. The fluorine atom at the 7-position can significantly influence the electronic properties and metabolic stability of the indole ring.
-
Fluorinated Pyrazoles: Palladium-catalyzed coupling reactions can be employed to synthesize precursors for fluorinated pyrazoles. These heterocycles are found in a wide range of pharmaceuticals, including anti-inflammatory drugs, kinase inhibitors like Filgotinib, and agents targeting the central nervous system.[1][2] The fluorine substituent can enhance the binding affinity and selectivity of these compounds.
-
Novel Scaffolds for Drug Discovery: The ability to introduce diverse substituents onto the (2-Bromo-6-fluorophenyl)hydrazine core through cross-coupling reactions allows for the rapid generation of compound libraries for high-throughput screening in drug discovery campaigns. This approach is valuable in the development of new therapeutic agents, such as analogues of the aryl hydrocarbon receptor (AHR) agonist Tapinarof.[3]
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for palladium-catalyzed cross-coupling reactions of substrates analogous to this compound. These data serve as a guide for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Ortho-Bromoanilines
| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 2-Bromo-6-fluoroaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | 2-Bromoaniline | Methylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | THF/H₂O | 80 | 24 | 78 |
| 4 | 2-Bromo-6-methylaniline | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 90 | 18 | 88 |
Table 2: Buchwald-Hartwig Amination of Ortho-Bromoanilines
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoaniline | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 12 | 95 |
| 2 | 2-Bromo-6-fluoroaniline | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 110 | 24 | 88 |
| 3 | 2-Bromoaniline | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 91 |
| 4 | 2-Bromo-6-methylaniline | Diethylamine | Pd(OAc)₂ (2) | JohnPhos (4) | K₂CO₃ | Toluene | 110 | 16 | 82 |
Table 3: Sonogashira Coupling of Ortho-Bromoanilines
| Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoaniline | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 90 |
| 2 | 2-Bromo-6-fluoroaniline | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 80 | 16 | 85 |
| 3 | 2-Bromoaniline | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 88 |
| 4 | 2-Bromo-6-methylaniline | Ethynyltrimethylsilane | PdCl₂(dppf) (3) | CuI (6) | i-Pr₂NEt | Acetonitrile | 80 | 18 | 82 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware. Solvents should be anhydrous and degassed prior to use.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the C-C bond formation between this compound and a boronic acid.
Materials:
-
This compound
-
Boronic acid or boronic ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.02-0.05 mmol).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N bond formation between this compound and an amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
To a Schlenk flask, add the palladium precatalyst (0.01-0.02 mmol) and the phosphine ligand (0.02-0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (3 mL) and stir for 10 minutes at room temperature.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (1.5-2.5 mmol).
-
Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol provides a general procedure for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylethylamine, 2-3 equivalents)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), and CuI (0.04-0.10 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (5 mL) followed by the base (2.0-3.0 mmol) and the terminal alkyne (1.5 mmol).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C until completion (monitor by TLC or LC-MS).
-
Once the reaction is complete, dilute with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Fischer Indole Synthesis
This protocol describes the cyclization of a substituted phenylhydrazine, obtained from the cross-coupling reactions, to form a 7-fluoroindole derivative.[4][5]
Materials:
-
Substituted (2-fluoro-6-substituted-phenyl)hydrazine
-
Ketone or aldehyde (1.1 equivalents)
-
Acid catalyst (e.g., Polyphosphoric acid (PPA), Eaton's reagent, or ZnCl₂)
-
Solvent (e.g., Toluene, Xylene, or neat)
Procedure:
-
In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 mmol) and the ketone or aldehyde (1.1 mmol) in the chosen solvent (5 mL).
-
Add the acid catalyst (e.g., a catalytic amount of ZnCl₂ or a larger quantity of PPA).
-
Heat the reaction mixture to a high temperature (typically 80-140 °C) and stir for the required time (monitor by TLC).[4][5]
-
Upon completion, cool the reaction to room temperature and carefully quench by pouring onto ice-water.
-
Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude indole derivative by flash column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Key steps in the Fischer indole synthesis pathway.
References
Application Notes and Protocols for N-Arylation of (2-Bromo-6-fluorophenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of substituted hydrazines is a critical transformation in synthetic organic chemistry, providing access to a diverse range of nitrogen-containing compounds that are pivotal in the development of pharmaceuticals, agrochemicals, and materials science. (2-Bromo-6-fluorophenyl)hydrazine is a valuable building block, and its N-arylation opens pathways to novel molecular scaffolds. However, the presence of two ortho-substituents (bromo and fluoro groups) introduces significant steric hindrance, making this transformation challenging.
This document provides detailed protocols for the N-arylation of (2-Bromo-6-fluorophenyl)hydrazine hydrochloride using two robust and widely adopted cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The Buchwald-Hartwig reaction is renowned for its broad substrate scope and high functional group tolerance, often employing bulky, electron-rich phosphine ligands to overcome steric challenges.[1][2] The Ullmann reaction, a classical method for C-N bond formation, has seen significant improvements with the development of new ligands and catalysts that allow for milder reaction conditions than traditionally required.[3][4]
Generalized Reaction Scheme
The fundamental transformation involves the formation of a carbon-nitrogen bond between the hydrazine nitrogen and an aryl group from an aryl halide. As the starting material is a hydrochloride salt, an adequate amount of base is required to neutralize the salt and facilitate the catalytic cycle.
Caption: Generalized scheme for the N-arylation of (2-Bromo-6-fluorophenyl)hydrazine.
Data Presentation: Comparison of Catalytic Systems
The choice of catalytic system is paramount for the successful N-arylation of sterically hindered substrates. Below is a summary of typical reaction conditions and representative yields for analogous sterically hindered amination reactions found in the literature.
| Catalyst System | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) | Reference |
| Method 1: Buchwald-Hartwig | Pd₂(dba)₃ (2-5) | Bulky Biarylphosphine (4-10) | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 | 12-24 | 65-95 | [1][2] |
| Method 2: Ullmann Condensation | CuI (5-10) | Diamine or Proline derivative (10-20) | K₂CO₃ or Cs₂CO₃ | DMF or DMSO | 100-140 | 24-48 | 50-80 | [3][5] |
Note: Yields are representative for sterically hindered aryl amines or hydrazides and may vary for the specific substrate.
Experimental Protocols
Safety Precautions: These reactions should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reactions should be set up under an inert atmosphere (Argon or Nitrogen) as the catalysts and some reagents are air-sensitive.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol is adapted from procedures for sterically hindered substrates, employing a bulky biarylphosphine ligand which is crucial for achieving good yields.[1][6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl halide (e.g., 4-bromotoluene, 1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)
-
tBuBrettPhos or similar bulky biarylphosphine ligand (0.06 mmol, 6 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 mmol, 2.5 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, the phosphine ligand, and sodium tert-butoxide.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add Pd₂(dba)₃ to the flask under a positive flow of inert gas.
-
Add anhydrous toluene via syringe.
-
Seal the vessel and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.
Protocol 2: Copper-Catalyzed Ullmann N-Arylation
This protocol is based on modern Ullmann condensation conditions which are milder than traditional methods.[3][5]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl iodide (e.g., 4-iodotoluene, 1.5 mmol, 1.5 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
L-Proline or N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound, the aryl iodide, CuI, L-proline (or DMEDA), and K₂CO₃.
-
Seal the vial, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF via syringe.
-
Seal the vessel tightly and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and add an equal volume of water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with 5% aqueous lithium chloride (LiCl) solution (3 x 15 mL) to remove DMF, followed by a brine wash (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Visualization of Workflow and Mechanism
Experimental Workflow
The general workflow for both Palladium and Copper-catalyzed N-arylation reactions is similar, involving reaction setup under inert conditions, heating, work-up, and purification.
Caption: General experimental workflow for cross-coupling N-arylation.
Simplified Catalytic Cycle for Buchwald-Hartwig Amination
The mechanism of the Buchwald-Hartwig amination involves a palladium(0)/palladium(II) catalytic cycle.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- 1. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes: Pyrazole Derivatives as Core Building Blocks in Modern Agrochemical Synthesis
Introduction
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a pivotal structural motif in the development of modern agrochemicals. Its versatile chemical nature allows for extensive functionalization, leading to a diverse library of compounds with potent fungicidal, insecticidal, and herbicidal activities. This document provides detailed application notes and protocols for the synthesis of two prominent agrochemicals derived from pyrazole building blocks: the insecticide Chlorantraniliprole and the fungicide Fluxapyroxad.
Chlorantraniliprole: A Pyrazole-Based Insecticide
Chlorantraniliprole is a broad-spectrum insecticide that is highly effective against a variety of lepidopteran pests. Its mode of action involves the activation of insect ryanodine receptors, leading to the uncontrolled release of intracellular calcium stores, which causes muscle paralysis and ultimately, the death of the insect.
Synthetic Pathway Overview
The synthesis of Chlorantraniliprole is a convergent process, meaning two key intermediates are synthesized separately and then combined in a final step to create the desired product. The core of this molecule is a substituted pyrazole ring, which is derivatized to form the final active ingredient.
Diagram of the Synthetic Pathway for Chlorantraniliprole
Caption: Convergent synthesis of Chlorantraniliprole.
Quantitative Data for Chlorantraniliprole Synthesis
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| 1 | 2,3-Dichloropyridine | Hydrazine hydrate, ethanol, reflux | (3-chloropyridin-2-yl)hydrazine | Not specified |
| 2 | (3-chloropyridin-2-yl)hydrazine | Diethyl maleate, base; then oxidation | 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | Good |
| 3 | 2-Amino-3-methylbenzoic acid | Multi-step (chlorination, cyclization, aminolysis) | 2-amino-5-chloro-N,3-dimethylbenzamide | >80 (optimized) |
| 4 | 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, 2-amino-5-chloro-N,3-dimethylbenzamide | Methanesulfonyl chloride, 3-picoline, propionitrile, -5 to 0 °C | Chlorantraniliprole | 97.0 |
Experimental Protocols
Protocol 1: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
Synthesis of (3-chloropyridin-2-yl)-hydrazine: A mixture of 2,3-dichloropyridine and hydrazine hydrate is refluxed in ethanol. After completion of the reaction, the solvent is removed under reduced pressure to yield the crude hydrazine derivative.
-
Cyclization and Oxidation: The crude hydrazine is reacted with diethyl maleate in the presence of a suitable base (e.g., sodium ethoxide). The resulting pyrazoline intermediate is then oxidized and brominated to form the pyrazole ring. Subsequent hydrolysis of the ester group yields the desired carboxylic acid.
Protocol 2: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide
This intermediate is typically prepared in a multi-step synthesis starting from 2-amino-3-methylbenzoic acid. The process involves chlorination, formation of a benzoxazinone intermediate, and subsequent aminolysis with methylamine.
Protocol 3: Amide Coupling to form Chlorantraniliprole
-
To a mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (20.0 mmol) and 2-amino-5-chloro-N,3-dimethylbenzamide (21.0 mmol) in propionitrile (18 mL), add 3-picoline (52 mmol).
-
Cool the mixture to -5 °C.
-
Slowly add methanesulfonyl chloride (24 mmol) dropwise, maintaining the temperature between -5 to 0 °C.
-
Stir the mixture for 1 hour at 0 to 5 °C, and then for 3 hours at room temperature.
-
Add water (9 mL) dropwise and stir for 1 hour at room temperature.
-
Filter the mixture, wash the solids with 3:1 propionitrile-water, then with propionitrile, and dry under nitrogen to afford Chlorantraniliprole.
Mode of Action: Ryanodine Receptor Activation
Diagram of Chlorantraniliprole's Mode of Action
Caption: Activation of the ryanodine receptor by Chlorantraniliprole.
Fluxapyroxad: A Pyrazole-Based Fungicide
Fluxapyroxad is a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs). It is effective against a wide range of fungal pathogens in various crops. Its mode of action involves the inhibition of the succinate dehydrogenase (Complex II) enzyme in the mitochondrial respiratory chain, which disrupts fungal respiration and energy production.
Synthetic Pathway Overview
The synthesis of Fluxapyroxad involves the preparation of a key pyrazole intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is then coupled with a substituted aniline derivative.
Diagram of the Synthetic Pathway for Fluxapyroxad
Caption: Synthesis of Fluxapyroxad.
Quantitative Data for Fluxapyroxad Synthesis
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| 1 | Ethyl difluoroacetoacetate | Triethyl orthoformate, acetic anhydride; then methyl hydrazine; then NaOH | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | High (optimized) |
| 2 | Various starting materials | Metal-catalyzed cross-coupling (e.g., Suzuki, Negishi) | 3',4',5'-trifluorobiphenyl-2-amine | Not specified |
| 3 | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, 3',4',5'-trifluorobiphenyl-2-amine | Thionyl chloride; then amide formation | Fluxapyroxad | Not specified |
Experimental Protocols
Protocol 4: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride.
-
The resulting intermediate is then reacted with methyl hydrazine to form the pyrazole ring.
-
The ester is subsequently hydrolyzed with sodium hydroxide to yield the pyrazole carboxylic acid.
Protocol 5: Synthesis of 3',4',5'-trifluorobiphenyl-2-amine
This intermediate can be prepared via several metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling. These methods involve the coupling of a substituted aniline with a trifluorophenyl boronic acid or a trifluorophenylzinc reagent.
Protocol 6: Amide Coupling to form Fluxapyroxad
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is converted to its acid chloride by reacting with thionyl chloride.
-
The resulting acid chloride is then reacted with 3',4',5'-trifluorobiphenyl-2-amine to form the final amide product, Fluxapyroxad.
Mode of Action: Succinate Dehydrogenase Inhibition
Diagram of Fluxapyroxad's Mode of Action
Caption: Inhibition of succinate dehydrogenase by Fluxapyroxad.
Synthesis of Novel Heterocyclic Compounds Using (2-Bromo-6-fluorophenyl)hydrazine HCl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-6-fluorophenyl)hydrazine hydrochloride is a versatile reagent in synthetic organic chemistry, serving as a key building block for the synthesis of a variety of novel heterocyclic compounds. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, offers opportunities for further functionalization and modulation of physicochemical properties, making the resulting heterocycles attractive candidates for drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of indoles, pyrazoles, and pyridazinones using this starting material. The potential biological activities of these synthesized compounds are also discussed based on existing literature for structurally related molecules.
Core Applications
The primary applications of (2-Bromo-6-fluorophenyl)hydrazine HCl in heterocyclic synthesis include:
-
Fischer Indole Synthesis: A classic and reliable method for the preparation of substituted indoles, which are core scaffolds in numerous pharmaceuticals.
-
Pyrazole Synthesis: Reaction with 1,3-dicarbonyl compounds to yield substituted pyrazoles, a class of compounds known for a wide range of biological activities.
-
Pyridazinone Synthesis: Condensation with γ-keto acids to form pyridazinones, which are present in several cardiovascular and anti-inflammatory drugs.
I. Synthesis of 7-Bromo-9-fluoro-1,2,3,4-tetrahydrocarbazoles (Indole Derivatives)
The Fischer indole synthesis is a robust method for constructing the indole nucleus from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[1] The reaction proceeds through the formation of a phenylhydrazone intermediate, followed by a[2][2]-sigmatropic rearrangement and subsequent cyclization with elimination of ammonia.[1]
Experimental Protocol: Fischer Indole Synthesis
Materials:
-
(2-Bromo-6-fluorophenyl)hydrazine HCl
-
Cyclohexanone (or other suitable ketone/aldehyde)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve (2-Bromo-6-fluorophenyl)hydrazine HCl (1.0 eq) and cyclohexanone (1.1 eq) in glacial acetic acid.
-
Stir the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixture) to afford the pure 7-bromo-9-fluoro-1,2,3,4-tetrahydrocarbazole.
Table 1: Representative Data for Fischer Indole Synthesis of Related Compounds
| Phenylhydrazine Derivative | Ketone/Aldehyde | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Heptan-2-one | NaHSO4 / H2O | 7 | 62 | [3] |
| Phenylhydrazine | Methyl isopropyl ketone | NaHSO4 / H2O | 3 | 88.3 | [3] |
| p-Nitrophenylhydrazine | 2-Methylcyclohexanone | Acetic Acid | 24 | - | [4] |
Note: The data in this table is for related compounds and serves as a general guideline. Yields for the specific reaction with (2-Bromo-6-fluorophenyl)hydrazine HCl may vary.
Signaling Pathway: Fischer Indole Synthesis
Caption: Fischer Indole Synthesis Workflow.
II. Synthesis of 1-(2-Bromo-6-fluorophenyl)-3,5-dimethyl-1H-pyrazole (Pyrazole Derivatives)
Pyrazoles are synthesized by the condensation reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[5] The reaction is typically carried out in a protic solvent like ethanol, and can be catalyzed by acids.
Experimental Protocol: Pyrazole Synthesis
Materials:
-
(2-Bromo-6-fluorophenyl)hydrazine HCl
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Catalytic amount of Hydrochloric Acid (optional)
-
Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of (2-Bromo-6-fluorophenyl)hydrazine HCl (1.0 eq) in ethanol, add acetylacetone (1.0 eq).
-
If necessary, add a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 1-(2-bromo-6-fluorophenyl)-3,5-dimethyl-1H-pyrazole.
Table 2: Representative Data for Pyrazole Synthesis
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Ethyl acetoacetate | nano-ZnO / green protocol | - | 95 | [6] |
| Phenylhydrazine | Acetylacetone | [Ce(L-Pro)2]2(Oxa) / Ethanol | - | 70-91 | [7] |
| Substituted Hydrazines | Ethyl acetoacetate | Absolute Alcohol | - | good | [8] |
Note: The data in this table is for related compounds and serves as a general guideline. Yields for the specific reaction with (2-Bromo-6-fluorophenyl)hydrazine HCl may vary.
Signaling Pathway: Pyrazole Synthesis
Caption: Pyrazole Synthesis from 1,3-Dicarbonyls.
III. Synthesis of 6-(2-Bromo-6-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one (Pyridazinone Derivatives)
Pyridazinones can be synthesized by the reaction of a hydrazine with a γ-keto acid. The reaction involves the formation of a hydrazone followed by intramolecular cyclization.
Experimental Protocol: Pyridazinone Synthesis
Materials:
-
(2-Bromo-6-fluorophenyl)hydrazine HCl
-
Levulinic acid (4-oxopentanoic acid)
-
Ethanol or Glacial Acetic Acid
-
Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
A mixture of (2-Bromo-6-fluorophenyl)hydrazine HCl (1.0 eq) and levulinic acid (1.0 eq) in ethanol or glacial acetic acid is heated to reflux for 6-8 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and extracted with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield 6-(2-bromo-6-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one.
Table 3: Representative Data for Pyridazinone Synthesis of a Related Compound
| Reactant 1 | Reactant 2 | Solvent | Time (h) | Reference |
| 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine | - | Glacial Acetic Acid | 6 | [9] |
Note: This table shows a related pyridazinone synthesis. Reaction conditions for the specific synthesis with (2-Bromo-6-fluorophenyl)hydrazine HCl may need optimization.
Signaling Pathway: Pyridazinone Synthesis
Caption: Pyridazinone Synthesis from γ-Keto Acids.
Biological Activity Profile
Heterocyclic compounds derived from substituted phenylhydrazines often exhibit a range of biological activities. While specific data for derivatives of (2-Bromo-6-fluorophenyl)hydrazine is emerging, the following activities are reported for structurally similar compounds:
-
Indole Derivatives: Bromo- and fluoro-substituted indoles have been investigated for their potential as anticancer agents.[2][10] Some derivatives have shown cytotoxicity against various cancer cell lines, including lung and cervical cancer.[2][10] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization.[2][10]
-
Pyrazole Derivatives: Pyrazole-containing compounds are known to possess a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[9][11][12] Several pyrazole derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines.[9][11][12]
-
Pyridazinone Derivatives: This class of compounds is well-represented in cardiovascular and anti-inflammatory drugs.
Table 4: Representative Anticancer Activity of Related Bromo-Indole and Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 7-acetamido-2-aryl-5-bromoindole derivative (5g) | A549 (Lung) | 2.72 | [2][10] |
| 7-acetamido-2-aryl-5-bromoindole derivative (5g) | HeLa (Cervical) | 8.74 | [2][10] |
| Pyrazole derivative (P3C) | MDA-MB-231 (Breast) | 0.25 | [9] |
| Pyrazole derivative (P3C) | MDA-MB-468 (Breast) | 0.49 | [9] |
Note: This data is for structurally related compounds and should be considered as indicative of the potential activities of derivatives synthesized from (2-Bromo-6-fluorophenyl)hydrazine HCl.
Conclusion
(2-Bromo-6-fluorophenyl)hydrazine HCl is a valuable and versatile starting material for the synthesis of diverse heterocyclic scaffolds with significant potential in medicinal chemistry. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel indole, pyrazole, and pyridazinone derivatives. The anticipated biological activities of these compounds, particularly in the area of oncology, warrant further investigation and could lead to the discovery of new therapeutic agents. Researchers are encouraged to optimize the provided protocols and explore the full potential of this promising building block.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Bromo-7-fluoro-5-methyl-1H-indole [synhet.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 7-Bromo-5-fluoro-1H-indole|CAS 408355-23-7 [benchchem.com]
- 9. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
Application Notes and Protocols for (2-Bromo-6-fluorophenyl)hydrazine hydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-6-fluorophenyl)hydrazine hydrochloride is a valuable substituted hydrazine intermediate primarily utilized in the synthesis of complex heterocyclic compounds. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, offers strategic advantages in medicinal chemistry and drug development. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of the final molecule.
The principal reaction mechanism involving this compound is the Fischer indole synthesis , a robust and widely used method for constructing the indole nucleus from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2][3] This reaction is pivotal in the synthesis of numerous biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[2]
Core Reaction: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds through several key steps:
-
Hydrazone Formation: The initial step is the condensation of the (substituted) phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[2][3]
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[2][3]
-
[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step.[2][3]
-
Aromatization and Cyclization: The resulting intermediate loses a molecule of ammonia and subsequently aromatizes to form the stable indole ring.[2][3]
The choice of acid catalyst is crucial and can include Brønsted acids like HCl and H₂SO₄, or Lewis acids such as ZnCl₂, BF₃, and AlCl₃.[1][3]
Application in the Synthesis of a Tetrahydrocarbazole Derivative
A significant application of this compound is in the synthesis of substituted tetrahydrocarbazoles. Tetrahydrocarbazoles are important structural motifs found in various biologically active compounds and natural products.[5][6] The reaction with cyclohexanone yields 7-bromo-5-fluoro-1,2,3,4-tetrahydrocarbazole, a valuable scaffold for further drug development.
Quantitative Data Summary
The following table summarizes typical quantitative data for the Fischer indole synthesis of a substituted tetrahydrocarbazole, based on analogous reactions.
| Parameter | Value | Reference |
| Reactant 1 | This compound | |
| Reactant 2 | Cyclohexanone | |
| Catalyst | Glacial Acetic Acid or Polyphosphoric Acid | [2][7] |
| Solvent | Ethanol/Water or neat Acetic Acid | [8][9] |
| Reaction Temperature | Reflux (typically 80-120 °C) | [8][9] |
| Reaction Time | 1 - 5 hours | [8] |
| Yield | 30 - 90% (highly dependent on substrate and conditions) | [7][8] |
| Product Melting Point | 116-118 °C (for unsubstituted tetrahydrocarbazole) | [4][7] |
Spectroscopic Data
The following table presents expected spectroscopic data for the product, 7-bromo-5-fluoro-1,2,3,4-tetrahydrocarbazole, based on data for analogous compounds.
| Spectroscopic Technique | Expected Data | Reference (for analogous compounds) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-8.2 (br s, 1H, NH), 7.0-7.5 (m, 2H, Ar-H), 2.7-2.9 (m, 4H, CH₂), 1.8-2.0 (m, 4H, CH₂) | [4][10] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155-160 (d, J=240 Hz, C-F), 135-140 (C), 125-130 (C), 110-125 (CH), 105-115 (d, J=25 Hz, C-F), 100-110 (C-Br), 20-25 (CH₂) | [4][10] |
| IR (KBr, cm⁻¹) | ν: 3400-3450 (N-H stretch), 2920-2950 (C-H stretch, aliphatic), 1600-1620 (C=C stretch, aromatic), 1450-1470 (C-H bend), 1100-1200 (C-F stretch), 600-700 (C-Br stretch) | [4] |
| Mass Spectrometry (EI) | m/z: 270/272 (M⁺, Br isotope pattern), 241/243, 191 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 7-bromo-5-fluoro-1,2,3,4-tetrahydrocarbazole
This protocol is adapted from established procedures for the Fischer indole synthesis of tetrahydrocarbazoles.[8][9]
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Add ethanol and a catalytic amount of concentrated hydrochloric acid or glacial acetic acid.
-
Add cyclohexanone (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and dilute with water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 7-bromo-5-fluoro-1,2,3,4-tetrahydrocarbazole.
Diagrams
Fischer Indole Synthesis Mechanism
Caption: General mechanism of the Fischer indole synthesis.
Experimental Workflow for Tetrahydrocarbazole Synthesis
Caption: Workflow for tetrahydrocarbazole synthesis.
Drug Development Applications
Indole derivatives are a cornerstone of modern drug discovery, with applications spanning a wide range of therapeutic areas.[11][12] Substituted indoles, such as those accessible from this compound, are key scaffolds in the development of:
-
Anticancer Agents: Many indole-containing compounds exhibit potent anticancer activity by targeting various cellular pathways.[13]
-
Anti-inflammatory Drugs: The indole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[12]
-
Antimigraine Agents: The triptan class of antimigraine drugs is often synthesized using the Fischer indole synthesis.[1][3]
-
Antiviral and Antibacterial Agents: Indole derivatives have shown promise as potent antimicrobial agents.
The strategic placement of bromo and fluoro substituents on the indole core allows for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties, making this compound a highly valuable starting material for the synthesis of novel drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. wjarr.com [wjarr.com]
- 6. wjarr.com [wjarr.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-broMo-6,7,8,9-tetrahydro-5H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. rsc.org [rsc.org]
- 11. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 13. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Choice of Acid Catalyst for Reactions with (2-Bromo-6-fluorophenyl)hydrazine HCl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-6-fluorophenyl)hydrazine hydrochloride is a key intermediate in the synthesis of various heterocyclic compounds, particularly substituted indoles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The most common reaction involving this hydrazine is the Fischer indole synthesis, a robust and versatile acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde. The choice of acid catalyst is a critical parameter that significantly influences the reaction rate, yield, and in some cases, the regioselectivity of the final product. This document provides detailed application notes on the selection of an appropriate acid catalyst for reactions with (2-Bromo-6-fluorophenyl)hydrazine HCl, alongside experimental protocols for the synthesis of a key indole derivative.
Catalyst Selection Criteria
The efficacy of an acid catalyst in the Fischer indole synthesis is determined by several factors, including its strength (pKa), the nature of the solvent, the reaction temperature, and the electronic properties of the substituents on the phenylhydrazine ring. (2-Bromo-6-fluorophenyl)hydrazine possesses two electron-withdrawing groups (bromo and fluoro), which can decrease the nucleophilicity of the hydrazine and may require stronger acidic conditions to facilitate the key[1][1]-sigmatropic rearrangement step.
Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid (p-TsOH), polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃) can be employed.[2]
-
Brønsted acids protonate the hydrazone intermediate, facilitating tautomerization and the subsequent sigmatropic rearrangement. Stronger acids are often required for electron-deficient systems.
-
Lewis acids coordinate to the carbonyl group of the ketone or aldehyde, activating it towards nucleophilic attack by the hydrazine and can also promote the cyclization step.
The choice between a Brønsted and a Lewis acid can also affect the reaction outcome in cases of unsymmetrical ketones or substituted phenylhydrazines, potentially leading to different regioisomers.
Comparative Data of Acid Catalysts
| Phenylhydrazine Reactant | Ketone/Aldehyde Reactant | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (2-Bromo-6-fluorophenyl)hydrazine HCl | Cyclohexanone | Polyphosphoric acid (PPA) | - | 100 | 2 | 85 | Hypothetical Data based on similar syntheses |
| (2-Bromo-6-fluorophenyl)hydrazine HCl | Cyclohexanone | Zinc chloride (ZnCl₂) | Ethanol | Reflux | 4 | 78 | Hypothetical Data based on similar syntheses |
| (2-Bromo-6-fluorophenyl)hydrazine HCl | Cyclohexanone | p-Toluenesulfonic acid (p-TsOH) | Toluene | Reflux | 6 | 72 | Hypothetical Data based on similar syntheses |
| (2,6-Dichlorophenyl)hydrazine | Acetophenone | Zinc chloride (ZnCl₂) | Ethanol | Reflux | 5 | 65 | J. Am. Chem. Soc. 1971, 93, 524-529 |
| (4-Bromophenyl)hydrazine HCl | Phenylacetylene | Polyphosphoric acid (PPA) | - | 120 | 3 | 80 | MDPI, Molecules 2021, 26, 4518 |
Signaling Pathways and Experimental Workflows
Fischer Indole Synthesis Mechanism
The generally accepted mechanism for the acid-catalyzed Fischer indole synthesis is depicted below. The acid catalyst plays a crucial role in several steps, including the initial condensation (optional), the tautomerization to the ene-hydrazine, and the final cyclization and ammonia elimination.
Caption: Mechanism of the Fischer Indole Synthesis.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing a Fischer indole synthesis reaction in a research laboratory setting.
Caption: General experimental workflow for Fischer indole synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 7-bromo-5-fluoro-2,3,4,9-tetrahydro-1H-carbazole from (2-Bromo-6-fluorophenyl)hydrazine HCl and cyclohexanone using two different acid catalysts.
Protocol 1: Synthesis using Polyphosphoric Acid (PPA)
Materials:
-
(2-Bromo-6-fluorophenyl)hydrazine HCl (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Polyphosphoric acid (PPA) (10 wt eq)
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, add (2-Bromo-6-fluorophenyl)hydrazine HCl and cyclohexanone.
-
Carefully add polyphosphoric acid to the reaction mixture.
-
Heat the mixture to 100 °C with vigorous stirring for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to approximately 60 °C and carefully pour it onto ice-water with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 7-bromo-5-fluoro-2,3,4,9-tetrahydro-1H-carbazole.
Protocol 2: Synthesis using Zinc Chloride (ZnCl₂)
Materials:
-
(2-Bromo-6-fluorophenyl)hydrazine HCl (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.2 eq)
-
Ethanol
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve (2-Bromo-6-fluorophenyl)hydrazine HCl and cyclohexanone in ethanol.
-
To this solution, add anhydrous zinc chloride in one portion.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add ice-water and stir for 30 minutes.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to obtain the desired 7-bromo-5-fluoro-2,3,4,9-tetrahydro-1H-carbazole.
Conclusion
The choice of acid catalyst is a crucial parameter in reactions involving (2-Bromo-6-fluorophenyl)hydrazine HCl, particularly in the Fischer indole synthesis. For this electron-deficient substrate, stronger Brønsted acids like PPA or Lewis acids such as ZnCl₂ are generally effective. The provided protocols offer a starting point for the synthesis of substituted indoles from this important precursor. Optimization of the catalyst, solvent, and temperature may be necessary to achieve the highest yields for specific ketone or aldehyde substrates. Researchers should always refer to safety data sheets for all chemicals used and perform reactions in a well-ventilated fume hood.
References
One-Pot Synthesis of 8-Bromo-6-fluoro-1,2,3,4-tetrahydrocarbazole and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the one-pot synthesis of carbazole derivatives, valuable scaffolds in medicinal chemistry, starting from (2-Bromo-6-fluorophenyl)hydrazine hydrochloride. The methodologies presented are designed for efficiency and adaptability in a research and development setting.
Application Note 1: One-Pot Metal-Free Synthesis of 8-Bromo-6-fluoro-1,2,3,4-tetrahydrocarbazole
This protocol outlines a one-pot synthesis of 8-Bromo-6-fluoro-1,2,3,4-tetrahydrocarbazole from this compound and cyclohexanone. This method proceeds through a sequence of condensation, cyclization, and dehydrogenation under metal-free conditions, utilizing molecular oxygen as the oxidant.[1][2]
Experimental Protocol
Materials:
-
This compound
-
Cyclohexanone
-
N-methyl-2-pyrrolidone (NMP)
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
-
Oxygen supply
-
25 mL oven-dried reaction vessel with a magnetic stirrer
Procedure:
-
To a 25 mL oven-dried reaction vessel, add this compound (0.3 mmol) and cyclohexanone (0.2 mmol).
-
Seal the vessel and flush with oxygen (1 atm).
-
Add N-methyl-2-pyrrolidone (0.4 mL) to the sealed reaction vessel via syringe.
-
Stir the resulting solution at 140°C for 24 hours.[3]
-
After 24 hours, cool the reaction mixture to room temperature.
-
Remove the volatile components under vacuum.
-
Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (5:1) as the eluent to yield the final product, 8-Bromo-6-fluoro-1,2,3,4-tetrahydrocarbazole.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various carbazole derivatives from substituted arylhydrazine hydrochlorides and cyclohexanones, based on a general protocol.[1][3]
| Entry | Arylhydrazine Hydrochloride | Ketone | Product | Yield (%) |
| 1 | Phenylhydrazine hydrochloride | Cyclohexanone | Carbazole | 73 |
| 2 | Phenylhydrazine hydrochloride | 4-Methylcyclohexanone | 3-Methyl-carbazole | 75 |
| 3 | Phenylhydrazine hydrochloride | 4-Ethylcyclohexanone | 3-Ethyl-carbazole | 73 |
| 4 | (4-Fluorophenyl)hydrazine hydrochloride | Cyclohexanone | 3-Fluoro-carbazole | 80 |
| 5 | (4-Chlorophenyl)hydrazine hydrochloride | Cyclohexanone | 3-Chloro-carbazole | 75 |
| 6 | (4-Bromophenyl)hydrazine hydrochloride | Cyclohexanone | 3-Bromo-carbazole | 70 |
Table 1: Yields of one-pot carbazole synthesis with various substituted arylhydrazines and cyclohexanones.[1][3]
Application Note 2: Microwave-Assisted One-Pot Fischer Indole Synthesis of Tetrahydrocarbazoles
This note details a rapid, one-pot, microwave-assisted Fischer indole synthesis of 1,2,3,4-tetrahydrocarbazoles from arylhydrazines and cyclohexanone.[4] The use of microwave irradiation significantly accelerates the reaction.[4]
Experimental Protocol
Materials:
-
Arylhydrazine hydrochloride (e.g., this compound)
-
Cyclohexanone
-
p-Toluenesulfonic acid (p-TSA)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, mix the arylhydrazine hydrochloride (1 mmol), cyclohexanone (1 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Irradiate the mixture in a microwave reactor at 600 W for 3 minutes.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired 1,2,3,4-tetrahydrocarbazole derivative.
Quantitative Data Summary
The following table presents data on the microwave-assisted synthesis of 1,2,3,4-tetrahydrocarbazole.[4]
| Entry | Arylhydrazine | Catalyst | Power (W) | Time (min) | Yield (%) |
| 1 | Phenylhydrazine | Zinc chloride | 600 | 3 | 76 |
| 2 | Phenylhydrazine | p-TSA | 600 | 3 | 91 |
Table 2: Comparison of catalysts in the microwave-assisted one-pot synthesis of 1,2,3,4-tetrahydrocarbazole.[4]
Visualizations
References
Application Notes and Protocols: Synthesis of Triptans
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Triptans are a class of tryptamine-based drugs that are effective in the acute treatment of migraine headaches.[1] They are selective agonists for the 5-HT1B and 5-HT1D serotonin receptors, and their action is attributed to the vasoconstriction of cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release. The core structure of all triptans is an indole ring, and the synthesis of this heterocyclic system is a key aspect of their production. This document provides an overview of the common synthetic strategies for triptans, with a focus on the widely used Fischer indole synthesis. Detailed protocols and quantitative data for the synthesis of three major triptans—Sumatriptan, Zolmitriptan, and Rizatriptan—are also presented.
General Synthetic Strategies: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from the reaction of a phenylhydrazine with an aldehyde or a ketone in the presence of an acid catalyst.[2][3][4] This reaction is a cornerstone in the synthesis of many triptans.[2][3]
The reaction can be catalyzed by a variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃).[2][3] The choice of catalyst can be crucial and is often optimized for specific substrates.[3]
Mechanism of the Fischer Indole Synthesis:
The mechanism of the Fischer indole synthesis involves several key steps:
-
Formation of a phenylhydrazone: The reaction begins with the condensation of a substituted phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.
-
[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond and breaking the N-N bond.
-
Aromatization: The resulting intermediate then undergoes cyclization and elimination of ammonia to form the stable aromatic indole ring.
Synthesis of Specific Triptans
Sumatriptan Synthesis
Sumatriptan is a first-generation triptan. Its synthesis typically involves the Fischer indole synthesis as a key step.
Synthetic Pathway:
Experimental Protocol: Synthesis of Sumatriptan Base
-
Charge a reaction vessel with water and concentrated HCl.
-
Add 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride to the vessel and stir at 25-30 °C for 15 minutes.[6]
-
Add 4-dimethylaminobutyraldehyde diethyl acetal to the reaction mixture.[6]
-
Maintain the reaction at 25-30 °C for 2 hours, monitoring the reaction progress by TLC.[6]
-
Upon completion, dilute the reaction mass with water and adjust the pH to 2.5 with sodium carbonate.[6]
-
Treat the mixture with activated carbon, filter, and adjust the filtrate pH to 9.0-9.5 with sodium carbonate to precipitate the product.[6]
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water, dry with sodium sulfate, and treat with activated carbon.[6]
-
Distill the solvent under vacuum to obtain crude Sumatriptan base as a syrup.[6]
-
The crude product can be further purified by crystallization from acetonitrile.[6]
Quantitative Data for Sumatriptan Synthesis:
| Step | Starting Materials | Reagents | Conditions | Yield | Purity (HPLC) | Reference |
| Fischer Indole Synthesis | 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride, 4-dimethylaminobutyraldehyde diethyl acetal | Conc. HCl, Na₂CO₃, Ethyl Acetate, Acetonitrile | 25-30 °C, 2h | ~68% | 97.5% (after crystallization) | [6] |
Zolmitriptan Synthesis
Zolmitriptan is another widely used triptan for the treatment of migraines. Its synthesis also relies on the Fischer indole cyclization.[7]
Synthetic Pathway:
Experimental Protocol: Synthesis of Zolmitriptan
-
Diazotization:
-
Charge a cooled solution of water and concentrated hydrochloric acid with (S)-4-(4-aminobenzyl)-1,3-oxazolidine-2-one at -5°C to 0°C.
-
Slowly add a solution of sodium nitrite in water at -5 to 0°C.
-
Maintain the reaction for 1 hour at -5 to 0°C to form the diazonium salt solution.
-
-
Reduction to Hydrazine:
-
In a separate vessel, prepare a pre-cooled solution of stannous chloride in concentrated hydrochloric acid.
-
Add the cold diazonium solution to the stannous chloride solution at -15 to -10°C.
-
-
Fischer Indole Synthesis:
-
To the resulting hydrazine intermediate solution, add N,N-dimethylamino butyraldehyde diethyl acetal.[8]
-
Warm the reaction mixture and monitor for completion by HPLC.[8]
-
Upon completion, adjust the pH to a range of 7.0 to 8.0 using aqueous ammonia and extract with ethyl acetate.[8][9]
-
Separate the organic layer and make the aqueous layer alkaline (pH 8.0 to 12.0) using aqueous ammonia, then extract with dichloromethane.[8][9]
-
Combine the organic layers, concentrate to a residue, and dilute with ethyl acetate.[8][9]
-
Cool the solution to crystallize the product, then filter to yield pure Zolmitriptan.[8][9]
-
Quantitative Data for Zolmitriptan Synthesis:
| Step | Starting Materials | Reagents | Conditions | Overall Yield | Purity (HPLC) | Reference |
| One-pot Synthesis | (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one, N,N-dimethylamino butyraldehyde diethyl acetal | NaNO₂, HCl, SnCl₂, aq. NH₃, Ethyl Acetate, Dichloromethane | -15 °C to ambient | 60% | 99.9% |
Rizatriptan Synthesis
Rizatriptan is another member of the triptan family, and its synthesis can be achieved through various routes, including the Fischer indole synthesis.[10]
Synthetic Pathway:
Experimental Protocol: Synthesis of Rizatriptan Benzoate
-
Fischer Indole Synthesis:
-
Stir a mixture of 4-(1H-1,2,4-triazol-1-ylmethyl)phenylhydrazine sulfonic acid and 4-(dimethylamino)butanal diethyl acetal in 15% w/w aqueous sulfuric acid at 35-40°C for 9 hours.[10]
-
Cool the reaction mixture to 0-5°C and adjust the pH to 10.5-11.0 using aqueous sodium hydroxide solution.[10]
-
Extract the product with ethyl acetate and remove the solvent by distillation under reduced pressure to obtain Rizatriptan base as an oily mass.[10]
-
-
Salt Formation:
-
Dissolve the Rizatriptan base in acetone and stir with benzoic acid at 0-5°C for 3 hours.[10]
-
Filter the precipitated solid and stir in a mixture of ethanol and acetone at 60-65°C for 1 hour.[10]
-
Cool the resulting slurry to 5-10°C and filter to obtain crude Rizatriptan benzoate.
-
The crude product can be further purified by crystallization from ethanol to obtain pure Rizatriptan benzoate.[10]
-
Quantitative Data for Rizatriptan Synthesis:
| Step | Starting Materials | Reagents | Conditions | Purity (HPLC) | Dimer Impurity | Reference |
| Fischer Indole Synthesis | 4-(1H-1,2,4-triazol-1-ylmethyl)phenylhydrazine sulfonic acid, 4-(dimethylamino)butanal diethyl acetal | 15% aq. H₂SO₄, NaOH, Ethyl Acetate | 35-40 °C, 9h | - | < 0.5% | [10] |
| Salt Formation & Purification | Rizatriptan base, Benzoic acid | Acetone, Ethanol | 0-5 °C (precipitation), 60-65 °C (slurry) | 99.7 area-% | 0.036 area-% | [11] |
Summary
The synthesis of triptans is a well-established field in medicinal chemistry, with the Fischer indole synthesis being a predominant method for constructing the core indole structure. The specific reaction conditions, including the choice of acid catalyst and solvent, are critical for achieving high yields and purity. The protocols and data presented in these application notes provide a comprehensive overview for researchers and professionals involved in the development and manufacturing of this important class of anti-migraine drugs. Further optimization of these synthetic routes can lead to more cost-effective and environmentally friendly processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer_indole_synthesis [chemeurope.com]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. ias.ac.in [ias.ac.in]
- 6. WO2006054311A2 - Improved process for the preparation of high purity sumatriptan - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. US9006453B2 - Process for preparation of zolmitriptan - Google Patents [patents.google.com]
- 9. EP2751098B1 - An improved process for preparation of zolmitriptan - Google Patents [patents.google.com]
- 10. An Improved Process For The Preparation Of Rizatriptan [quickcompany.in]
- 11. WO2006053116A2 - Rizatriptan process - Google Patents [patents.google.com]
Troubleshooting & Optimization
improving yield in Fischer indole synthesis with (2-Bromo-6-fluorophenyl)hydrazine HCl
Technical Support Center: Fischer Indole Synthesis
This guide provides troubleshooting and optimization strategies for the Fischer indole synthesis, with a specific focus on challenging substrates such as (2-Bromo-6-fluorophenyl)hydrazine HCl. The electron-withdrawing nature of the bromo and fluoro substituents on the phenylhydrazine ring can deactivate the substrate, often leading to lower yields and requiring careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why are yields often low when using (2-Bromo-6-fluorophenyl)hydrazine HCl?
The presence of two electron-withdrawing groups (bromine and fluorine) on the phenylhydrazine ring reduces the nucleophilicity of the nitrogen atoms and deactivates the aromatic ring. This can hinder the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis, which is often the rate-determining step, thus requiring more forceful reaction conditions which can lead to side reactions.[2][3]
Q2: What are the most effective catalysts for this type of electron-deficient substrate?
For deactivated arylhydrazines, stronger acids are typically required to promote the reaction.[4] Both Brønsted acids and Lewis acids can be effective.[1][5]
-
Brønsted Acids: Polyphosphoric acid (PPA) and sulfuric acid (H₂SO₄) are powerful catalysts often used for challenging substrates.[6][7]
-
Lewis Acids: Zinc chloride (ZnCl₂), iron chloride (FeCl₃), and boron trifluoride (BF₃) are also common choices that can effectively catalyze the cyclization.[4][5] The choice of catalyst is critical and often needs to be determined empirically for a specific substrate combination.[4]
Q3: How do reaction temperature and time impact the synthesis?
Higher temperatures are generally needed to overcome the activation energy barrier for electron-deficient substrates.[8] However, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting materials, intermediates, or the final indole product, resulting in tar formation and reduced yields. Microwave-assisted synthesis can be an effective alternative, as it allows for rapid heating to high temperatures, often reducing reaction times from hours to minutes and minimizing byproduct formation.[9]
Q4: What are the common side reactions and how can they be minimized?
The primary side reactions include:
-
Decomposition: Under harsh acidic and high-temperature conditions, starting materials and intermediates can degrade, forming complex tarry mixtures. This can be minimized by carefully controlling the temperature and reaction time.
-
Incomplete Reaction: The reaction may stall after the initial formation of the hydrazone if the conditions are not sufficient to promote the subsequent rearrangement and cyclization steps. Using a stronger acid or higher temperature can help drive the reaction to completion.[2]
-
N-N Bond Cleavage: In some cases, particularly with certain substitution patterns, the N-N bond of the hydrazine or hydrazone intermediate can cleave, leading to byproducts like aniline derivatives instead of the desired indole.[3]
Troubleshooting Guides
Problem: Low to No Product Formation
| Potential Cause | Recommended Solution |
| Ineffective Catalyst / Insufficient Acidity | The catalyst may not be strong enough to promote the key rearrangement step with a deactivated substrate. Switch to a stronger acid catalyst. For example, if acetic acid or p-toluenesulfonic acid fails, try polyphosphoric acid (PPA), sulfuric acid, or a robust Lewis acid like ZnCl₂ or FeCl₃.[4][5] |
| Insufficient Reaction Temperature | Electron-deficient substrates require more thermal energy. Gradually increase the reaction temperature in increments of 10-20°C. Alternatively, consider using a microwave reactor to achieve higher temperatures over shorter periods, which can improve yields and reduce side reactions.[9] |
| Poor Hydrazone Formation | The initial condensation to form the hydrazone may be incomplete or reversible. Consider a two-step procedure where the hydrazone is pre-formed and isolated before the cyclization step. Adding a dehydrating agent or using a Dean-Stark apparatus to remove water can also drive this equilibrium forward.[10] |
| Purity of Starting Materials | Impurities in the arylhydrazine or the carbonyl compound can inhibit the reaction or lead to side products.[11] Ensure high purity of reactants, using recrystallized or freshly distilled materials where possible.[11] |
Problem: Formation of Multiple Products / Tar
| Potential Cause | Recommended Solution |
| Decomposition at High Temperatures | The required high temperatures may be degrading the product or intermediates. Reduce the reaction time. If using conventional heating, lower the temperature and monitor the reaction closely. Microwave synthesis can be advantageous here due to significantly shorter reaction times.[9] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also prevent oxidative decomposition. |
| Formation of Regioisomers | When using an unsymmetrical ketone, two different indole regioisomers can be formed. The product ratio is determined by the relative stability of the intermediate enamines. To avoid this, use a symmetrical ketone if the desired product structure allows. If an unsymmetrical ketone is necessary, extensive optimization of the catalyst and solvent may be required to favor one isomer. |
| Catalyst-Induced Side Reactions | Some strong acids can promote undesired side reactions. If tarring is severe with PPA or H₂SO₄, screen a panel of Lewis acid catalysts (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃), which may offer higher selectivity at lower temperatures.[1] |
Experimental Protocols & Data
Catalyst and Condition Selection
The following table summarizes common catalytic systems used for Fischer indole synthesis and their suitability for challenging substrates.
| Catalyst Type | Specific Example | Recommended Solvent | Typical Temp. Range (°C) | Key Considerations |
| Brønsted Acid | Polyphosphoric Acid (PPA) | None (PPA as solvent) | 100 - 180 | Excellent for deactivated substrates; can be viscous and difficult to stir; work-up requires quenching with ice water.[10][11] |
| Brønsted Acid | Acetic Acid | Acetic Acid | 80 - 117 (reflux) | Common solvent and catalyst; often effective for activated or neutral hydrazines but may be too weak for this substrate.[4][10] |
| Brønsted Acid | p-Toluenesulfonic Acid (PTSA) | Toluene, Xylene | 110 - 140 (reflux) | Allows for azeotropic removal of water; generally stronger than acetic acid.[1] |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Ethanol, Acetic Acid, Toluene | 80 - 150 | Very common and effective Lewis acid catalyst; can be hygroscopic.[1][10] |
| Lewis Acid | Boron Trifluoride (BF₃) | Acetic Acid, Dichloromethane | 25 - 80 | Strong Lewis acid, often used as its etherate complex (BF₃·OEt₂).[10] |
| Microwave | Various Acids (e.g., HCl, PTSA) | THF, DMF | 150 - 200 | Rapid heating significantly reduces reaction time, often minimizing byproduct formation.[9] |
Protocol 1: Cyclization using Polyphosphoric Acid (PPA)
This protocol is adapted for challenging substrates requiring strong acidic conditions.
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve (2-Bromo-6-fluorophenyl)hydrazine HCl (1 equivalent) and the desired ketone (1.05 equivalents) in ethanol.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Heat the mixture to reflux for 1-2 hours until thin-layer chromatography (TLC) indicates consumption of the starting hydrazine.
-
Remove the ethanol under reduced pressure to yield the crude hydrazone.
-
-
Indolization:
-
In a separate flask, preheat polyphosphoric acid (approx. 5-10 times the weight of the hydrazone) to 100-120°C with vigorous mechanical stirring.
-
Carefully add the crude hydrazone in portions to the hot PPA.
-
Increase the temperature to 150-160°C and maintain for 15-30 minutes, monitoring the reaction by TLC.[11]
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to below 100°C and pour it carefully onto a large amount of crushed ice with stirring.
-
The crude indole product should precipitate. If not, adjust the pH to ~7-8 with a base (e.g., NaOH solution).
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Microwave-Assisted Synthesis
This method leverages microwave energy for rapid and efficient cyclization.[9]
-
Reaction Setup:
-
In a microwave vial, combine (2-Bromo-6-fluorophenyl)hydrazine HCl (1 equivalent), the ketone (1.1 equivalents), and a suitable catalyst (e.g., PTSA, 20 mol%).
-
Add a high-boiling solvent such as THF or DMF (to a concentration of ~0.5 M).[9]
-
Seal the vial with a cap.
-
-
Microwave Irradiation:
-
Place the vial in a microwave reactor.
-
Heat the mixture to 150-180°C for 10-20 minutes.[9] Monitor pressure to ensure it remains within safe limits.
-
-
Work-up and Purification:
-
Cool the reaction vial to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify via column chromatography.
-
Visualized Workflows and Logic
Caption: General experimental workflow for the Fischer indole synthesis.
Caption: Decision tree for troubleshooting low product yield.
Caption: Key steps in the Fischer indole mechanism and potential failure points.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. brieflands.com [brieflands.com]
- 7. Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Reactions of (2-Bromo-6-fluorophenyl)hydrazine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (2-Bromo-6-fluorophenyl)hydrazine hydrochloride. The focus is on the Fischer indole synthesis, a primary application for this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is predominantly used as a key starting material in the Fischer indole synthesis.[1] This reaction allows for the creation of substituted indole rings, which are important structural motifs in many pharmaceuticals and biologically active compounds.[2]
Q2: What are the most common side products observed in the Fischer indole synthesis with this reagent?
A2: Common side products include those arising from N-N bond cleavage of the hydrazine or the hydrazone intermediate, aldol condensation byproducts from the ketone or aldehyde starting material, and oxidized indole derivatives. The presence of ortho substituents like bromine and fluorine can also influence the regioselectivity of the reaction when using unsymmetrical ketones.[3][4]
Q3: How do the bromo and fluoro substituents on the phenyl ring affect the reaction?
A3: The electron-withdrawing nature of the halogen substituents can impact the nucleophilicity of the hydrazine and the stability of the intermediates in the Fischer indole synthesis. The ortho-positioning of these groups can also introduce steric hindrance, potentially affecting the rate of cyclization. In some cases, halogen substituents can be used to direct the regioselectivity of the indolization.
Q4: What are the recommended analytical techniques to monitor the progress of the reaction and assess the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for the quantitative analysis of the reaction mixture, allowing for the separation and quantification of the starting materials, intermediates, and products.[5][6] Thin-Layer Chromatography (TLC) is a rapid and convenient technique for qualitative monitoring of the reaction's progress. For structural elucidation of the final product and any isolated side products, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Troubleshooting Guide
Q1: My Fischer indole synthesis reaction is not proceeding to completion, and I observe a significant amount of unreacted starting material. What are the possible causes and solutions?
A1:
-
Insufficient Acid Catalyst: The Fischer indole synthesis is acid-catalyzed.[1] Ensure that the appropriate amount and type of acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid in an organic solvent) is used. The strength of the acid can be critical, and an insufficient amount may lead to a stalled reaction.
-
Low Reaction Temperature: This reaction often requires elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, a gradual increase in temperature while monitoring the reaction by TLC is recommended.
-
Poor Quality Starting Materials: Impurities in the this compound or the carbonyl compound can inhibit the reaction. It is advisable to verify the purity of the starting materials before use.
Q2: The reaction mixture shows multiple spots on the TLC plate, and the desired product is difficult to isolate. How can I improve the reaction's selectivity and simplify purification?
A2:
-
Formation of Regioisomers: When using an unsymmetrical ketone, the formation of two different indole regioisomers is possible. The regioselectivity is influenced by the steric and electronic properties of the ketone and the phenylhydrazine.[7] It may be necessary to separate the isomers by column chromatography.
-
Aldol Condensation: If the ketone or aldehyde starting material can undergo self-condensation, this can lead to the formation of aldol byproducts. Using a non-enolizable carbonyl compound, if the synthesis allows, can prevent this. Alternatively, optimizing the reaction temperature and time may minimize this side reaction.
-
Oxidation of the Indole Product: Indoles can be susceptible to oxidation, especially at high temperatures and in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the formation of colored oxidation byproducts.[8]
Q3: The reaction has failed completely, with no desired product detected. What are the critical factors to investigate?
A3:
-
N-N Bond Cleavage: A common failure mode in the Fischer indole synthesis is the cleavage of the nitrogen-nitrogen bond in the hydrazine or hydrazone intermediate. This can be promoted by certain substituents on the phenyl ring. While the electron-withdrawing bromo and fluoro groups in the title compound are less likely to promote this pathway compared to strong electron-donating groups, it remains a possibility under harsh reaction conditions.
-
Decomposition of Starting Materials: this compound, like many hydrazines, can be unstable, particularly at elevated temperatures. Ensure that the reaction temperature is not excessively high.
-
Incorrect Work-up Procedure: The indole product may be sensitive to the work-up conditions. Ensure that the product is handled appropriately during extraction and purification to avoid degradation.
Quantitative Data Summary
The following tables provide illustrative data for a representative Fischer indole synthesis of this compound with cyclohexanone to form 8-bromo-6-fluoro-1,2,3,4-tetrahydrocarbazole. The data is based on typical yields and impurity profiles observed in similar reactions.[8][9]
Table 1: Reaction Yields under Different Catalytic Conditions
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield of Main Product (%) |
| Acetic Acid | 100 | 4 | 65 |
| Polyphosphoric Acid | 120 | 2 | 80 |
| Zinc Chloride | 110 | 3 | 75 |
Table 2: Illustrative Impurity Profile Determined by HPLC-UV
| Compound | Retention Time (min) | Area (%) | Identity |
| (2-Bromo-6-fluorophenyl)hydrazine | 3.5 | 2.1 | Starting Material |
| Cyclohexanone | 2.8 | 1.5 | Starting Material |
| 8-bromo-6-fluoro-1,2,3,4-tetrahydrocarbazole | 10.2 | 95.0 | Main Product |
| Unknown Impurity 1 | 8.7 | 0.8 | Potential N-N Cleavage Product |
| Unknown Impurity 2 | 12.1 | 0.6 | Potential Oxidized Product |
Key Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 8-bromo-6-fluoro-1,2,3,4-tetrahydrocarbazole
-
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and glacial acetic acid.
-
Add cyclohexanone to the mixture.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Protocol 2: Quantitative Analysis by HPLC
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid
-
B: Acetonitrile with 0.1% trifluoroacetic acid
-
Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Procedure:
-
Prepare a standard solution of the purified product of known concentration.
-
Prepare a sample of the crude reaction mixture by dissolving a known amount in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm).
-
Identify the peaks corresponding to the starting materials, product, and any impurities by comparing retention times with standards if available.
-
Quantify the components by integrating the peak areas and comparing them to the standard curve.[10][11]
-
Visual Guides
Fischer Indole Synthesis Pathway
Caption: General mechanism of the Fischer indole synthesis.
Troubleshooting Workflow```dot
// Nodes Start [label="Reaction Issue Identified", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; LowYield [label="Low or No Yield?", shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; MultipleSpots [label="Multiple Spots on TLC?", shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; CheckPurity [label="Check Starting Material Purity", fillcolor="#FFFFFF", fontcolor="#202124"]; CheckConditions [label="Verify Reaction Conditions\n(Temp, Time, Catalyst)", fillcolor="#FFFFFF", fontcolor="#202124"]; ConsiderNNCleavage [label="Consider N-N Cleavage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OptimizePurification [label="Optimize Purification\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSideReactions [label="Investigate Side Reactions\n(Aldol, Oxidation)", fillcolor="#FFFFFF", fontcolor="#202124"]; InertAtmosphere [label="Use Inert Atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> LowYield; LowYield -> CheckPurity [label="Yes", color="#5F6368"]; CheckPurity -> CheckConditions [color="#5F6368"]; CheckConditions -> ConsiderNNCleavage [color="#5F6368"]; ConsiderNNCleavage -> Solution [color="#5F6368"]; LowYield -> MultipleSpots [label="No", color="#5F6368"]; MultipleSpots -> CheckSideReactions [label="Yes", color="#5F6368"]; CheckSideReactions -> InertAtmosphere [color="#5F6368"]; InertAtmosphere -> OptimizePurification [color="#5F6368"]; OptimizePurification -> Solution [color="#5F6368"]; MultipleSpots -> Solution [label="No", color="#5F6368"]; }
Caption: Key parameters influencing reaction outcome.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. wjarr.com [wjarr.com]
- 3. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Quantitative impurity profiling by principal component analysis of high-performance liquid chromatography-diode array detection data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (2-Bromo-6-fluorophenyl)hydrazine Hydrochloride Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (2-Bromo-6-fluorophenyl)hydrazine hydrochloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
Commercially available this compound is typically offered at a purity of 97% or higher.[1][2]
Q2: What are the recommended storage conditions for this compound?
It is recommended to store the compound under an inert gas atmosphere (nitrogen or argon) at 2-8°C.[1]
Q3: What are the main safety precautions to consider when handling this compound?
This compound may be toxic. It is crucial to wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles, and to work in a well-ventilated fume hood to prevent inhalation.[1][3] Avoid contact with skin and eyes. In case of exposure or discomfort, seek immediate medical attention.[1]
Q4: My purified product is discolored (e.g., yellow or brown). What could be the cause and how can I fix it?
Discoloration often indicates the presence of impurities, which may arise from the starting materials, side reactions, or degradation of the product. A common method to remove colored impurities is to treat a solution of the crude product with activated carbon, followed by hot filtration.[4]
Q5: I am having trouble getting my this compound derivative to crystallize. What can I do?
If crystallization is slow or does not occur, try the following techniques:
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of the pure compound if available.
-
Cool the solution to a lower temperature (e.g., 0-5°C) and allow it to stand for a longer period.[4]
-
Slowly add a non-polar solvent (anti-solvent) in which the compound is insoluble until the solution becomes slightly turbid, then allow it to stand.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity after Purification | Incomplete removal of starting materials or by-products. | - Repeat the recrystallization process. Ensure the correct solvent is used and that the cooling process is slow to allow for selective crystallization. - Consider using column chromatography for more challenging separations. |
| Co-precipitation of impurities. | - Ensure the crude product is fully dissolved in the hot solvent before cooling. - Use a minimal amount of hot solvent to create a saturated solution. | |
| Low Yield | Product loss during filtration or transfers. | - Ensure complete transfer of the crystalline product from the flask to the filter. - Wash the filter cake with a small amount of cold solvent to recover any dissolved product. |
| Incomplete crystallization. | - Allow more time for crystallization at a low temperature.[4] - Concentrate the filtrate and attempt a second crystallization. | |
| Oily Product Instead of Crystals | Presence of impurities that inhibit crystallization. | - Try to purify a small sample by preparative TLC or column chromatography to isolate the pure compound, which can then be used as a seed crystal. - Triturate the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. |
| Incorrect solvent system for crystallization. | - Experiment with different solvent systems (e.g., ethanol/water, isopropanol/heptane). | |
| Material Decomposes During Purification | Heating the solution for too long or at too high a temperature. | - Minimize the time the compound is in a hot solution. - Use a lower boiling point solvent for recrystallization if possible. |
| Presence of incompatible substances. | - Ensure all glassware is clean and free of contaminants. The compound is incompatible with strong oxidizing agents.[5] |
Experimental Protocols
Purification by Recrystallization
This protocol is adapted from a method described for the purification of a similar compound, 2-bromophenylhydrazine.[4]
-
Dissolution: Dissolve the crude this compound derivative in water. For example, 270g of crude product can be dissolved in 5400g of water.[4]
-
Heating: Gently heat the solution to 60°C to ensure the complete dissolution of the solid.[4]
-
Decolorization: Add a small amount of activated carbon to the hot solution and stir for approximately 20 minutes to adsorb colored impurities.[4]
-
Hot Filtration: While still hot, filter the solution through a pre-heated funnel with filter paper to remove the activated carbon. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Allow the colorless filtrate to cool down slowly to room temperature, and then place it in an ice bath or refrigerator at 5°C for 1-2 hours to induce crystallization.[4]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of cold acetone.[4]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
| Parameter | Value | Reference |
| Dissolution Temperature | 60°C | [4] |
| Decolorization Time | 20 minutes | [4] |
| Crystallization Temperature | 5°C | [4] |
| Crystallization Time | 1-2 hours | [4] |
| Purity after Purification | >99% | [4] |
Purification Workflow
Caption: Recrystallization workflow for this compound derivatives.
References
- 1. biosynce.com [biosynce.com]
- 2. calpaclab.com [calpaclab.com]
- 3. (2-Bromo-5-fluorophenyl)hydrazine hydrochloride | RUO [benchchem.com]
- 4. CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 5. 2-Bromophenylhydrazine hydrochloride(50709-33-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
stability of (2-Bromo-6-fluorophenyl)hydrazine hydrochloride under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of (2-Bromo-6-fluorophenyl)hydrazine hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is relatively stable as a solid under recommended storage conditions. Phenylhydrazine hydrochlorides are generally more stable than their free base counterparts. However, they can be sensitive to air, light, and heat, and may discolor over time. For optimal stability, it is crucial to store the compound in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere.
Q2: How does the stability of this compound change under acidic conditions?
A2: Under acidic conditions, this compound is generally more stable than the free base, as the hydrochloride salt is already in a protonated state. However, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation. The specific rate of degradation will depend on the acid concentration, temperature, and the presence of other reactive species.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the longevity and purity of the compound, it is recommended to store it in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. For long-term storage, refrigeration is often recommended.
Q4: Can I use this compound directly in reactions that are not performed under acidic conditions?
A4: Yes, you can. However, if your reaction requires the free base form of the hydrazine, you will need to neutralize the hydrochloride salt. This is typically achieved by adding a mild base, such as sodium bicarbonate or triethylamine, to the reaction mixture.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments involving this compound, particularly in acid-catalyzed reactions like the Fischer indole synthesis.
Issue 1: Low or No Product Yield in Fischer Indole Synthesis
| Possible Cause | Troubleshooting Step |
| Incomplete hydrazone formation | Ensure the initial reaction between this compound and the ketone/aldehyde goes to completion before proceeding with the acid-catalyzed cyclization. Monitor the reaction by TLC or LC-MS. |
| Degradation of the starting material | Avoid excessively high temperatures or prolonged reaction times in the presence of strong acids. See the stability data table below for guidance. Consider using a milder acid catalyst or a lower reaction temperature. |
| Inappropriate acid catalyst | The choice of acid catalyst (e.g., HCl, H2SO4, PPA, or a Lewis acid) can significantly impact the reaction outcome. Experiment with different acid catalysts to find the optimal conditions for your specific substrate. |
| Steric hindrance | The bromo and fluoro substituents on the phenyl ring can introduce steric hindrance, which may affect the cyclization step. Higher temperatures or a stronger acid catalyst might be required, but this must be balanced against the risk of degradation. |
Issue 2: Formation of Multiple Products or Impurities
| Possible Cause | Troubleshooting Step |
| Side reactions due to strong acid | Strong acids at high temperatures can promote side reactions. Try using a milder acid or lowering the reaction temperature. The use of a Lewis acid might offer better selectivity. |
| Oxidation of the hydrazine or intermediates | Phenylhydrazines can be susceptible to oxidation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products. |
| Isomer formation | In some cases, the Fischer indole synthesis can yield isomeric indole products. The regioselectivity can be influenced by the substituents on the phenylhydrazine and the carbonyl compound, as well as the reaction conditions. Careful analysis of the product mixture (e.g., by NMR) is necessary to identify the isomers. |
Data Presentation
Table 1: Illustrative Stability of this compound under Various Acidic Conditions
The following data is representative and intended for illustrative purposes. Actual stability may vary based on specific experimental conditions.
| Acid Condition | Temperature (°C) | Time (hours) | Estimated Degradation (%) |
| 1 M HCl (aq) | 25 | 24 | < 5 |
| 1 M HCl (aq) | 80 | 6 | 10 - 15 |
| Glacial Acetic Acid | 100 | 4 | 5 - 10 |
| Polyphosphoric Acid (PPA) | 120 | 2 | 15 - 25 |
Experimental Protocols
General Protocol for Fischer Indole Synthesis
This protocol outlines a general procedure for the synthesis of an indole derivative using this compound and a generic ketone.
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone)
-
Acid catalyst (e.g., glacial acetic acid or polyphosphoric acid)
-
Solvent (e.g., ethanol, toluene)
-
Sodium bicarbonate solution
-
Organic extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Hydrazone Formation:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.
-
Add the ketone (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours, or until hydrazone formation is complete (monitor by TLC).
-
If necessary, a catalytic amount of acetic acid can be added to facilitate the reaction.
-
The hydrazone may precipitate from the solution and can be isolated by filtration, or the reaction mixture can be used directly in the next step.
-
-
Indole Cyclization:
-
To the hydrazone (or the reaction mixture from the previous step), add the acid catalyst.
-
Option A (Acetic Acid): Use glacial acetic acid as the solvent and heat the mixture to reflux for 2-4 hours.
-
Option B (Polyphosphoric Acid): Add polyphosphoric acid (PPA) and heat the mixture to 100-120 °C for 1-3 hours.
-
-
Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indole.
-
Mandatory Visualization
Caption: Experimental workflow for the Fischer indole synthesis.
Caption: Potential degradation pathway under harsh acidic conditions.
preventing decomposition of (2-Bromo-6-fluorophenyl)hydrazine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of (2-Bromo-6-fluorophenyl)hydrazine hydrochloride during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of this compound?
A1: The decomposition of this compound is primarily initiated by exposure to atmospheric oxygen, light, and elevated temperatures. Hydrazine derivatives are susceptible to oxidation, which can be catalyzed by metal ions.
Q2: How should this compound be properly stored to ensure its stability?
A2: To ensure stability, this compound should be stored under an inert atmosphere, such as nitrogen or argon, at a temperature of 2-8°C.[1] It is also crucial to protect the compound from light.
Q3: What are the visual indicators of decomposition?
A3: A common visual indicator of decomposition for phenylhydrazine derivatives is a color change from off-white or pale yellow to a reddish-brown hue.[2] The appearance of discoloration suggests the formation of oxidation byproducts.
Q4: Can I handle this compound on the open bench?
A4: Due to its sensitivity to air, it is strongly recommended to handle this compound in a controlled environment, such as a glovebox or by using Schlenk line techniques with an inert gas supply.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of Solid Reagent | Exposure to air and/or light during storage or handling. | Discard the discolored reagent as its purity is compromised. For future use, ensure the reagent is stored under an inert atmosphere, protected from light, and at the recommended temperature. |
| Inconsistent Reaction Results | Use of partially decomposed starting material. | Confirm the purity of the this compound before use. If decomposition is suspected, purify the reagent if possible, or use a fresh, properly stored batch. |
| Formation of Insoluble Byproducts | Oxidation or side reactions of the hydrazine moiety. | Ensure all solvents are deoxygenated and reactions are performed under a strictly inert atmosphere. Use of antioxidants or radical scavengers may be considered in specific applications, following careful evaluation for compatibility with the desired reaction. |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
This protocol outlines the procedure for safely handling and dispensing the air-sensitive solid.
Materials:
-
This compound
-
Glovebox or Schlenk line
-
Spatula
-
Weighing paper or vial
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Purge the glovebox or Schlenk line with an inert gas to establish an oxygen-free atmosphere.
-
Transfer the sealed container of this compound into the inert atmosphere.
-
Allow the container to equilibrate to the ambient temperature within the inert atmosphere to prevent condensation.
-
Carefully open the container.
-
Using a clean, dry spatula, dispense the desired amount of the solid onto weighing paper or into a pre-tared vial.
-
Securely reseal the original container, ensuring the inert atmosphere is maintained.
-
Store the main container under the recommended conditions.
-
The dispensed material should be used immediately in the subsequent reaction setup.
Protocol 2: Setting up a Reaction with this compound
This protocol describes the steps for introducing the reagent into a reaction mixture while preventing decomposition.
Materials:
-
Dispensed this compound
-
Reaction flask with a septum
-
Deoxygenated solvent
-
Inert gas supply
-
Syringes and needles
Procedure:
-
Assemble the reaction glassware and dry it thoroughly in an oven.
-
Cool the glassware under a stream of inert gas.
-
Add the dispensed this compound to the reaction flask under a positive pressure of inert gas.
-
Seal the flask with a septum.
-
Purge the flask with an inert gas for several minutes.
-
Add the deoxygenated solvent to the flask via a syringe.
-
Proceed with the addition of other reagents as required by the specific reaction protocol, maintaining the inert atmosphere throughout the experiment.
Visualizations
Caption: Factors leading to the decomposition of this compound.
Caption: Recommended workflow to prevent decomposition and ensure experimental success.
References
optimizing temperature for (2-Bromo-6-fluorophenyl)hydrazine hydrochloride reactions
Technical Support Center: (2-Bromo-6-fluorophenyl)hydrazine hydrochloride Reactions
Welcome, researchers, scientists, and drug development professionals. This resource provides guidance on optimizing reaction temperatures when using this compound, a key reagent in various synthetic pathways, most notably the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound and why is temperature control crucial?
A1: this compound is predominantly used as a precursor in the Fischer indole synthesis to create complex indole derivatives, which are significant in pharmaceuticals.[1][2] Temperature is a critical parameter in this multi-step reaction, influencing reaction rate, yield, and the formation of impurities. The process involves the formation of a hydrazone, followed by an acid-catalyzed intramolecular rearrangement ([3][3]-sigmatropic rearrangement) to form the indole ring.[1][2] Both steps are temperature-sensitive. Insufficient heat may lead to a stalled reaction, while excessive heat can cause decomposition of the starting material or intermediates, leading to a complex mixture of byproducts.[4]
Q2: What is a typical temperature range for the Fischer indole synthesis using this reagent?
A2: The Fischer indole synthesis generally requires elevated temperatures to proceed efficiently.[4][5] A common starting point for optimization is in the range of 80-120°C. However, the optimal temperature is highly dependent on the specific carbonyl compound (aldehyde or ketone) used, the choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂, BF₃, or polyphosphoric acid), and the solvent.[1][2][4] It is always recommended to start with a lower temperature and gradually increase it while monitoring the reaction's progress.[4]
Q3: How do the bromo and fluoro substituents on the phenyl ring affect the reaction conditions?
A3: The electron-withdrawing nature of the bromine and fluorine atoms on the phenylhydrazine ring can impact the reactivity of the molecule. These substituents can influence the nucleophilicity of the hydrazine and the stability of intermediates. This may necessitate slightly more forcing conditions (e.g., higher temperatures or stronger acids) compared to reactions with electron-rich phenylhydrazines. Conversely, electron-donating groups can sometimes lead to undesired side reactions by over-stabilizing certain intermediates, which can cause the reaction to fail.[3][6]
Q4: Can microwave irradiation be used to optimize the reaction temperature and time?
A4: Yes, microwave irradiation is a modern technique used to promote reactions that are sluggish under conventional heating.[4] It can be particularly useful for the Fischer indole synthesis, as it can rapidly and uniformly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields. It is an excellent tool for optimizing temperature-sensitive steps, but requires careful control to prevent overheating and decomposition.
Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound.
Problem 1: Low or No Product Formation (Starting Material Unchanged)
| Potential Cause | Suggested Solution |
| Low Reaction Temperature | The activation energy for the key[3][3]-sigmatropic rearrangement step has not been overcome. Gradually increase the reaction temperature by 10-20°C increments, monitoring progress by TLC or LC-MS.[4] |
| Insufficient Acidity/Inactive Catalyst | The acid catalyst may be too weak or has degraded. Consider switching to a stronger acid (e.g., from ZnCl₂ to polyphosphoric acid).[4] Ensure any anhydrous catalysts are freshly handled to prevent deactivation by moisture. |
| Stable Hydrazone Intermediate | The initially formed hydrazone may be too stable to tautomerize to the necessary ene-hydrazine intermediate.[4] Switching to a higher boiling point solvent to allow for higher reaction temperatures or using microwave irradiation can help overcome this stability.[4] |
Problem 2: Formation of Multiple Unidentified Byproducts
| Potential Cause | Suggested Solution |
| Excessive Reaction Temperature | High temperatures can lead to decomposition of the starting materials, intermediates, or the final indole product. Reduce the reaction temperature. If the reaction is slow at lower temperatures, consider a longer reaction time or a more active catalyst. |
| Oxidation of the Indole Product | Indoles can be susceptible to oxidation, especially under harsh acidic conditions and high temperatures.[4] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent the formation of oxidative side products.[4] |
| Competing Side Reactions | Unwanted side reactions, such as aldol condensations of the carbonyl partner, may occur.[4] Try adjusting the stoichiometry or the order of reagent addition. Purifying the hydrazone intermediate before the cyclization step can often lead to a cleaner reaction.[4] |
Data Presentation: Temperature Optimization
The following table provides an example of how to structure data from temperature optimization experiments for the synthesis of a hypothetical indole from this compound and cyclohexanone.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) | Observations |
| 1 | 60 | 24 | <5 | >95 (Starting Material) | Incomplete conversion. |
| 2 | 80 | 12 | 45 | 92 | Moderate conversion, clean reaction. |
| 3 | 100 | 6 | 78 | 89 | Good yield, minor impurities observed. |
| 4 | 120 | 4 | 65 | 75 | Faster reaction, significant byproduct formation. |
This data is illustrative and will vary based on specific substrates and conditions.
Experimental Protocols
General Protocol for Fischer Indole Synthesis
This protocol outlines a general procedure. Specific amounts, temperatures, and times should be optimized for each unique combination of reactants.
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired ketone or aldehyde (1.1 eq.) in a suitable solvent (e.g., ethanol, acetic acid).
-
Stir the mixture at a controlled temperature. The formation of the hydrazone can occur at temperatures ranging from ambient to 80°C.[7] Monitor the reaction by TLC or LC-MS until the starting hydrazine is consumed.
-
The hydrazone can be isolated by filtration or extraction, or used directly in the next step.[1]
Step 2: Cyclization
-
To the flask containing the hydrazone, add the acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or p-toluenesulfonic acid).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) under an inert atmosphere.
-
Monitor the progress of the cyclization by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice or into a basic solution (e.g., 10% sodium hydroxide).[4]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for optimizing reaction temperature.
Caption: Troubleshooting decision tree for low yield reactions.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
solvent effects on reactivity of (2-Bromo-6-fluorophenyl)hydrazine hydrochloride
Welcome to the technical support center for (2-Bromo-6-fluorophenyl)hydrazine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: As a hydrochloride salt, this compound generally exhibits good solubility in polar protic solvents such as water, ethanol, and methanol. Its solubility is expected to be lower in less polar or non-polar aprotic solvents. For reactions, it is often used in solvents like ethanol or acetic acid, where it can be dissolved or effectively suspended for reaction.
Q2: What is the primary application of this compound in organic synthesis?
A2: The most common application is as a key reagent in the Fischer indole synthesis to produce substituted indoles. The bromine and fluorine atoms on the phenyl ring make the resulting indole scaffold suitable for further functionalization, which is particularly valuable in medicinal chemistry and materials science.
Q3: How do the bromo and fluoro substituents affect the reactivity of the hydrazine?
A3: The electron-withdrawing nature of the bromine and fluorine atoms decreases the electron density on the phenyl ring and the hydrazine moiety. This can influence the nucleophilicity of the hydrazine and the rate-determining steps of reactions like the Fischer indole synthesis. Specifically, it can impact the initial condensation with a carbonyl compound and the subsequent acid-catalyzed cyclization.
Q4: What are the typical catalysts used in reactions involving this compound?
A4: For its primary application in the Fischer indole synthesis, both Brønsted acids (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) are commonly employed to catalyze the reaction.[1][2] The choice of acid can significantly impact the reaction outcome and yield.
Troubleshooting Guides
Issue 1: Low or No Yield in Fischer Indole Synthesis
Possible Causes:
-
Inadequate Solubility: The hydrazine hydrochloride may not be sufficiently soluble in the chosen reaction solvent, leading to a slow or incomplete reaction.
-
Suboptimal Acidity: The concentration or strength of the acid catalyst may be insufficient to promote the necessary tautomerization and cyclization steps.
-
Competing N-N Bond Cleavage: The electron-withdrawing substituents can make the N-N bond more susceptible to cleavage under acidic conditions, leading to side products instead of the desired indole.
-
Unsuitable Solvent: The solvent may not be appropriate for the specific reaction conditions, potentially hindering the reaction or promoting side reactions.
Troubleshooting Steps:
-
Solvent Selection:
-
Consider switching to a more polar protic solvent like ethanol or a mixture of solvents to improve the solubility of the hydrazine salt.
-
Acetic acid can serve as both a solvent and a catalyst, which can be beneficial.[3][4]
-
For certain substrates, polar aprotic solvents like DMSO have been used, though care must be taken as they can influence the reaction pathway.
-
-
Catalyst Optimization:
-
Increase the concentration of the Brønsted acid or switch to a stronger acid like polyphosphoric acid (PPA).
-
Experiment with Lewis acid catalysts, as they can sometimes be more effective for electron-deficient substrates.
-
-
Temperature Control:
-
Gradually increase the reaction temperature, as Fischer indole syntheses often require elevated temperatures to proceed. Monitor for decomposition of starting materials or products.
-
-
Reaction Monitoring:
-
Use TLC or LC-MS to monitor the reaction progress and identify the formation of any major side products. This can help diagnose the issue (e.g., unreacted starting material vs. side product formation).
-
Issue 2: Formation of Multiple Products or Impurities
Possible Causes:
-
Regioisomer Formation: If an unsymmetrical ketone is used, two different regioisomers of the indole can be formed.
-
Side Reactions: Besides N-N bond cleavage, other side reactions can occur under strongly acidic conditions or at high temperatures.
-
Decomposition: The starting material or the product may be unstable under the reaction conditions.
Troubleshooting Steps:
-
Purification of Starting Materials: Ensure the this compound and the carbonyl compound are pure.
-
Control of Reaction Conditions:
-
Lowering the reaction temperature might improve selectivity, even if it slows down the reaction rate.
-
Careful selection of the acid catalyst can influence the regioselectivity of the cyclization.
-
-
Solvent Effects on Selectivity:
-
The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the product distribution. A systematic screening of solvents (e.g., ethanol, acetic acid, toluene) can help identify conditions that favor the desired product.
-
Experimental Protocols
General Protocol for Fischer Indole Synthesis
This protocol provides a general starting point for the Fischer indole synthesis using this compound and a suitable ketone (e.g., cyclohexanone). Optimization of solvent, catalyst, and temperature will likely be necessary for specific substrates.
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone)
-
Solvent (e.g., ethanol, glacial acetic acid)
-
Acid catalyst (if not using acetic acid as the solvent, e.g., concentrated HCl, p-toluenesulfonic acid)
Procedure:
-
To a solution or suspension of this compound (1.0 eq) in the chosen solvent, add the ketone (1.1 eq).
-
If required, add the acid catalyst (0.1-1.0 eq or as a co-solvent).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: General Solvent Properties and Their Potential Impact on Reactivity
| Solvent | Type | Dielectric Constant (approx.) | Boiling Point (°C) | Potential Impact on Reactivity |
| Ethanol | Polar Protic | 24.5 | 78 | Good solubility for the hydrochloride salt; can participate in hydrogen bonding. |
| Methanol | Polar Protic | 32.7 | 65 | Similar to ethanol, higher polarity may further enhance solubility. |
| Glacial Acetic Acid | Polar Protic | 6.2 | 118 | Acts as both solvent and catalyst; can facilitate protonation steps.[3][4] |
| Toluene | Non-polar Aprotic | 2.4 | 111 | Low solubility of the salt expected; may require a co-solvent or phase-transfer catalyst. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Moderate polarity; may be a suitable alternative to protic solvents. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | High polarity and boiling point; can be effective but may be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Very high polarity; can significantly impact reaction rates and pathways. |
Visualizations
Caption: General experimental workflow for the Fischer indole synthesis.
Caption: Competing pathways in the Fischer indole synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Coupling Reactions
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low conversion rates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Troubleshooting Guides & FAQs
This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.
Q1: My coupling reaction shows a very low yield or has failed completely. What are the first things I should check?
A1: When a coupling reaction underperforms, a systematic check of the fundamental components is the best first step. Low yields can often be traced back to reagent quality or reaction setup.[1][2]
-
Reagent Purity and Stability:
-
Starting Materials: Ensure the purity of your organohalide and organometallic reagent (e.g., boronic acid). Boronic acids, for instance, can degrade over time to form boroxines, which can negatively impact reactivity.[2] Similarly, some organohalides can be unstable. Use fresh or recently purified starting materials.[2][3]
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] Oxidation of the phosphine ligand or decomposition of the palladium precatalyst can render the catalytic system inactive.[1] Always use fresh, high-quality catalysts and ligands that have been stored under an inert atmosphere.[1]
-
-
Solvent and Base Quality:
-
Solvents: Use anhydrous, degassed solvents. Dissolved oxygen can deactivate the active Pd(0) catalyst.[1][2] Common degassing methods include sparging with an inert gas (argon or nitrogen), or freeze-pump-thaw cycles for more sensitive reactions.[4][5][6]
-
Base: The choice and quality of the base are critical. The base's purity and solubility in the reaction solvent can significantly affect the reaction rate and yield.[2]
-
-
Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation of the Pd(0) catalyst and any sensitive ligands.[1][2] Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that a positive pressure is maintained throughout the reaction.[2]
Q2: I suspect my catalyst is being deactivated. What are the common causes and how can I prevent this?
A2: Catalyst deactivation is a frequent cause of low conversion rates. The active Pd(0) species is susceptible to oxidation and other deactivation pathways.
-
Oxygen Sensitivity: The most common cause of deactivation is exposure to oxygen, which oxidizes the active Pd(0) to inactive Pd(II) species.
-
Ligand Degradation: Phosphine ligands, especially electron-rich alkylphosphines, are prone to oxidation.
-
Substrate-Induced Deactivation: Certain functional groups on your starting materials can coordinate to the palladium center and inhibit catalysis.
-
Solution: If you suspect substrate inhibition, screening different ligands can sometimes overcome this issue. Bulky, electron-rich ligands can often promote the desired catalytic cycle.[2]
-
Q3: I'm observing significant side products like homo-coupling and protodeboronation (in Suzuki reactions). How can I minimize these?
A3: Side reactions compete with your desired cross-coupling pathway and can significantly lower your yield.
-
Protodeboronation: This is the cleavage of the C-B bond of the organoboron reagent by a proton source, replacing the boron group with a hydrogen atom. It is a major side reaction, especially with electron-deficient or heteroaromatic boronic acids.[1]
-
Solutions:
-
Choice of Base: Use milder bases like K₃PO₄ or Cs₂CO₃.[1]
-
Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source. Using anhydrous conditions can help.[1]
-
Stable Boron Reagents: Convert the boronic acid to a more stable form like a pinacol ester or an MIDA boronate, which can release the boronic acid slowly into the reaction, minimizing its concentration and the rate of protodeboronation.[1]
-
Temperature and Time: Lowering the reaction temperature and shortening the reaction time can also reduce the extent of this side reaction.[1]
-
-
-
Homo-coupling: This is the coupling of two molecules of the same starting material (e.g., two boronic acid molecules or two aryl halide molecules).
-
Solutions:
-
Control Stoichiometry: Adding the aryl halide in a slight excess can sometimes reduce the homo-coupling of the organometallic reagent.
-
Efficient Catalyst System: A highly active and efficient catalyst system will favor the cross-coupling pathway over homo-coupling. This often involves careful selection of the ligand.
-
-
Q4: How do I choose the right catalyst, ligand, base, and solvent for my specific coupling reaction?
A4: The optimal combination of reaction components is highly substrate-dependent. A systematic screening of parameters is often the most effective approach to optimize a low-yielding reaction.[7]
Below are tables summarizing common choices for Suzuki, Heck, and Sonogashira couplings.
Table 1: Parameter Selection for Suzuki-Miyaura Coupling
| Component | Options | Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is an active Pd(0) source but can be air-sensitive. Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) precursors, respectively, that require reduction in situ. |
| Ligand | PPh₃, Buchwald-type biarylphosphines (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs) | For challenging substrates (e.g., aryl chlorides, sterically hindered partners), bulky, electron-rich phosphine ligands are often required.[2][8][9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF, Et₃N | The base activates the organoboron species. Its strength and solubility are key. Inorganic bases are common, often in aqueous solution or as a suspension.[2] |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile (often with water) | A solvent system that dissolves the reactants and the base is crucial. Toluene/water or Dioxane/water mixtures are very common.[2] |
Table 2: Parameter Selection for Heck Coupling
| Component | Options | Considerations |
| Palladium Source | Pd(OAc)₂, PdCl₂ | Pd(OAc)₂ is a very common and effective catalyst precursor for Heck reactions.[10] |
| Ligand | PPh₃, P(o-tolyl)₃, BINAP | The choice of ligand can influence the regioselectivity of the addition to the alkene.[11] |
| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is required to regenerate the Pd(0) catalyst in the final step of the cycle.[10][11] |
| Solvent | DMF, NMP, Acetonitrile, Toluene | Polar aprotic solvents are generally preferred. |
Table 3: Parameter Selection for Sonogashira Coupling
| Component | Options | Considerations |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PdCl₂(PPh₃)₂ is a common choice, often used in combination with a copper co-catalyst. |
| Co-catalyst | CuI | The copper(I) co-catalyst is crucial in the traditional Sonogashira reaction, although copper-free versions exist.[12][13] |
| Base | Et₃N, Diisopropylamine (DIPA) | A strong amine base is typically used, which also often serves as the solvent. |
| Solvent | THF, DMF, Toluene, or the amine base itself | The solvent must be able to dissolve the reactants and the catalyst system. |
Visual Troubleshooting Guides
The following diagrams illustrate a general troubleshooting workflow and the key components of a generic cross-coupling reaction.
Caption: A workflow for troubleshooting low conversion rates in coupling reactions.
Caption: Key components of a typical palladium-catalyzed cross-coupling reaction.
Key Experimental Protocols
This section provides a general, illustrative protocol for a Suzuki-Miyaura coupling reaction. Note that specific amounts, temperatures, and times will need to be optimized for your particular substrates.
General Protocol for a Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
-
Addition of Catalyst and Solvent:
-
Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the degassed solvent(s) via syringe (e.g., 5 mL of a 4:1 mixture of toluene:water). The solvent should have been previously degassed by sparging with argon for at least 30 minutes.[5][14]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 2-24 hours).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 6. How To [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. collegedunia.com [collegedunia.com]
- 11. byjus.com [byjus.com]
- 12. DSpace [repository.kaust.edu.sa]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (2-Bromo-6-fluorophenyl)hydrazine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Bromo-6-fluorophenyl)hydrazine hydrochloride. The following information is designed to help you identify and remove impurities, ensuring the high quality of your starting material for subsequent applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available this compound?
A1: Common impurities can originate from the synthetic route, which typically involves the diazotization of 2-bromo-6-fluoroaniline followed by reduction. Potential impurities include:
-
Unreacted Starting Material: Residual 2-bromo-6-fluoroaniline.
-
Side-products from Diazotization: Phenolic compounds formed by the reaction of the diazonium salt with water, and potentially colored azo compounds from coupling reactions.
-
Byproducts from Reduction: Impurities from incomplete reduction of the diazonium salt.
-
Degradation Products: Phenylhydrazines can be sensitive to air and light, leading to colored oxidation products over time.
Q2: What is the expected appearance and purity of high-quality this compound?
A2: High-quality this compound is typically an off-white to light yellow or beige solid.[1] Commercially available products often state a purity of 97% or higher.[1][2] Significant deviation from this color, such as a dark brown or reddish appearance, may indicate the presence of impurities.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure stability and minimize the formation of degradation products, the compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a refrigerated temperature (2-8°C).[1] It should also be protected from light.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: Several analytical techniques can be employed to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and detecting impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used for quantitative analysis (qNMR).
-
Melting Point: A sharp melting range close to the literature value (approximately 176-179°C) is indicative of high purity.[1] A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Problem 1: The compound has a dark color (e.g., brown, red, or dark yellow).
-
Question: How can I remove colored impurities from my this compound?
-
Answer: Colored impurities, often resulting from oxidation or azo compound formation, can typically be removed by recrystallization with the addition of activated charcoal. The charcoal adsorbs the colored molecules, which are then removed by hot filtration.
Problem 2: The purity of the compound is lower than required, with multiple impurities detected by HPLC.
-
Question: What is the most effective method to remove a range of impurities from this compound?
-
Answer: For complex mixtures of impurities, column chromatography is generally more effective than recrystallization. Normal-phase chromatography using silica gel is a suitable approach for purifying polar compounds like phenylhydrazine hydrochlorides.
Problem 3: During recrystallization, the compound "oils out" instead of forming crystals.
-
Question: What should I do if my this compound oils out during recrystallization?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:
-
Reheating the solution to dissolve the oil and then allowing it to cool more slowly.
-
Adding more solvent to the hot solution to ensure the compound is fully dissolved before cooling.
-
Trying a different solvent system.
-
Problem 4: Poor recovery of the compound after recrystallization.
-
Question: How can I improve the yield of my recrystallization?
-
Answer: Low recovery can be due to several factors. To improve the yield:
-
Ensure you are using a minimal amount of hot solvent to dissolve the compound completely. Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Cool the solution slowly to allow for maximum crystal formation. Placing the solution directly in an ice bath can lead to rapid precipitation of smaller, less pure crystals and trap impurities.
-
Cool the filtrate in an ice bath after collecting the first crop of crystals to see if a second, albeit potentially less pure, crop can be obtained.
-
Data Presentation
Table 1: General Purity Specifications for this compound
| Parameter | Specification |
| Appearance | Off-white to light yellow/beige solid |
| Purity (by HPLC/NMR) | ≥ 97% |
| Melting Point | 176-179 °C[1] |
Table 2: Troubleshooting Common Purification Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Dark Coloration | Oxidation products, azo impurities | Recrystallization with activated charcoal. |
| Low Purity (Multiple Impurities) | Ineffective initial purification, presence of closely related impurities | Column chromatography. |
| "Oiling Out" during Recrystallization | Supersaturation at a temperature above the compound's melting point in the solvent, inappropriate solvent | Reheat and cool slowly, add more solvent, change solvent system. |
| Poor Recovery after Recrystallization | Too much solvent used, cooling too rapidly | Use minimal hot solvent, allow for slow cooling. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on general principles for phenylhydrazine hydrochlorides, suitable solvents include ethanol, methanol, or a mixture of ethanol and water. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the compound) to the solution. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor. Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase and Mobile Phase Selection: Use silica gel as the stationary phase. The mobile phase (eluent) should be a solvent system that provides good separation of the target compound from its impurities. This is typically determined by thin-layer chromatography (TLC) analysis. A good starting point for a polar compound like this would be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).
-
Column Packing: Pack a glass chromatography column with a slurry of silica gel in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or other suitable containers.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation of Pure Compound: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Reactions Involving (2-Bromo-6-fluorophenyl)hydrazine HCl
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and procedural information for chemical reactions involving (2-Bromo-6-fluorophenyl)hydrazine hydrochloride. The primary application of this reagent is the Fischer indole synthesis, a robust method for creating substituted indoles.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of (2-Bromo-6-fluorophenyl)hydrazine HCl in organic synthesis?
This compound is predominantly used as a key starting material in the Fischer indole synthesis. This reaction allows for the synthesis of complex indole structures, which are significant scaffolds in many pharmaceutical compounds and natural products.[1][2] The reaction involves the condensation of the hydrazine with an aldehyde or ketone under acidic conditions to form a hydrazone, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to yield the indole core.[4]
Q2: What are the typical acidic catalysts used for the Fischer indole synthesis with this hydrazine?
A range of Brønsted and Lewis acids can be employed to catalyze the Fischer indole synthesis.[1] Commonly used acids include glacial acetic acid, hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (PTSA).[1][5] Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also effective catalysts for this transformation.[1] The choice of acid can significantly impact the reaction rate and yield, and may need to be optimized for specific substrates.
Q3: My indole product appears to be unstable and decomposes during workup. How can I mitigate this?
Indole rings can be sensitive to prolonged exposure to strong acids, which are often used to catalyze the Fischer indole synthesis.[5] To minimize product decomposition, it is crucial to neutralize the acidic reaction mixture as soon as the reaction is complete. This can be achieved by quenching the reaction with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl), until the pH is neutral.[5][6] Subsequent extraction of the product into an organic solvent should be performed promptly.
Q4: I am observing significant amounts of colored impurities in my final product. What is the likely cause and solution?
Indoles are susceptible to oxidation, which can lead to the formation of colored impurities.[5] If the reaction is exposed to air, especially at elevated temperatures, oxidative side reactions can occur. To prevent this, it is recommended to run the reaction under an inert atmosphere, such as nitrogen or argon.[5] Additionally, minimizing the workup time and storing the purified product under an inert atmosphere can help maintain its purity and prevent degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of products from reactions involving (2-Bromo-6-fluorophenyl)hydrazine HCl.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Impure Starting Materials: Impurities in the hydrazine or carbonyl compound can inhibit the reaction. 2. Unstable Hydrazone Intermediate: Some hydrazones may decompose under the reaction conditions before cyclization.[5] 3. Inappropriate Reaction Conditions: The temperature or acid strength may not be optimal for the specific substrates.[5] | 1. Verify Purity: Ensure the purity of starting materials using techniques like NMR or melting point analysis. Recrystallize or distill if necessary.[5] 2. In Situ Formation: Consider forming the hydrazone under milder conditions before introducing the acid catalyst for cyclization.[5] 3. Optimization: Systematically vary the acid catalyst, solvent, and temperature to find the optimal conditions for your reaction. |
| Multiple Hard-to-Separate Spots on TLC | 1. Aldol Condensation Byproducts: Enolizable aldehydes or ketones can undergo self-condensation.[5] 2. Incomplete Reaction: The presence of starting materials or intermediates alongside the product. 3. Product Degradation: The indole product may be degrading on the silica gel TLC plate. | 1. Optimize Conditions: Adjusting the reaction temperature or time may minimize aldol byproducts. Using a non-enolizable carbonyl partner, if possible, can prevent this issue.[5] 2. Monitor Reaction: Use TLC to monitor the reaction until the starting material is fully consumed. 3. TLC Plate Neutralization: Add a small amount of triethylamine (Et₃N) to the TLC developing solvent to neutralize the acidic silica gel and reduce streaking or degradation of amine-containing compounds. |
| Purification by Column Chromatography is Ineffective (Streaking or Co-elution) | 1. Acidic Nature of Silica Gel: The acidic surface of standard silica gel can cause streaking or decomposition of basic indole products.[7] 2. Inappropriate Solvent System: The chosen eluent may not provide adequate separation of the product from impurities.[7] | 1. Use Neutralized Silica: Deactivate the silica gel by adding 1-2% triethylamine to the column chromatography eluent. Alternatively, use neutral alumina for the purification. 2. Solvent System Screening: Experiment with different solvent systems for TLC to find an eluent that provides good separation (Rf difference of at least 0.2) between the product and impurities.[7] Consider using a gradient elution. |
| Formation of Aniline and Other Byproducts | N-N Bond Cleavage: This is a known side reaction in Fischer indolizations, particularly with certain substitution patterns, leading to the formation of anilines and other fragments.[8][9] | Identify Byproducts: Use LC-MS or GC-MS to analyze the crude reaction mixture and confirm the presence of aniline or other expected byproducts.[8] Consider Alternative Syntheses: If N-N bond cleavage is a persistent issue, alternative indole synthesis methods like the Bischler-Möhlau, Buchwald-Hartwig, or Reissert syntheses may be more suitable for your target molecule.[8] |
Experimental Protocol: Fischer Indole Synthesis of 7-Bromo-5-fluoro-2,3-dimethylindole
This protocol describes a typical Fischer indole synthesis using (2-Bromo-6-fluorophenyl)hydrazine HCl and butan-2-one.
Materials:
-
This compound
-
Butan-2-one
-
Glacial Acetic Acid
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Add glacial acetic acid to the flask to serve as the solvent and acid catalyst.
-
Add butan-2-one (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Workup - Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃. Add the NaHCO₃ solution portion-wise until effervescence ceases and the pH of the aqueous layer is neutral (pH ~7).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 7-Bromo-5-fluoro-2,3-dimethylindole.
Quantitative Data Summary
The following table presents representative yields for Fischer indole syntheses, demonstrating the efficiency of this method. Actual yields will vary depending on the specific substrates and reaction conditions.
| Starting Phenylhydrazine | Carbonyl Partner | Product | Yield (%) | Reference |
| Phenylhydrazine | Lactol 29 | Furoindoline 30 | 89% | [6] |
| Phenylhydrazine hydrochloride | Butan-2-one | 2,3-dimethylindole | 91% (one-pot) | [3] |
Experimental Workflow Diagram
Caption: Workflow for Fischer indole synthesis and workup.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Exploration of the interrupted Fischer indolization reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Scale-Up Synthesis with (2-Bromo-6-fluorophenyl)hydrazine hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, pivotal in the creation of a vast array of pharmaceuticals and functional materials. When employing substituted starting materials like (2-Bromo-6-fluorophenyl)hydrazine hydrochloride, researchers often encounter unique challenges during scale-up from the lab bench to pilot plant or full-scale production. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address common issues encountered during the synthesis of indole derivatives using this specific halogenated precursor.
Troubleshooting Guide
Scaling up any chemical synthesis requires careful consideration of reaction parameters that may have negligible effects at the laboratory scale but become critical in larger vessels. The following section, presented in a question-and-answer format, directly addresses potential problems you might face.
Low or Inconsistent Yields
Q1: My reaction yield drops significantly when I move from a 1L to a 20L reactor. What are the likely causes?
A1: Several factors can contribute to a decrease in yield during scale-up. The primary suspects are often related to mass and heat transfer.
-
Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration. This can promote the formation of byproducts and decomposition of the starting material or product.
-
Poor Heat Transfer: The Fischer indole synthesis is often exothermic. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. Uncontrolled temperature increases can lead to side reactions and degradation.[1]
-
Incomplete Hydrazone Formation: The initial condensation of this compound with the ketone or aldehyde to form the hydrazone is a critical step. On a larger scale, ensure sufficient reaction time and temperature control to drive this equilibrium towards the product before initiating the cyclization step. Consider in-situ monitoring if possible.
Troubleshooting Steps:
-
Optimize Agitation: Review the stirrer design and speed for your larger reactor to ensure proper mixing.
-
Improve Heat Management: Implement a more robust cooling system and consider a slower addition of reagents to control the exotherm.
-
Confirm Hydrazone Formation: Before adding the acid catalyst for the cyclization, take a sample to confirm the complete formation of the hydrazone intermediate via techniques like TLC or in-situ IR.
Impurity Profile Changes
Q2: I'm observing new, significant impurities in my large-scale batches that were minor or absent in the lab. What are they and how can I avoid them?
A2: The impurity profile can change dramatically upon scale-up due to longer reaction times, higher temperatures, and the potential for localized concentration gradients.
-
Regioisomer Formation: If you are using an unsymmetrical ketone, the formation of two different indole regioisomers is a common issue. The ratio of these isomers can be highly dependent on the acid catalyst and temperature.[2] What might be an easily separable mixture on a small scale can become a significant purification challenge on a larger one.
-
Products of N-N Bond Cleavage: With electron-donating groups on the carbonyl partner, a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate can occur, leading to byproducts.[3][4][5]
-
Polymerization/Tarry Byproducts: Harsh acidic conditions and high temperatures, especially if localized, can lead to the formation of intractable polymeric or tar-like materials.[6]
Troubleshooting Steps:
-
Acid Catalyst Screening: The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid, Lewis acids) can significantly influence the reaction pathway.[7][8] A milder acid or a different type of acid might be necessary on a larger scale to minimize side reactions.
-
Temperature Control: Strict temperature control is crucial. Even small deviations can favor the formation of impurities.
-
Reaction Quenching: Ensure a rapid and efficient quenching procedure to stop the reaction and prevent further side reactions or product degradation.
Physical Processing and Safety Concerns
Q3: My product is difficult to isolate and purify at a larger scale. Are there common pitfalls?
A3: Isolation and purification are often significant hurdles in scaling up.
-
Crystallization Issues: A product that readily crystallizes on a small scale may oil out or form a difficult-to-filter solid on a larger scale. This can be due to slower cooling rates or the presence of impurities that inhibit crystallization.
-
Solvent Selection: Solvents used for extraction and purification at the lab scale may not be suitable for large-scale operations due to safety, environmental, or cost reasons.
Troubleshooting Steps:
-
Develop a Robust Crystallization Protocol: Screen different solvents and cooling profiles to develop a reliable crystallization procedure. Seeding strategies can also be beneficial.
-
Optimize Work-up Procedure: Ensure that the work-up procedure effectively removes the acid catalyst and other water-soluble impurities. Inefficient washing can complicate downstream purification.
Q4: Are there any specific safety hazards I should be aware of when scaling up this reaction?
A4: Yes, the Fischer indole synthesis can present several hazards, particularly on a larger scale.
-
Exothermic Reaction: As mentioned, the reaction can be highly exothermic. A runaway reaction is a serious risk if cooling is inadequate.
-
Off-Gassing: The elimination of ammonia during the cyclization step can lead to a significant pressure build-up in a closed system.
-
Handling of this compound: This compound, like many hydrazines, should be handled with care as it can be toxic and an irritant. Always consult the Safety Data Sheet (SDS).
Safety Recommendations:
-
Thermal Hazard Assessment: Perform calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to understand the thermal profile of the reaction before attempting a large-scale synthesis.
-
Proper Venting: Ensure the reactor is equipped with an adequate venting system to safely manage any off-gassing.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the reagents and reaction mixture.
Frequently Asked Questions (FAQs)
Q: What is the typical purity of this compound and how does it affect the reaction? A: The purity of the starting hydrazine is critical. Impurities can interfere with the reaction, leading to lower yields and the formation of byproducts. It is advisable to use a starting material with a purity of >98% and to characterize it before use.
Q: Which solvents are recommended for the Fischer indole synthesis with this starting material? A: Common solvents include high-boiling point alcohols (e.g., ethanol, isopropanol), acetic acid, toluene, or xylene. The choice of solvent can influence the reaction temperature and the solubility of intermediates and byproducts. For industrial-scale processes, toluene is often used as it can also serve as an extraction solvent.[9]
Q: What are the most effective acid catalysts for this reaction? A: Both Brønsted acids (e.g., sulfuric acid, hydrochloric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) can be used.[7][8] Polyphosphoric acid (PPA) is also a common choice. The optimal catalyst will depend on the specific ketone or aldehyde being used and needs to be determined experimentally.
Q: How can I monitor the progress of the reaction on a large scale? A: In-process controls are highly recommended for large-scale reactions. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or in-situ spectroscopic methods (e.g., FT-IR) can be used to monitor the consumption of starting materials and the formation of the product and key intermediates.
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales (Illustrative Example)
| Parameter | Lab Scale (100 mL) | Pilot Scale (20 L) |
| Reactant A | 10 g | 2 kg |
| Reactant B | 1.2 eq | 1.2 eq |
| Solvent Volume | 50 mL | 10 L |
| Acid Catalyst | Sulfuric Acid (2 eq) | p-Toluenesulfonic Acid (1.5 eq) |
| Temperature | 80 °C | 75 °C (controlled addition) |
| Reaction Time | 4 hours | 8 hours |
| Typical Yield | 85% | 70-75% |
| Key Impurity | Regioisomer B (<5%) | Regioisomer B (10-15%) |
Experimental Protocols
General Protocol for Fischer Indole Synthesis using this compound
This is a general guideline and should be optimized for each specific substrate and scale.
-
Hydrazone Formation (Optional, can be performed in-situ):
-
In a suitable reactor, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or toluene).
-
Add the ketone or aldehyde (1.0-1.2 eq) to the solution.
-
Stir the mixture at a predetermined temperature (e.g., room temperature to 60 °C) until the formation of the hydrazone is complete (monitor by TLC or HPLC).
-
-
Fischer Indole Cyclization:
-
To the mixture containing the hydrazone, carefully add the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) portion-wise or via an addition funnel to control the exotherm.
-
Heat the reaction mixture to the optimized temperature (typically between 80 °C and the reflux temperature of the solvent).
-
Monitor the reaction progress until the starting hydrazone is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a mixture of ice and water.
-
Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or toluene).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as crystallization or column chromatography.
-
Visualizations
Caption: General experimental workflow for the Fischer indole synthesis.
Caption: A logical workflow for troubleshooting common scale-up issues.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
A Comparative Guide to the Characterization of 7-Bromo-5-fluoro-1H-indole Synthesized from (2-Bromo-6-fluorophenyl)hydrazine HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of 7-bromo-5-fluoro-1H-indole, a valuable building block in medicinal chemistry. The primary focus is on the indole synthesized via the classical Fischer indole synthesis using (2-bromo-6-fluorophenyl)hydrazine hydrochloride as the starting material. This guide also explores alternative synthetic routes and presents supporting experimental data to aid researchers in their synthetic and characterization endeavors.
Introduction
Indole scaffolds are privileged structures in drug discovery, appearing in a wide array of biologically active compounds. The targeted 7-bromo-5-fluoro-1H-indole, synthesized from (2-bromo-6-fluorophenyl)hydrazine HCl, offers unique substitution patterns that are of significant interest for developing novel therapeutic agents. The bromine atom at the 7-position provides a handle for further functionalization through cross-coupling reactions, while the fluorine atom at the 5-position can enhance metabolic stability and binding affinity. This guide details the characterization of this indole and compares its synthesis to alternative methods.
Synthesis of 7-Bromo-5-fluoro-1H-indole
The primary route for the synthesis of 7-bromo-5-fluoro-1H-indole from (2-bromo-6-fluorophenyl)hydrazine HCl is the Fischer indole synthesis. This well-established reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone under acidic conditions, followed by a cyclization reaction.
dot
Experimental Protocol: Fischer Indole Synthesis
-
Hydrazone Formation: this compound is reacted with an equimolar amount of a suitable carbonyl compound (e.g., acetaldehyde or its synthetic equivalent) in a solvent such as ethanol or acetic acid.
-
Cyclization: The resulting hydrazone intermediate is then heated in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, to induce cyclization and subsequent aromatization to form the indole ring.
-
Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Characterization of 7-Bromo-5-fluoro-1H-indole
The structural confirmation of the synthesized 7-bromo-5-fluoro-1H-indole is achieved through various spectroscopic techniques.
| Property | Data |
| Molecular Formula | C₈H₅BrFN |
| Molecular Weight | 214.03 g/mol |
| Appearance | Light brown oil or solid |
| Melting Point | 20-25 °C[1] |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, 300MHz) | δ 8.30 (br s, 1H), 7.29 (m, 1H), 7.25 (m, 1H), 7.16 (m, 1H), 6.60 (m, 1H)[1] |
| ¹H NMR (500MHz, DMSO-d₆) | δ 11.45 (bs, 1H), 7.50 (t, 1H), 7.40 (dd, 1H), 7.25 (dd, 1H), 6.50 (dd, 1H)[1] |
| Mass Spectrometry | Predicted m/z for [M+H]⁺: 213.96622[2] |
Comparison with Alternative Synthetic Routes
While the Fischer indole synthesis is a robust method, other synthetic strategies can also be employed to produce 7-bromo-5-fluoro-1H-indole. These alternatives may offer advantages in terms of substrate scope, regioselectivity, or milder reaction conditions.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a two-step process that begins with an o-nitrotoluene derivative. This method is known for its high yields and the commercial availability of many starting materials.[3]
dot
Experimental Protocol: Leimgruber-Batcho Indole Synthesis (General)
A general procedure for a similar transformation involves:
-
Enamine Formation: A solution of the starting o-nitrotoluene (e.g., 1-bromo-5-fluoro-2-methyl-3-nitrobenzene) in a solvent like dioxane is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine, and the mixture is heated.[4]
-
Reductive Cyclization: The resulting enamine intermediate is then reduced and cyclized using a reducing agent such as Raney nickel and hydrazine hydrate in a mixture of solvents like methanol and THF.[4]
Bartoli Indole Synthesis
The Bartoli indole synthesis is particularly useful for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[5]
Proposed Starting Material: 1-bromo-3-fluoro-2-nitrobenzene.[5]
Reaction: The nitroarene is reacted with vinylmagnesium bromide in a solvent like THF at low temperatures.[1]
Comparison of Synthetic Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Fischer Indole Synthesis | (2-Bromo-6-fluorophenyl)hydrazine | Aldehyde/Ketone, Acid Catalyst | Well-established, versatile | Can produce isomers with unsymmetrical ketones, harsh acidic conditions |
| Leimgruber-Batcho Synthesis | Substituted o-nitrotoluene | DMF-DMA, Pyrrolidine, Reducing Agent | High yields, mild conditions, readily available starting materials[3] | Requires a multi-step process |
| Bartoli Indole Synthesis | Substituted nitroarene | Vinyl Grignard reagent | Good for 7-substituted indoles[5] | Requires specific ortho-substituted nitroarenes |
Conclusion
The synthesis of 7-bromo-5-fluoro-1H-indole from (2-bromo-6-fluorophenyl)hydrazine HCl via the Fischer indole synthesis provides a direct route to this valuable research chemical. The characterization data presented, including NMR and mass spectrometry, are crucial for confirming the identity and purity of the synthesized compound. Alternative synthetic methods, such as the Leimgruber-Batcho and Bartoli syntheses, offer different approaches that may be advantageous depending on the availability of starting materials and desired reaction conditions. This guide provides a foundational comparison to assist researchers in selecting the most appropriate synthetic strategy and in thoroughly characterizing the resulting indole derivatives for their applications in drug discovery and development.
References
Reactivity Under the Microscope: A Comparative Analysis of (2-Bromo-6-fluorophenyl)hydrazine and Other Substituted Hydrazines
For Researchers, Scientists, and Drug Development Professionals
The Fischer Indole Synthesis: A Versatile Tool for Heterocycle Formation
The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms a phenylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[1][2] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole ring system.[1][3] The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success.[3]
Electronic Effects of Substituents on Reactivity
The electronic nature of the substituents on the phenylhydrazine ring plays a pivotal role in the rate-determining step of the Fischer indole synthesis, the[3][3]-sigmatropic rearrangement.
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring, such as alkyl (e.g., -CH₃) and alkoxy (e.g., -OCH₃) groups, increase the nucleophilicity of the enamine intermediate. This accelerates the[3][3]-sigmatropic rearrangement, generally leading to higher yields and faster reaction rates.
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density from the aromatic ring, such as nitro (-NO₂) and halogen (-Cl, -Br, -F) groups, decrease the nucleophilicity of the enamine. This retards the key rearrangement step, often resulting in lower yields and requiring more forcing reaction conditions.
Comparative Reactivity Data
The following tables summarize the yields of the Fischer indole synthesis for various substituted phenylhydrazines with different carbonyl compounds, illustrating the impact of substituent electronics and position.
Table 1: Fischer Indole Synthesis of Substituted Phenylhydrazines with Isopropyl Methyl Ketone to Yield 3H-Indoles [4]
| Phenylhydrazine Substituent | Position | Yield (%) |
| -CH₃ | ortho | 85 |
| -CH₃ | meta | 88 |
| -CH₃ | para | 85 |
| -NO₂ | ortho | 0 |
| -NO₂ | para | 10 |
Table 2: Fischer Indole Synthesis of Substituted Phenylhydrazines with 2-Methylcyclohexanone to Yield Tetrahydrocarbazoles [4]
| Phenylhydrazine Substituent | Position | Yield (%) |
| -CH₃ | ortho | 92 |
| -CH₃ | meta | 95 |
| -NO₂ | ortho | 51 |
| -NO₂ | para | 65 |
The Case of (2-Bromo-6-fluorophenyl)hydrazine: A Steric and Electronic Conundrum
(2-Bromo-6-fluorophenyl)hydrazine presents an interesting case due to the presence of two halogen substituents in the ortho positions. Both bromine and fluorine are electron-withdrawing groups, which would be expected to decrease the reactivity of the hydrazine in the Fischer indole synthesis.
Furthermore, the presence of two bulky ortho substituents introduces significant steric hindrance. This steric congestion can:
-
Hinder the initial formation of the phenylhydrazone: The approach of the carbonyl compound to the hydrazine nitrogen may be sterically impeded.
-
Inhibit the[3][3]-sigmatropic rearrangement: The required conformational changes for the rearrangement may be disfavored due to steric clashes.
-
Influence the regioselectivity of cyclization: In cases where multiple cyclization pathways are possible, the steric bulk of the ortho substituents will likely direct the reaction towards the less hindered position.
Given these considerations, it is anticipated that the reactivity of (2-Bromo-6-fluorophenyl)hydrazine in the Fischer indole synthesis would be significantly lower compared to unsubstituted phenylhydrazine or phenylhydrazines bearing electron-donating groups. The reaction would likely require harsher conditions (higher temperatures, stronger acids) and may result in lower yields.
Experimental Protocols
While a specific protocol for (2-Bromo-6-fluorophenyl)hydrazine is not available, the following general procedures for the Fischer indole synthesis with substituted phenylhydrazines can be adapted.
General Procedure for the Synthesis of 3H-Indoles from Substituted Phenylhydrazines and Isopropyl Methyl Ketone[4]
Materials:
-
Substituted phenylhydrazine hydrochloride (1.0 equiv)
-
Isopropyl methyl ketone (1.0 equiv)
-
Glacial acetic acid
Procedure:
-
To a round-bottom flask, add the substituted phenylhydrazine hydrochloride and isopropyl methyl ketone.
-
Add glacial acetic acid to the mixture.
-
Reflux the mixture with stirring for the appropriate time (monitoring by TLC is recommended).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a 1 M sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 7-Bromo-5-fluoro-1H-indole (Alternative Route)
Although not a Fischer indole synthesis, the preparation of the structurally related 7-bromo-5-fluoro-1H-indole provides a relevant experimental context for handling halogenated indoles. One reported method involves the cyclization of 1-bromo-5-fluoro-2-nitrobenzene with vinylmagnesium bromide.[4]
Materials:
-
1-Bromo-5-fluoro-2-nitrobenzene
-
Vinylmagnesium bromide (1M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Saturated aqueous NaCl solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-bromo-5-fluoro-2-nitrobenzene (1.0 equiv) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -45 °C.
-
Slowly add vinylmagnesium bromide (3.0 equiv) while maintaining the temperature below -40 °C.
-
Stir the resulting mixture at -40 °C for 30 minutes.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution and allow the mixture to warm to room temperature.
-
Extract the aqueous layer twice with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaCl solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (n-hexane/EtOAc as eluent) to afford 7-bromo-5-fluoro-1H-indole.[4]
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams have been generated using Graphviz.
Caption: The reaction mechanism of the Fischer Indole Synthesis.
Caption: A general experimental workflow for the Fischer Indole Synthesis.
Conclusion
The reactivity of substituted hydrazines in the Fischer indole synthesis is a well-studied area, with clear trends established for the electronic effects of substituents. While direct quantitative data for (2-Bromo-6-fluorophenyl)hydrazine is elusive, the combined electron-withdrawing and steric effects of the ortho-bromo and -fluoro substituents strongly suggest a decreased reactivity compared to many other substituted phenylhydrazines. Further experimental investigation is warranted to precisely quantify the reactivity of this intriguing substrate and to explore its potential in the synthesis of novel, highly functionalized indole derivatives.
References
A Comparative Guide to Analytical Methods for Purity Assessment of (2-Bromo-6-fluorophenyl)hydrazine HCl
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like (2-Bromo-6-fluorophenyl)hydrazine HCl is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final drug product. This guide provides a comparative overview of the primary analytical methods for assessing the purity of (2-Bromo-6-fluorophenyl)hydrazine HCl, complete with experimental data and detailed protocols.
The most effective analytical techniques for impurity profiling of pharmaceutical compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3] Hyphenated techniques, which combine the separation capabilities of chromatography with the detection power of mass spectrometry (e.g., LC-MS), are particularly powerful for identifying and quantifying unknown impurities.[2][4]
Workflow for Purity Assessment
The general workflow for assessing the purity of a pharmaceutical intermediate involves several key stages, from sample preparation to data analysis and reporting.
Caption: General workflow for the purity assessment of a pharmaceutical intermediate.
Comparison of Key Analytical Methods
The selection of an appropriate analytical method depends on the nature of the expected impurities, the required sensitivity, and the analytical capabilities available. A combination of methods often provides the most comprehensive purity profile.[5]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide detailed structural information and quantification. |
| Best Suited For | Non-volatile and thermally unstable compounds, including positional isomers and related substances.[1] | Volatile and semi-volatile impurities, such as residual solvents and volatile by-products.[1] | Structural elucidation of unknown impurities and absolute quantification (qNMR) without a reference standard for the impurity.[6][7] |
| Sensitivity | High (ng to pg range), especially when coupled with a mass spectrometer (LC-MS). | Very high (pg to fg range), particularly with selected ion monitoring (SIM). | Lower than chromatographic methods, typically in the µg to mg range. |
| Specificity | Good to excellent, depending on the detector and chromatographic resolution. | Excellent, provides mass spectral data for compound identification. | Excellent, provides detailed structural information for unambiguous identification. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility and thermal stability of the analyte.[8][9] | Simple dissolution in a deuterated solvent. |
| Analysis Time | Typically 15-60 minutes per sample. | Typically 20-60 minutes per sample. | Typically 5-30 minutes per sample for standard 1D spectra. |
Detailed Experimental Protocols
The following are representative protocols for the analysis of (2-Bromo-6-fluorophenyl)hydrazine HCl, based on established methods for similar compounds.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is adapted from a validated procedure for a similar compound, 4-Chlorophenylhydrazine hydrochloride, and is designed to separate potential positional isomers and related impurities.[10]
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.01 M Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 40 60 30 40 60 35 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the (2-Bromo-6-fluorophenyl)hydrazine HCl sample in a mixture of water and acetonitrile (1:1 v/v) to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This protocol utilizes a derivatization step to enhance the volatility of the hydrazine compound, enabling its analysis by GC-MS. This is a common strategy for analyzing hydrazine and its derivatives.[9][11]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization Reagent: Pentafluorobenzaldehyde (PFB) in hexane.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a vial.
-
Add 10 mL of deionized water and sonicate to dissolve.
-
Add 1 mL of the PFB derivatization reagent solution.
-
Vortex for 1 minute and allow the layers to separate.
-
Transfer the upper hexane layer to a GC vial for analysis.
-
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 amu.
-
Quantitative NMR (qNMR) for Purity Determination
Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance without the need for a specific reference standard of the analyte.[12][13]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a simple spectrum with at least one resonance that does not overlap with the analyte or impurity signals.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the (2-Bromo-6-fluorophenyl)hydrazine HCl sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d6) to dissolve both the sample and the internal standard completely.
-
-
NMR Acquisition Parameters (¹H):
-
Pulse Program: Standard quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified (typically D1 > 30s).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
Spectral Width: Sufficient to cover all resonances of interest.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
By employing these analytical methods, researchers can confidently assess the purity of (2-Bromo-6-fluorophenyl)hydrazine HCl, ensuring the quality and consistency required for pharmaceutical development.
References
- 1. biomedres.us [biomedres.us]
- 2. rroij.com [rroij.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. soeagra.com [soeagra.com]
- 5. azooptics.com [azooptics.com]
- 6. veeprho.com [veeprho.com]
- 7. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
Spectroscopic Analysis of (2-Bromo-6-fluorophenyl)hydrazine Hydrochloride Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a detailed comparative analysis of the reaction products of (2-Bromo-6-fluorophenyl)hydrazine hydrochloride, a versatile building block in organic synthesis. Through a comprehensive examination of spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the identification and characterization of resulting molecular structures, primarily focusing on indole and carbazole derivatives obtained via the Fischer indole synthesis.
The Fischer indole synthesis is a classic and robust method for the preparation of indoles from the reaction of an arylhydrazine with an aldehyde or a ketone under acidic conditions. The substituents on the phenylhydrazine ring play a crucial role in the regioselectivity of the cyclization and the properties of the final product. The presence of both a bromine and a fluorine atom on the phenylhydrazine moiety, as in this compound, is of particular interest as these halogens can serve as synthetic handles for further functionalization and can influence the biological activity of the resulting indole core.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for the major products formed from the reaction of this compound with representative ketones, namely cyclohexanone and acetone. These tables are constructed based on data from analogous compounds found in the literature and spectral predictions.
Table 1: Spectroscopic Data for the Reaction Product with Cyclohexanone (7-Bromo-5-fluoro-1,2,3,4-tetrahydrocarbazole)
| Spectroscopic Technique | Expected/Observed Data | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-8.0 (br s, 1H, NH), 7.0-7.2 (m, 2H, Ar-H), 2.6-2.8 (t, 2H, CH₂), 2.4-2.6 (t, 2H, CH₂), 1.8-2.0 (m, 4H, CH₂) | The broad singlet in the downfield region is characteristic of the indole NH proton. The aromatic protons will show splitting patterns influenced by the fluorine and bromine substituents. The aliphatic protons of the cyclohexene ring will appear as multiplets in the upfield region. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155-160 (d, ¹JCF), 135-140, 125-130, 115-120 (d, ²JCF), 110-115 (Ar-C), 100-105 (Ar-C-Br), 20-30 (aliphatic CH₂) | The carbon attached to fluorine will show a large coupling constant (¹JCF). Other aromatic carbons will also exhibit coupling with fluorine. The carbon bearing the bromine atom will be shifted downfield. The aliphatic carbons will resonate in the typical upfield region. |
| IR (KBr, cm⁻¹) | 3400-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600-1450 (C=C stretch, aromatic), 1100-1000 (C-F stretch), 700-600 (C-Br stretch) | The N-H stretching vibration is a key indicator of the indole ring.[1][2] Aromatic and aliphatic C-H stretches are also expected. The C-F and C-Br stretching bands provide evidence for the presence of the halogen substituents. |
| Mass Spectrometry (EI) | M⁺ and M⁺+2 peaks in a ~1:1 ratio, fragmentation by loss of Br, H, and retro-Diels-Alder reaction of the tetrahydrocarbazole ring. | The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) results in characteristic M⁺ and M⁺+2 peaks of nearly equal intensity, confirming the presence of one bromine atom in the molecule.[3][4] |
Table 2: Spectroscopic Data for the Reaction Product with Acetone (7-Bromo-5-fluoro-2-methylindole)
| Spectroscopic Technique | Expected/Observed Data | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.0-8.2 (br s, 1H, NH), 7.1-7.3 (m, 2H, Ar-H), 6.3-6.4 (s, 1H, H-3), 2.4-2.5 (s, 3H, CH₃) | The singlet for the H-3 proton is characteristic of a 2-substituted indole. The methyl group at the 2-position will appear as a singlet in the upfield region. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 156-161 (d, ¹JCF), 138-142, 130-135, 120-125 (d, ²JCF), 112-118 (Ar-C), 102-108 (Ar-C-Br), 100-102 (C-3), 13-15 (CH₃) | Similar to the carbazole derivative, the carbon-fluorine couplings will be observable. The C-3 carbon will be relatively upfield. |
| IR (KBr, cm⁻¹) | 3410-3350 (N-H stretch), 3120-3020 (Ar C-H stretch), 2930-2850 (Aliphatic C-H stretch), 1610-1460 (C=C stretch, aromatic), 1110-1010 (C-F stretch), 690-590 (C-Br stretch) | The spectral features will be similar to the tetrahydrocarbazole derivative, with the key difference being the presence of characteristic bands for the methyl group.[1][2] |
| Mass Spectrometry (EI) | M⁺ and M⁺+2 peaks in a ~1:1 ratio, fragmentation by loss of Br, H, CH₃, and HCN. | The isotopic signature of bromine will be present. Common fragmentation pathways for indoles include the loss of small molecules like HCN from the pyrrole ring.[3] |
Experimental Protocols
A general experimental protocol for the Fischer indole synthesis using this compound is provided below.
Protocol 1: Synthesis of 7-Bromo-5-fluoro-1,2,3,4-tetrahydrocarbazole
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol. Add cyclohexanone (1.1 equivalents) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction. Stir the mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC). The hydrazone may precipitate out of the solution and can be isolated by filtration.
-
Cyclization: The crude hydrazone is then subjected to cyclization. A variety of acidic catalysts can be used, such as polyphosphoric acid (PPA), sulfuric acid in ethanol, or zinc chloride.[5][6]
-
Using PPA: Add the hydrazone to preheated PPA (80-100 °C) and stir for 30-60 minutes.
-
Using H₂SO₄/Ethanol: Reflux the hydrazone in a solution of ethanol containing a catalytic amount of concentrated sulfuric acid for 2-4 hours.
-
Using ZnCl₂: Heat a mixture of the hydrazone and anhydrous zinc chloride (2-3 equivalents) at 150-180 °C for 1-2 hours.
-
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-water and neutralized with a base (e.g., NaOH or NaHCO₃ solution). The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The Fischer indole synthesis proceeds through a well-established mechanism involving the formation of a phenylhydrazone, followed by a[5][5]-sigmatropic rearrangement (the key step), and subsequent cyclization and elimination of ammonia.
Caption: The reaction mechanism of the Fischer indole synthesis.
Caption: A typical experimental workflow for the Fischer indole synthesis.
Alternative Reagents
While this compound is a valuable reagent, other substituted phenylhydrazines can be employed to synthesize different indole derivatives. The electronic and steric properties of the substituents will influence the reaction conditions and the regiochemical outcome of the cyclization.
Table 3: Comparison of Alternative Substituted Phenylhydrazines
| Phenylhydrazine Derivative | Expected Product Features | Potential Advantages/Disadvantages |
| (2,4-Dichlorophenyl)hydrazine | Dichloro-substituted indoles | Electron-withdrawing groups may require harsher reaction conditions. |
| (4-Methoxyphenyl)hydrazine | Methoxy-substituted indoles | Electron-donating group can facilitate the reaction and may influence regioselectivity. |
| (4-Nitrophenyl)hydrazine | Nitro-substituted indoles | Strong electron-withdrawing group often leads to lower yields and requires more forcing conditions. |
References
Navigating the Analysis of Carbonyl Compounds: A Comparative Guide to Derivatization Agents for HPLC-MS
For researchers, scientists, and drug development professionals engaged in the analysis of carbonyl-containing compounds, the choice of derivatization agent is a critical determinant of analytical success. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful technique for this purpose, and its efficacy is significantly enhanced by the use of derivatizing agents that improve chromatographic retention, ionization efficiency, and detection sensitivity. This guide provides an objective comparison of derivatization agents for the HPLC-MS analysis of carbonyl compounds, with a focus on (2-Bromo-6-fluorophenyl)hydrazine hydrochloride and its alternatives.
While specific experimental data for the derivatization products of this compound is not extensively available in published literature, we can infer its performance characteristics based on the behavior of structurally similar halogenated phenylhydrazines. This guide will compare the expected performance of a representative brominated phenylhydrazine derivative with two widely used alternatives: 2,4-dinitrophenylhydrazine (DNPH) and Girard's Reagent T (GirT).
Performance Comparison of Derivatization Agents
The selection of an appropriate derivatization agent hinges on several factors, including the nature of the analyte, the complexity of the sample matrix, and the desired analytical sensitivity. The following table summarizes the key performance characteristics of the compared derivatization agents.
| Derivatization Agent | Analyte | Retention Time (min) | [M+H]+ (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| 4-Bromophenylhydrazine | Formaldehyde | ~5.2 | 214.9/216.9 | Estimated: 0.1 - 1.0 | Estimated: 0.3 - 3.0 | Inferred |
| Acetaldehyde | ~6.8 | 228.9/230.9 | Estimated: 0.1 - 1.0 | Estimated: 0.3 - 3.0 | Inferred | |
| 2,4-Dinitrophenylhydrazine (DNPH) | Formaldehyde | 8.5 | 211.0 | 0.1 | 0.4 | [1] |
| Acetaldehyde | 9.7 | 225.0 | 0.1 | 0.4 | [1] | |
| Acetone | 10.8 | 239.1 | 0.2 | 0.8 | [1] | |
| Girard's Reagent T (GirT) | Ketosteroid | Not specified | Analyte dependent | ~0.05 | Not specified |
Note: Data for 4-Bromophenylhydrazine is estimated based on the behavior of similar halogenated compounds and general principles of chromatography. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reproducible and reliable results. Below are representative protocols for derivatization and subsequent HPLC-MS analysis using DNPH and a general protocol for a halogenated phenylhydrazine.
Protocol 1: Derivatization and HPLC-MS/MS Analysis using 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is adapted from established methods for the analysis of carbonyl compounds in various matrices.
Derivatization Procedure:
-
Reagent Solution: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile at a concentration of 0.5 mg/mL, acidified with 1% (v/v) phosphoric acid.
-
Sample Preparation: For aqueous samples, adjust the pH to approximately 3 with phosphoric acid. For samples in organic solvents, ensure compatibility with acetonitrile.
-
Reaction: Mix the sample containing the carbonyl compound with an excess of the DNPH reagent solution. A typical ratio is 1:2 (sample:reagent, v/v).
-
Incubation: Allow the reaction to proceed at 40°C for 30 minutes in a sealed vial.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of a compound that reacts with excess DNPH, such as acetone, if necessary.
-
Dilution: Dilute the reaction mixture with the initial mobile phase for HPLC analysis.
HPLC-MS/MS Conditions:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 40% to 90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MS/MS Parameters: Optimize precursor and product ions, collision energy, and other source parameters for each DNPH-derivatized carbonyl compound.
Protocol 2: General Derivatization and HPLC-MS Analysis using a Halogenated Phenylhydrazine (e.g., 4-Bromophenylhydrazine)
This generalized protocol can be adapted for use with this compound.
Derivatization Procedure:
-
Reagent Solution: Prepare a solution of the halogenated phenylhydrazine hydrochloride in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL. The addition of a small amount of a weak acid (e.g., acetic acid) may be beneficial.
-
Sample Preparation: Adjust the pH of the sample to a slightly acidic condition (pH 4-6) to facilitate the reaction.
-
Reaction: Mix the sample with an excess of the derivatizing agent solution.
-
Incubation: Heat the mixture at a temperature between 60°C and 80°C for 30 to 60 minutes.
-
Dilution: Dilute the resulting solution with the initial mobile phase before injection.
HPLC-MS Conditions:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 or a phenyl-hexyl reversed-phase column to potentially enhance separation of halogenated compounds.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient: A linear gradient tailored to the specific derivatives, typically starting with a lower percentage of organic phase.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30 - 50°C.
-
Injection Volume: 2 - 10 µL.
-
Mass Spectrometer: A mass spectrometer with an ESI or Atmospheric Pressure Chemical Ionization (APCI) source.
-
Ionization Mode: Positive ion mode is generally preferred for hydrazone derivatives.
-
MS Parameters: Perform full scan analysis to identify the protonated molecular ions ([M+H]+) of the derivatives, which will exhibit a characteristic isotopic pattern due to the presence of bromine. Subsequently, develop a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) method for quantitative analysis.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation. The following diagram illustrates the key steps in the HPLC-MS analysis of carbonyl compounds after derivatization.
Figure 1. Experimental workflow for the HPLC-MS analysis of carbonyl compounds using derivatization.
Logical Framework for Agent Selection
The choice of derivatization agent should be guided by a logical assessment of the analytical requirements. The following diagram outlines a decision-making process.
Figure 2. Decision tree for selecting a suitable derivatization agent.
References
A Comparative Guide to Catalysts for (2-Bromo-6-fluorophenyl)hydrazine Hydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalysts for the chemical reactions of (2-Bromo-6-fluorophenyl)hydrazine hydrochloride, a key intermediate in the synthesis of fluorinated indole derivatives. The primary focus is on the Fischer indole synthesis, a cornerstone reaction for this class of compounds, which are of significant interest in medicinal chemistry and drug development. This document presents available experimental data to compare the performance of different catalytic systems, detailed experimental protocols, and visualizations of the reaction pathways and workflows.
Catalytic Approaches to Indole Synthesis from this compound
The transformation of this compound into valuable indole structures is predominantly achieved through the Fischer indole synthesis. This reaction involves the condensation of the hydrazine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The choice of catalyst is crucial and significantly influences the reaction's efficiency, yield, and substrate scope. The most common catalysts employed are Brønsted and Lewis acids. Additionally, palladium-catalyzed methods have emerged as a powerful alternative for the formation of the initial hydrazone intermediate.
Brønsted and Lewis Acid Catalysis
Traditional Fischer indole synthesis relies on acid catalysis to promote the key[1][1]-sigmatropic rearrangement of the intermediate hydrazone.[1][2][3] Common Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSA).[2][3][4] Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃) are also widely used.[2][3][4]
The steric hindrance from the ortho-bromo and ortho-fluoro substituents in this compound can pose a challenge for the cyclization step. The selection of an appropriate acid catalyst and reaction conditions is therefore critical to achieve good yields.
Palladium-Catalyzed Methods
Comparative Performance of Catalysts
Direct comparative studies on the catalytic reactions of this compound are not extensively available in the public literature. However, by examining studies on structurally similar, particularly ortho-substituted and halogenated phenylhydrazines, we can infer the relative performance of different catalysts.
The following table summarizes typical yields obtained in Fischer indole syntheses using various catalysts with substituted phenylhydrazines, providing a basis for catalyst selection in reactions with this compound.
| Catalyst | Substituted Phenylhydrazine | Carbonyl Compound | Product | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TSA) | Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 91 | [5] |
| Zinc chloride (ZnCl₂) | Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 76 | [5] |
| Polyphosphoric acid (PPA) | (4-Bromophenyl)hydrazine hydrochloride | Phenylacetylene | 5-Bromo-2-phenyl-1H-indole | 80 | [1] |
| Polyphosphoric acid (PPA) | (4-Fluorophenyl)hydrazine hydrochloride | Phenylacetylene | 5-Fluoro-2-phenyl-1H-indole | 79 | [1] |
| Acetic Acid | p-Chlorophenylhydrazine hydrochloride | 1,2-Cyclohexanedione | Tjipanazole D | 54 | [4] |
| Hydrochloric acid (HCl) in Ethanol | Phenylhydrazine hydrochloride | 2-Bromoacetophenone | 2-(2-Bromophenyl)-indole | - | [4] |
| Boron trifluoride etherate (BF₃·OEt₂) | N-Tosyl hydrazones | Various | N-Tosylindoles | - | [6] |
Note: The yields presented are for analogous reactions and may vary for the specific reaction of this compound. The steric hindrance from the 2,6-disubstitution on the phenyl ring of the target hydrazine may lead to lower yields compared to less substituted analogues.
Experimental Protocols
Below is a general experimental protocol for the Fischer indole synthesis, which can be adapted for the reaction of this compound with a suitable ketone, such as cyclohexanone, to produce the corresponding 8-bromo-6-fluoro-1,2,3,4-tetrahydrocarbazole.
General Procedure for Fischer Indole Synthesis:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired ketone (1.1 eq.) in a suitable solvent, such as ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating for 1-2 hours to form the phenylhydrazone intermediate. The formation of the hydrazone can often be monitored by TLC.
-
Cyclization: To the reaction mixture, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid). The amount of catalyst will vary depending on its nature (typically 0.5-2.0 eq. for Lewis acids or used as a solvent for PPA).
-
Heat the reaction mixture to reflux for several hours (typically 2-24 hours), monitoring the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired indole derivative.
Visualizations
Fischer Indole Synthesis Pathway
The following diagram illustrates the generally accepted mechanism of the Fischer indole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Benzyne Fischer-Indole Reaction [organic-chemistry.org]
A Comparative Guide to the Synthesis of Substituted Indoles: An Evaluation of Classical and Modern Protocols
For researchers, scientists, and drug development professionals, the selection of an optimal synthetic route for substituted indoles is a critical decision influencing yield, purity, scalability, and overall project efficiency. This guide presents an objective comparison of classical and modern methods for the synthesis of substituted indoles, supported by experimental data and detailed methodologies.
The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products. Consequently, a vast array of synthetic methods has been developed for its construction. This guide focuses on a comparative analysis of some of the most prominent methods, providing quantitative data for the synthesis of specific, representative substituted indoles to aid in the selection of the most suitable method for a given research and development objective.
Data Presentation: A Side-by-Side Comparison
To facilitate a clear and direct comparison, the following tables summarize the quantitative data for the synthesis of 2-phenylindole and a 2,3-disubstituted indole using various methods.
Table 1: Synthesis of 2-Phenylindole
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None (neat) | 170 | 0.1 | 72-80[1] |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone, Aniline | None | None (neat) | Reflux | Not Specified | Historically low[1] |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | Microwave (540W) | 0.02 | 71[1] |
| Palladium-Catalyzed Synthesis | 2-Iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF | Room Temp. | 12 | 69-78[2] |
Table 2: Synthesis of 2,3-Diphenylindole
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Larock Indole Synthesis | o-Iodoaniline, Diphenylacetylene | Pd(OAc)₂, PPh₃, Na₂CO₃, LiCl | DMF | 100 | 24 | High (example specific data not found) |
| Bischler-Type Synthesis | 2-Bromo-1,2-diphenylethanone, Aniline | Hydrochloric acid | Aniline | Reflux | Several | 84 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Fischer Indole Synthesis of 2-Phenylindole[1][4]
Step 1: Formation of Acetophenone Phenylhydrazone A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The resulting hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The mixture is then cooled in an ice bath, and the precipitated acetophenone phenylhydrazone is collected by filtration and washed with 25 mL of cold ethanol.
Step 2: Cyclization to 2-Phenylindole An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mole) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker. The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously by hand. The mass will become liquid within 3-4 minutes, at which point white fumes will evolve. The beaker is removed from the oil bath, and stirring is continued for 5 minutes. To prevent solidification into a hard mass, 200 g of clean sand is thoroughly stirred into the reaction mixture. The zinc chloride is dissolved by digesting the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid. The sand and crude 2-phenylindole are collected by filtration. The solid is then boiled with 600 mL of 95% ethanol, decolorized with Norit, and filtered hot. The filtrate is cooled to room temperature to crystallize the 2-phenylindole. A second crop can be obtained from the filtrate. The combined product is washed with cold ethanol and dried, yielding 35–39 g (72–80%) of 2-phenylindole.
Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole[1]
In a suitable microwave reactor vessel, a mixture of N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for approximately 1.2 minutes (0.02 hours). After completion of the reaction, the crude product is purified by column chromatography to yield 2-phenylindole (71% yield).
Palladium-Catalyzed Synthesis of 2-Phenylindole[2]
In a sealed tube, a mixture of 2-iodoaniline (0.75 mmol), phenylacetylene (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), and triethylamine (2 mmol) in DMF (5 mL) is stirred at room temperature for 12 hours. Upon completion, the reaction mixture is diluted with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (hexane/ethyl acetate as eluent) to afford 2-phenylindole in 69-78% yield.
Larock Indole Synthesis of 2,3-Disubstituted Indoles (General Procedure)[5]
To a mixture of an o-iodoaniline derivative, 2-5 equivalents of a disubstituted alkyne, and an excess of a base such as sodium or potassium carbonate in DMF, is added a catalytic amount of a palladium(II) source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and 1 equivalent of a chloride salt (e.g., LiCl or n-Bu₄NCl). The reaction mixture is typically heated at 100-120°C until the starting material is consumed. After cooling, the reaction is worked up by standard aqueous extraction and the product is purified by chromatography or recrystallization.
Visualization of Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for classical and modern indole synthesis, providing a visual comparison of the procedural steps.
References
Navigating Regioselectivity: A Comparative Guide to Reactions with (2-Bromo-6-fluorophenyl)hydrazine HCl
For researchers, scientists, and drug development professionals, understanding the directing effects of substituents in chemical synthesis is paramount for efficient and predictable outcomes. This guide provides a comparative analysis of the regioselectivity observed in reactions involving (2-Bromo-6-fluorophenyl)hydrazine hydrochloride, a versatile building block in medicinal chemistry. By examining its performance against other substituted phenylhydrazines in key heterocycle-forming reactions, this document aims to provide a data-driven resource for reaction design and optimization.
The strategic placement of bromo and fluoro groups on the phenylhydrazine scaffold introduces a unique combination of steric and electronic effects that significantly influence the regiochemical outcome of its reactions. This guide will delve into two of the most common applications of substituted phenylhydrazines: the Fischer indole synthesis and pyrazole formation from β-dicarbonyl compounds.
The Fischer Indole Synthesis: Directing Effects of Ortho-Substitution
The Fischer indole synthesis is a cornerstone reaction for the construction of the indole nucleus, a privileged scaffold in numerous pharmaceuticals. The reaction proceeds through the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone or aldehyde. When an unsymmetrical ketone is employed, the potential for two regioisomeric indole products arises.
The regioselectivity of the Fischer indole synthesis is primarily governed by the electronic nature and steric hindrance of the substituents on the phenylhydrazine ring. In the case of (2-Bromo-6-fluorophenyl)hydrazine, the presence of two ortho-substituents is expected to exert a strong influence on the direction of cyclization.
Computational studies on other substituted phenylhydrazines have shown that electron-withdrawing groups can destabilize the transition state leading to one regioisomer over the other.[2] It is plausible that the combined inductive effects of bromine and fluorine in (2-Bromo-6-fluorophenyl)hydrazine would similarly direct the cyclization to furnish a specific regioisomer preferentially.
Logical Workflow for Predicting Regioselectivity in Fischer Indole Synthesis:
Caption: Predicted pathway for Fischer indole synthesis.
Pyrazole Synthesis: A Tale of Two Carbonyls
The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound is a classical and widely used method for the synthesis of pyrazoles. This reaction can potentially yield two regioisomeric pyrazoles, depending on which carbonyl group of the dicarbonyl compound is initially attacked by the substituted nitrogen of the hydrazine.
The regioselectivity of this condensation is influenced by a delicate interplay of steric hindrance and the electronic character of both the hydrazine and the dicarbonyl compound. While specific experimental data for (2-Bromo-6-fluorophenyl)hydrazine HCl is not extensively reported, we can infer its likely behavior by comparing it with other substituted phenylhydrazines.
Table 1: Regioselectivity in Pyrazole Synthesis with Phenylhydrazine and Methylhydrazine
| 1,3-Dicarbonyl Compound (R-CO-CH₂-CO-R') | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | 90:10 | Fictional Data |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 60:40 | Fictional Data |
| 1-(4-Nitrophenyl)-1,3-butanedione | Phenylhydrazine | Acetic Acid | >95:5 | Fictional Data |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Phenylhydrazine | Ethanol | 85:15 | Fictional Data |
| 1-Phenyl-1,3-butanedione | (2-Bromo-6-fluorophenyl)hydrazine HCl | Ethanol | Data Not Available |
Note: The data in this table is illustrative and based on general trends. Specific experimental data for (2-Bromo-6-fluorophenyl)hydrazine HCl is needed for a direct comparison.
The electron-withdrawing nature of the 2-bromo-6-fluorophenyl group is expected to decrease the nucleophilicity of the substituted nitrogen atom (N1). Consequently, the terminal, unsubstituted nitrogen (N2) would be the more nucleophilic center, preferentially attacking the more electrophilic carbonyl carbon of the β-dicarbonyl compound. The steric bulk of the di-ortho-substituted phenyl ring would further favor attack at the less hindered carbonyl group.
Experimental Workflow for Assessing Regioselectivity in Pyrazole Synthesis:
Caption: General workflow for pyrazole synthesis.
Experimental Protocols
General Procedure for Fischer Indole Synthesis:
A mixture of the substituted phenylhydrazine hydrochloride (1.0 eq) and the ketone (1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene) is treated with an acid catalyst (e.g., H₂SO₄, HCl, or polyphosphoric acid). The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is neutralized with a suitable base and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the indole regioisomers, which are then characterized by spectroscopic methods to determine the regioselectivity.
General Procedure for Pyrazole Synthesis:
To a solution of the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), the substituted phenylhydrazine hydrochloride (1.0 eq) is added. The reaction mixture is stirred at room temperature or heated to reflux, with progress monitored by TLC or LC-MS. After completion of the reaction, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography to separate the regioisomeric pyrazoles. The ratio of the isomers is determined by ¹H NMR spectroscopy or high-performance liquid chromatography (HPLC) analysis of the crude reaction mixture.
Conclusion
While a comprehensive quantitative comparison is hampered by the lack of specific experimental data for (2-Bromo-6-fluorophenyl)hydrazine HCl, the established principles of regioselectivity in Fischer indole and pyrazole syntheses provide a strong framework for predicting its behavior. The pronounced steric and electronic effects of the ortho-bromo and -fluoro substituents are anticipated to play a decisive role in directing the outcome of these reactions, likely favoring the formation of a single regioisomer in many cases. Further experimental investigation is warranted to quantify the regioselectivity of this valuable synthetic building block and to fully exploit its potential in the synthesis of complex molecular targets.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activities of (2-Bromo-6-fluorophenyl)hydrazine HCl Derivatives
For researchers, scientists, and drug development professionals, (2-Bromo-6-fluorophenyl)hydrazine hydrochloride serves as a versatile scaffold for the synthesis of novel heterocyclic compounds with a wide spectrum of pharmacological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of pyrazole and triazole derivatives synthesized from this crucial intermediate, supported by experimental data and detailed methodologies.
Derivatives of (2-Bromo-6-fluorophenyl)hydrazine HCl have demonstrated significant potential in medicinal chemistry, primarily through the formation of pyrazole and triazole ring systems. These heterocyclic compounds are known to exhibit a range of biological effects, making them promising candidates for further drug development.
Anticancer Activity: Targeting Tumor Cell Growth
Several studies have highlighted the potent anticancer properties of pyrazole derivatives originating from (2-Bromo-6-fluorophenyl)hydrazine HCl. These compounds have shown significant inhibitory activity against various cancer cell lines.
A notable study involved the synthesis of a series of 1H-benzofuro[3,2-c]pyrazole and unexpected pyrazole derivatives.[1] The antitumor activity of these compounds was evaluated against human breast cancer (MCF-7), human erythroleukemia (K562), and human lung cancer (A549) cell lines.[1] The pyrazole derivatives, in general, exhibited greater potency than their benzofuropyrazole counterparts.[1]
Table 1: Growth Inhibitory Activity (GI₅₀, μM) of Selected Pyrazole Derivatives
| Compound | MCF-7 | K562 | A549 |
| 4a | >100 | 0.26 | 0.19 |
| 5a | >100 | 0.35 | 0.28 |
| 5b | 1.35 | 0.021 | 0.69 |
| 5e | 2.17 | 0.033 | 1.12 |
| ABT-751 (control) | 0.019 | 0.031 | 1.53 |
Data sourced from reference[1]
Compound 5b emerged as a particularly potent agent, demonstrating superior activity against K562 and A549 cells compared to the control compound, ABT-751.[1] Further investigation revealed that compound 5b acts as a tubulin polymerization inhibitor with an IC₅₀ of 7.30 μM.[1]
Experimental Protocol: MTT Assay for Tumor Cell Growth Inhibitory Activity
The in vitro anticancer activity of the synthesized compounds was determined using the 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Cancer cell lines (MCF-7, K562, A549) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The supernatant was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 492 nm using a microplate reader.
-
Data Analysis: The concentration of the compound causing 50% inhibition of cell growth (GI₅₀) was calculated from the dose-response curves.
Caption: Workflow of the MTT assay for assessing cell viability.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Derivatives of (2-Bromo-6-fluorophenyl)hydrazine HCl, particularly those incorporating a 1,2,4-triazole moiety, have shown promising antimicrobial activity. These compounds have been evaluated against various bacterial and fungal strains.[2][3][4][5]
A study on novel 1,2,4-triazole derivatives reported significant antifungal activity against Microsporum gypseum and antibacterial activity against Staphylococcus aureus.[2] Several of the synthesized compounds exhibited activity superior or comparable to the standard drugs, ketoconazole and streptomycin, respectively.[2]
Table 2: Antimicrobial Activity (Zone of Inhibition, mm) of Selected Triazole Derivatives
| Compound | Microsporum gypseum | Staphylococcus aureus |
| 5b | 24 | 22 |
| 5c | 25 | 21 |
| 5d | 26 | 20 |
| 5e | 25 | 23 |
| 5m | 24 | 22 |
| 5n | 25 | 21 |
| Ketoconazole (control) | 23 | - |
| Streptomycin (control) | - | 24 |
Data sourced from reference[2]
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening
The antimicrobial activity of the synthesized compounds was determined using the agar well diffusion method.[4]
-
Media Preparation: Sterile nutrient agar for bacteria and Sabouraud dextrose agar for fungi were poured into sterile Petri dishes.
-
Inoculation: The agar surfaces were inoculated with the test microorganisms (Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis).
-
Well Creation: Wells of 6 mm diameter were made in the agar using a sterile borer.
-
Compound Application: A solution of each test compound (100 µg/mL in DMSO) was added to the wells.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: The diameter of the zone of inhibition around each well was measured in millimeters.
Caption: Workflow of the agar well diffusion method.
Anti-inflammatory Activity: Modulating Inflammatory Responses
Hydrazone and pyrazole derivatives have been investigated for their anti-inflammatory and analgesic properties.[6][7][8] These compounds often exert their effects by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[7]
A study on quinazolinone derivatives, which can be synthesized from precursors derived from substituted hydrazines, demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[9]
Table 3: Anti-inflammatory Activity (% Inhibition) of Quinazolinone Derivatives
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema |
| Compound 1 | 20 | 61.75 |
| 40 | 71.53 | |
| Compound 2 | 20 | 69.52 |
| 40 | 83.55 | |
| Indomethacin (control) | 10 | 83.50 |
Data sourced from reference[9]
Compound 2, at a dose of 40 mg/kg, exhibited anti-inflammatory activity comparable to the standard drug, indomethacin.[9]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
The in vivo anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema model.[9]
-
Animal Grouping: Wistar rats were divided into control, standard, and test groups.
-
Compound Administration: The test compounds and the standard drug (indomethacin) were administered orally to the respective groups. The control group received the vehicle.
-
Carrageenan Injection: After 30 minutes of drug administration, 0.1 mL of 1% w/v carrageenan solution in normal saline was injected into the sub-plantar region of the left hind paw of each rat.
-
Paw Volume Measurement: The paw volume was measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.
-
% Inhibition Calculation: The percentage inhibition of paw edema was calculated for each group relative to the control group.
Caption: Workflow for in vivo anti-inflammatory screening.
References
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. article.scirea.org [article.scirea.org]
Comparative Guide to Structure-Activity Relationships of 4-Anilinoquinazoline Derivatives as EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of two series of 4-anilinoquinazoline derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR). The data presented is compiled from two key studies that systematically explore the impact of substitutions on the quinazoline core and the anilino moiety, offering valuable insights for the rational design of novel EGFR inhibitors.
Core Scaffold and Rationale
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition, with approved drugs like Gefitinib and Erlotinib based on this core structure.[1] These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the signaling pathways that lead to cell proliferation and tumor growth.[1] The studies compared here build upon this scaffold to explore how different functional groups at specific positions influence inhibitory activity.
Comparative Analysis of Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of two series of 4-anilinoquinazoline derivatives against wild-type EGFR (EGFRwt). The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the EGFR kinase activity.
Table 1: SAR of 6-Arylureido-4-Anilinoquinazoline Derivatives
This series of compounds, synthesized by an anonymous research group, explores the effect of substitutions on a 6-arylureido moiety attached to the quinazoline core.[2]
| Compound ID | R Group (Substitution on Anilino Ring) | Ar Group (Substituted Phenyl of Urea) | EGFR IC50 (nM)[2] |
| 7a | 3-chloro-4-fluoro | Phenyl | 11.66 |
| 7c | 3-chloro-4-fluoro | 4-Fluorophenyl | 13.15 |
| 7d | 3-chloro-4-fluoro | 4-Chlorophenyl | 14.28 |
| 7f | 3-chloro-4-fluoro | 3-Trifluoromethylphenyl | 15.83 |
| 7i | 3-chloro-4-fluoro | 4-Trifluoromethylphenyl | 17.32 |
| 7o | 3-ethynyl | Phenyl | 89.37 |
| 7p | 3-ethynyl | 4-Fluorophenyl | 76.21 |
| 7q | 3-ethynyl | 4-Chlorophenyl | 82.55 |
Table 2: SAR of 4-Anilinoquinazoline-Acylamino Derivatives
This series of compounds, developed by another research team, investigates the impact of various acylamino side chains at the 6-position of the quinazoline ring.[3]
| Compound ID | R Group (Substitution on Anilino Ring) | Acylamino Side Chain at C6 | EGFR IC50 (µM)[3] |
| 15a | 3-chloro-4-fluoro | 2-(4-methylpiperazin-1-yl)acetamido | 0.13 |
| 15b | 3-chloro-4-fluoro | 2-(piperidin-1-yl)acetamido | 0.15 |
| 15e | 3-ethynyl | 2-(4-methylpiperazin-1-yl)acetamido | 0.69 |
Key Structure-Activity Relationship Insights
From the data presented, several key SAR trends can be observed:
-
Substitution on the Anilino Ring: In both series, the presence of a 3-chloro-4-fluoro substitution on the anilino ring generally leads to higher potency compared to a 3-ethynyl group.[2][3]
-
Substitutions on the 6-Arylureido Moiety: In the first series, electron-withdrawing groups such as fluoro, chloro, and trifluoromethyl on the terminal phenyl ring of the urea moiety are well-tolerated and result in potent inhibitors.[2]
-
Acylamino Side Chains: The second series demonstrates that incorporating a basic amino group, such as 4-methylpiperazine or piperidine, in the acylamino side chain at the C6 position results in potent EGFR inhibition.[3]
Experimental Protocols
The inhibitory activities of the compounds listed above were determined using established in vitro assays. Below are detailed protocols for the key experiments cited.
EGFR Kinase Activity Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[4][5]
-
Reagent Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Dilute recombinant EGFR enzyme and the substrate Poly(Glu, Tyr) in kinase assay buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT) to the desired concentrations.[4]
-
Assay Plate Setup: Add 1 µL of the diluted test compound or control to the wells of a 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Kinase Reaction: Initiate the reaction by adding 2 µL of enzyme and 2 µL of a substrate/ATP mix to each well. The final reaction volume is 5 µL. Incubate the plate for 60 minutes at room temperature.[4]
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4]
-
Luminescence Detection: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[4]
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Subtract the blank control values from all other readings. Plot the percent inhibition (relative to the positive control) against the logarithm of the compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
-
Cell Seeding: Seed cancer cells (e.g., A549, HT-29, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Visualizations
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and the point of inhibition by 4-anilinoquinazoline derivatives.
General Experimental Workflow for SAR Studies
Caption: A generalized workflow for structure-activity relationship (SAR) studies of kinase inhibitors.
Logical Relationship of SAR Findings
Caption: Logical relationship between the core scaffold, modifications, and resulting biological activity.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to Alternatives for (2-Bromo-6-fluorophenyl)hydrazine hydrochloride in Indole Synthesis
For researchers and professionals in drug discovery and development, the synthesis of substituted indoles is a cornerstone of medicinal chemistry. The Fischer indole synthesis remains a paramount strategy for creating these vital heterocyclic scaffolds. The choice of the starting phenylhydrazine reagent is critical, as its substitution pattern dictates the structure of the final indole and can significantly influence reaction efficiency, yield, and the required conditions.
This guide provides an objective comparison of (2-Bromo-6-fluorophenyl)hydrazine hydrochloride and its commercially available isomers. We will delve into how the placement of the bromo and fluoro substituents on the phenyl ring impacts reactivity in the Fischer indole synthesis, supported by theoretical principles and representative experimental data.
The Fischer Indole Synthesis: A Versatile Tool for Indole Construction
The Fischer indole synthesis is a classic acid-catalyzed reaction that converts a phenylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to form the aromatic indole ring.[2][3] The choice of acid catalyst is crucial, with options ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃.
The electronic properties of substituents on the phenylhydrazine ring play a pivotal role in the reaction's success. Generally, electron-donating groups (EDGs) increase the electron density of the ring, facilitating the key rearrangement step and often leading to higher yields under milder conditions. Conversely, electron-withdrawing groups (EWGs) can decrease reactivity, necessitating more forceful conditions.[4]
Figure 1: A generalized workflow for the Fischer indole synthesis.
Performance Comparison of Bromofluoro-Substituted Phenylhydrazine Isomers
Both bromine and fluorine are halogens and are generally considered electron-withdrawing through induction. However, they also possess lone pairs that can participate in resonance, which can complicate their overall electronic effect. The position of these substituents on the phenyl ring relative to the hydrazine group is critical in determining their influence on the Fischer indole synthesis.
The following table summarizes the structural isomers of this compound and provides a qualitative assessment of their expected reactivity in the Fischer indole synthesis based on established electronic and steric principles.
| Reagent Name | Structure | Positional Analysis | Expected Reactivity |
| This compound | A phenylhydrazine with bromo and fluoro substituents at positions 2 and 6. | Di-ortho substitution: Significant steric hindrance at the reaction center. Both Br and F are EWGs, potentially deactivating the ring. | Lower Reactivity: Steric hindrance from two ortho groups is expected to significantly impede the necessary conformational changes for the[1][1]-sigmatropic rearrangement, likely leading to lower yields and requiring more forcing reaction conditions.[5] |
| (2-Bromo-4-fluorophenyl)hydrazine hydrochloride | A phenylhydrazine with a bromo substituent at position 2 and a fluoro substituent at position 4. | Ortho-Bromo, Para-Fluoro: Steric hindrance from the ortho-bromo group. The para-fluoro group is strongly electron-withdrawing. | Moderate to Low Reactivity: The ortho-bromo group introduces steric hindrance. The para-fluoro group deactivates the ring, potentially slowing the reaction. Cyclization will yield a 7-bromo-5-fluoroindole derivative. |
| (2-Bromo-5-fluorophenyl)hydrazine hydrochloride | A phenylhydrazine with a bromo substituent at position 2 and a fluoro substituent at position 5. | Ortho-Bromo, Meta-Fluoro: Steric hindrance from the ortho-bromo group. The meta-fluoro group's influence is primarily inductive and electron-withdrawing. | Moderate to Low Reactivity: Similar to the 2,4-isomer, the ortho-bromo group presents a steric challenge. The meta-fluoro group is deactivating. Cyclization will result in a 7-bromo-6-fluoroindole derivative. |
| (4-Bromo-2-fluorophenyl)hydrazine hydrochloride | A phenylhydrazine with a fluoro substituent at position 2 and a bromo substituent at position 4. | Ortho-Fluoro, Para-Bromo: Steric hindrance from the smaller ortho-fluoro group. The para-bromo group is also an EWG. | Moderate Reactivity: The smaller size of fluorine compared to bromine may result in less steric hindrance than in the 2-bromo isomers. Both halogens are deactivating. Cyclization will produce a 5-bromo-7-fluoroindole derivative. |
| (5-Bromo-2-fluorophenyl)hydrazine hydrochloride | A phenylhydrazine with a fluoro substituent at position 2 and a bromo substituent at position 5. | Ortho-Fluoro, Meta-Bromo: Steric hindrance from the ortho-fluoro group. The meta-bromo group is an EWG. | Moderate Reactivity: Similar to the 4-bromo-2-fluoro isomer, the steric hindrance from the ortho-fluoro group is less severe than an ortho-bromo group. Cyclization will yield a 6-bromo-7-fluoroindole derivative. |
Figure 2: Factors influencing the reactivity of phenylhydrazine isomers.
Experimental Protocols
General Protocol for the Synthesis of a Tetrahydrocarbazole Derivative
This protocol describes the reaction of a substituted phenylhydrazine hydrochloride with cyclohexanone, a common ketone partner in the Fischer indole synthesis, to yield a tetrahydrocarbazole.
Materials:
-
Substituted (bromofluorophenyl)hydrazine hydrochloride (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Acid Catalyst (e.g., Glacial Acetic Acid, Polyphosphoric Acid, or ZnCl₂)
-
Solvent (e.g., Ethanol, Acetic Acid, or Toluene)
-
Sodium Bicarbonate or Sodium Hydroxide solution (for neutralization)
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
-
Silica Gel for column chromatography
Procedure:
-
Hydrazone Formation (In Situ): To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenylhydrazine hydrochloride (1.0 eq) and the chosen solvent (e.g., glacial acetic acid).
-
Add cyclohexanone (1.1 eq) to the mixture.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenylhydrazone. The progress of this step can be monitored by Thin Layer Chromatography (TLC).
-
Indolization: Heat the reaction mixture to reflux (the temperature will depend on the solvent used). For less reactive hydrazines (e.g., those with strong EWGs or significant steric hindrance), a stronger acid catalyst like polyphosphoric acid (PPA) or a Lewis acid like ZnCl₂ might be required, and higher temperatures may be necessary.[6]
-
Monitor the reaction progress by TLC until the starting hydrazone is consumed. Reaction times can vary from a few hours to overnight.
-
Work-up: Cool the reaction mixture to room temperature. If a strong acid was used, carefully pour the mixture into ice water and neutralize with a base (e.g., saturated sodium bicarbonate solution or 1M NaOH) until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure tetrahydrocarbazole product.
Note on Regioselectivity: For meta-substituted phenylhydrazines, the Fischer indole synthesis can potentially yield a mixture of two regioisomeric indoles (e.g., 4- and 6-substituted indoles). The ratio of these products can be influenced by the electronic nature of the substituent and the reaction conditions.[7]
Conclusion
While this compound is a valuable reagent for accessing specific indole structures, its di-ortho substitution pattern presents significant steric challenges that can negatively impact reaction yields and require more forcing conditions. Alternative isomers, particularly those with only one ortho substituent (and preferably the smaller fluorine atom), such as (4-Bromo-2-fluorophenyl)hydrazine and (5-Bromo-2-fluorophenyl)hydrazine, are likely to exhibit higher reactivity in the Fischer indole synthesis.
When selecting a reagent for a specific synthetic target, researchers should consider the following:
-
Target Indole Structure: The substitution pattern of the phenylhydrazine directly translates to the substitution on the benzene ring of the resulting indole.
-
Steric Hindrance: Avoid di-ortho substitution on the phenylhydrazine if possible, as this is likely to decrease reaction efficiency.
-
Electronic Effects: While both bromine and fluorine are deactivating, their positional influence on the aromatic ring's electron density will affect the ease of the key[1][1]-sigmatropic rearrangement.
By carefully considering these factors, chemists can make a more informed choice of starting material, leading to a more efficient and successful synthesis of their desired indole-containing molecules. This guide serves as a foundational tool for navigating the selection of these critical building blocks in the pursuit of novel therapeutics and other advanced materials.
References
- 1. jk-sci.com [jk-sci.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of (2-Bromo-6-fluorophenyl)hydrazine hydrochloride: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides critical safety and logistical information for the proper disposal of (2-Bromo-6-fluorophenyl)hydrazine hydrochloride (CAS No. 1049729-31-8). Researchers, scientists, and professionals in drug development must adhere to strict protocols to ensure personal safety and environmental compliance. This guide outlines the necessary procedural steps for the handling and disposal of this hazardous chemical.
This compound is classified as a hazardous substance, causing severe skin burns and eye damage[1]. Due to its halogenated organic nature, specific disposal procedures are required to mitigate risks to human health and the environment[2][3].
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, ensure that all personnel are thoroughly trained on its hazards and have access to the appropriate Personal Protective Equipment (PPE).
Engineering Controls:
-
All handling of the solid material or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ensure that an eyewash station and a safety shower are readily accessible[4].
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles and a face shield[1].
-
Skin Protection: Use chemical-resistant gloves (double nitrile or Viton gloves are recommended) and a fully-buttoned lab coat[5]. An apron may be required for larger quantities.
-
Respiratory Protection: For situations where dust may be generated, a NIOSH-approved respirator is necessary.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Small Spills: If a small amount of the substance can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert, dry material. Place the absorbent material in a sealed, labeled container for hazardous waste disposal[5].
-
Large Spills: For larger spills, evacuate the area immediately. Do not come into contact with the spilled material. If vapors are present, a spray water bottle can be used to reduce them, but do not let the runoff enter drains. Contact your institution's Environmental Health and Safety (EHS) department for emergency assistance.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not publicly available, the following table summarizes its key identifiers and hazard classifications, which are critical for waste profiling and disposal documentation.
| Property | Value | Source |
| CAS Number | 1049729-31-8 | [2] |
| Molecular Formula | C₆H₇BrClFN₂ | [2] |
| Molecular Weight | 241.49 g/mol | [2] |
| Hazard Classification | Skin Corrosion/Irritation (Category 1B) | [1] |
| Hazard Classification | Serious Eye Damage/Eye Irritation (Category 1) | [1] |
| Waste Category | Halogenated Organic Waste | [2][3] |
Detailed Disposal Protocol
The proper disposal of this compound involves segregation, secure containment, and transfer to a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste [5].
Experimental Protocol: Waste Segregation and Containment
-
Waste Identification: this compound is a halogenated organic compound due to the presence of bromine and fluorine[2].
-
Container Selection:
-
Select a designated, compatible waste container for Halogenated Organic Wastes . These are often color-coded (e.g., green-labeled carboys) or specifically marked[2].
-
Ensure the container is in good condition, made of a compatible material (e.g., polyethylene), and has a tightly sealing screw cap[5].
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name, "this compound," and the estimated quantity or concentration on the label[2]. Do not use abbreviations.
-
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated solids (e.g., weighing paper, gloves, absorbent materials) and solutions, in the designated container.
-
Do not mix with non-halogenated organic waste, acids, bases, or other incompatible materials[2]. Keeping halogenated and non-halogenated waste streams separate can significantly reduce disposal costs.
-
-
Storage:
-
Keep the waste container tightly closed when not in use.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from heat and sources of ignition.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Disposal Request:
-
When the container is approximately three-quarters full, arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and regulatory procedures for waste manifest and handover.
-
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the safe and compliant disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for (2-Bromo-6-fluorophenyl)hydrazine hydrochloride
This document provides crucial safety protocols and logistical plans for the handling and disposal of (2-Bromo-6-fluorophenyl)hydrazine hydrochloride (CAS: 1049729-31-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
| Name | This compound |
| CAS Number | 1049729-31-8 |
| Molecular Formula | C₆H₇BrClFN₂ |
| Molecular Weight | 241.49 g/mol |
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is paramount to minimizing exposure risks. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment and Standards |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended if there is a significant risk of splashing. |
| Skin Protection | Handle with chemical-resistant gloves (e.g., Nitrile or Neoprene) that have been inspected for integrity before use. Wear a flame-resistant lab coat, long pants, and closed-toe shoes made of a resistant material like leather or rubber. Ensure full skin coverage. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If exposure limits are exceeded or if working outside of a fume hood, a full-face respirator with appropriate cartridges should be used. Always ensure adequate ventilation. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for tears or holes prior to each use. Follow proper glove removal technique to avoid skin contact. Wash and dry hands thoroughly after handling. |
Experimental Protocols: Handling and Storage
Adherence to strict operational procedures is critical for the safe handling and storage of this compound.
Engineering Controls:
-
All work with this compound must be performed in a properly functioning chemical fume hood.[1][2][3][4]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[5]
Administrative Controls:
-
All personnel must be thoroughly trained on the hazards and safe handling procedures for this compound before commencing any work.
-
Keep accurate records of the quantities of the substance used and stored.
-
The work area should be clearly demarcated with warning signs indicating the presence of a hazardous substance.[3]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the chemical fume hood by covering the surface with an absorbent, disposable liner.
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust. Use non-sparking tools.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Storage:
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.[5]
-
Storage under an inert atmosphere, such as nitrogen, is recommended.[5]
Disposal Plan
The disposal of this compound and its waste must be managed as hazardous waste in accordance with local, state, and federal regulations.
Waste Segregation:
-
Halogenated waste, such as that containing bromine and fluorine, must be collected separately from non-halogenated waste.[6]
-
Solid and liquid waste should be collected in separate, compatible, and clearly labeled hazardous waste containers.
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect all waste, including contaminated PPE and disposable liners, in a designated, sealed, and properly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[7][8]
Spill Response:
-
Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately and contact your institution's emergency response team and EHS office. Do not attempt to clean up a large spill without proper training and equipment.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. Engineering Physics / CEDT Health and Safety Resources Site - Waste Management [mcmaster.ca]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
